2-Mercaptoacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-2-sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKRCGYGJZXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048672 | |
| Record name | Thioglycolic acid anilide | |
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Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4822-44-0 | |
| Record name | 2-Mercapto-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4822-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thioglycolic acid anilide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoacetanilide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2126 | |
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| Record name | Acetamide, 2-mercapto-N-phenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thioglycolic acid anilide | |
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| Record name | 2-mercaptoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOGLYCOLIC ACID ANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB53BH5RKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Mercaptoacetanilide: Properties, Structure, and Synthesis
Abstract: 2-Mercaptoacetanilide, a bifunctional organic compound, serves as a crucial structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. This guide provides a comprehensive technical overview of its chemical identity, molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it details a robust laboratory-scale synthesis protocol, explores the compound's characteristic reactivity, and discusses its applications, particularly within the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this important molecule.
Chemical Identity and Nomenclature
This compound is systematically known as N-phenyl-2-sulfanylacetamide. Its identity is unambiguously established by its unique CAS Registry Number and molecular formula.
| Identifier | Value | Source |
| CAS Number | 4822-44-0 | [1][2] |
| Molecular Formula | C₈H₉NOS | [1][3] |
| Molecular Weight | 167.23 g/mol | [1][3] |
| IUPAC Name | N-phenyl-2-sulfanylacetamide | [4] |
| Synonyms | Thioglycolanilide, α-Mercaptoacetanilide, N-Phenyl-2-mercaptoacetamide | [1][2][3] |
Molecular Structure and Conformation
This compound incorporates a central acetamide backbone, with a phenyl group attached to the nitrogen atom and a thiol (-SH) group at the alpha-carbon. This structure confers both nucleophilic (at the sulfur) and hydrogen-bonding (amide N-H) capabilities, which are central to its reactivity and biological interactions.
Caption: Chemical structure of this compound (C₈H₉NOS).
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, purification, and application in synthesis. The compound is a solid at room temperature with a distinct melting point.
| Property | Value | Source |
| Melting Point | 110.75 °C | [3] |
| Density (estimate) | 1.179 g/cm³ | [3] |
| Refractive Index (estimate) | 1.565 | [3] |
| Water Solubility | Poorly soluble | [5] |
| Octanol/Water Partition Coefficient (logP) | Data not widely available, but expected to be moderate |
Spectroscopic Profile
Spectroscopic data is fundamental for the unambiguous identification and quality control of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include a sharp absorption for the N-H stretch (around 3300 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1660 cm⁻¹), and a weak S-H stretch (around 2550 cm⁻¹). The NIST WebBook provides reference spectra for this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring (typically in the 7.0-7.6 ppm range), a singlet for the amide proton (N-H), a singlet for the methylene protons (-CH₂-), and a triplet for the thiol proton (-SH), which may exchange with D₂O.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the amide carbonyl carbon, and the methylene carbon adjacent to the sulfur atom.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (167.23 m/z).[1]
Synthesis and Purification
This compound is commonly synthesized via the acylation of 2-aminothiophenol with a suitable acetylating agent, such as chloroacetyl chloride or acetic anhydride. A more direct and widely used laboratory method involves the reaction between aniline and thioglycolic acid.
Experimental Protocol: Synthesis from Aniline and Thioglycolic Acid
This protocol describes a representative method for the laboratory-scale synthesis of this compound.
Causality and Rationale: This one-pot synthesis relies on the nucleophilic attack of the aniline's amino group on the carbonyl carbon of thioglycolic acid, forming an amide bond. The reaction is typically conducted under reflux in a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards product formation.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add aniline (0.1 mol), thioglycolic acid (0.11 mol), and toluene (100 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the amidation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted thioglycolic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using melting point determination, IR, and NMR spectroscopy.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two primary functional groups: the thiol and the amide.
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Thiol Group (-SH): The thiol group is the most reactive site.
-
Oxidation: It can be easily oxidized to form the corresponding disulfide, 2,2'-dithiobis(N-phenylacetamide). This is a common side reaction if syntheses are not performed under an inert atmosphere.
-
Alkylation/Acylation: As a potent nucleophile, the thiolate anion (formed in the presence of a base) readily undergoes S-alkylation and S-acylation reactions. This reactivity is extensively used to append various side chains, forming thioether linkages, which is a key strategy in drug design.[6]
-
Cyclization: The thiol group can participate in intramolecular cyclization reactions. For instance, it is a precursor for the synthesis of 1,4-benzothiazine derivatives.[7]
-
-
Amide Group (-CONH-): The amide linkage is relatively stable. However, it can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsh conditions. The N-H proton can be deprotonated with a very strong base.
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- 2. This compound (CAS 4822-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 6. Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 4822-44-0 [chemicalbook.com]
Navigating the Nomenclature of a Key Synthetic Building Block: A Technical Guide to 2-Mercaptoacetanilide and Its Synonyms
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-Mercaptoacetanilide, a versatile intermediate in organic synthesis with significant relevance in medicinal chemistry and materials science. Authored for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its nomenclature, chemical identity, and key properties, ensuring clarity and precision in scientific communication and application.
Executive Summary
Accurate and unambiguous identification of chemical compounds is paramount in research and development. This compound, while systematically named, is frequently referenced in literature and commercial catalogs by a variety of synonyms. This guide aims to consolidate this information, providing a definitive resource for its identification. We will delve into its structural representation, systematic and common names, and crucial identifiers such as the CAS Registry Number. Understanding the landscape of its nomenclature is the first step towards its effective utilization in complex synthetic pathways and novel molecular design.
Chemical Identity and Structure
At its core, this compound is an aromatic thiol derivative. Its molecular structure consists of an acetanilide backbone with a mercapto (-SH) group substituted at the ortho-position (position 2) of the phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity and potential applications.
Molecular Formula: C₈H₉NOS[1]
Molecular Weight: 167.23 g/mol [2][3]
The structural formula can be represented as follows:
Caption: Chemical structure of this compound.
Nomenclature: A Comprehensive List of Synonyms
The primary focus of this guide is to provide a clear and comprehensive list of synonyms and identifiers for this compound. This information is crucial for conducting thorough literature searches, sourcing the compound, and ensuring accurate documentation in experimental protocols.
Systematic and Preferred IUPAC Names
-
Preferred IUPAC Name: N-(2-mercaptophenyl)acetamide
-
Systematic IUPAC Name: N-phenyl-2-sulfanylacetamide[4]
Common Synonyms and Trade Names
The following table summarizes the various names and identifiers associated with this compound.
| Identifier Type | Identifier | Source |
| CAS Registry Number | 4822-44-0 | [1] |
| Common Synonyms | This compound | [1][2] |
| Thioglycolanilide | [1][2] | |
| Thioglycolylanilide | [1][2] | |
| N-Phenyl-2-mercaptoacetamide | [1][3] | |
| α-Mercaptoacetanilide | [1][5] | |
| alpha-Mercaptoacetanilide | [1][5] | |
| 2-Acetamidothiophenol | ||
| OMEGA-THIOACETANILIDE | [2][3] | |
| Thioglycolic acid anilide | [1][3] | |
| Systematic Names | Acetamide, 2-mercapto-N-phenyl- | [1][2] |
| Acetanilide, 2-mercapto- | [1] | |
| Acetanilide, α-mercapto- | [1] | |
| Other Identifiers | USAF EK-6583 | [1][2] |
| NSC 2126 | [1][5] | |
| WLN: SH1VMR | [2][4] | |
| EINECS 225-398-5 | [4] |
Distinguishing from Related Isomers and Compounds
It is critical to differentiate this compound from its isomers and other structurally similar compounds to avoid errors in experimental design and interpretation.
Isomeric Forms
-
4'-Mercaptoacetanilide (or 4-Acetamidothiophenol): In this isomer, the mercapto group is at the para-position (position 4) of the phenyl ring. It has a different CAS Registry Number (1126-81-4) and distinct physical and chemical properties.[6][7]
Related Compounds
-
2-Mercaptoacetamide: This compound lacks the phenyl group, consisting of an acetamide with a mercapto group on the alpha-carbon. Its CAS Registry Number is 758-08-7.[8]
-
Thioacetanilide: This is an isomer where the oxygen of the acetamido group is replaced by sulfur. It is important not to confuse this with a mercapto-substituted acetanilide.
The following diagram illustrates the relationship and distinction between these compounds.
Caption: Relationship between this compound and similar compounds.
Synthesis and Application Overview
While a detailed synthetic protocol is beyond the scope of this nomenclature guide, a brief overview of its synthesis and applications provides context for its importance.
General Synthetic Approach
This compound is typically synthesized from 2-aminothiophenol. The amino group of 2-aminothiophenol undergoes acylation, commonly using acetic anhydride or acetyl chloride, to form the corresponding acetamide.
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- 6. 4'-Mercaptoacetanilide | C8H9NOS | CID 70777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Acetamidothiophenol = 90 1126-81-4 [sigmaaldrich.com]
- 8. 2-Mercaptoacetamide | C2H5NOS | CID 12961 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Phenyl-2-mercaptoacetamide: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-2-mercaptoacetamide, a versatile organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and characterization of N-Phenyl-2-mercaptoacetamide. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines. The guide delves into the prevalent synthetic methodologies, offering a step-by-step protocol for its preparation. Furthermore, it details the essential analytical techniques for its thorough characterization, ensuring the identity, purity, and structural integrity of the synthesized compound. This document aims to equip scientific professionals with the necessary knowledge and practical insights to effectively synthesize and analyze N-Phenyl-2-mercaptoacetamide for their research and development endeavors.
Introduction: The Significance of N-Phenyl-2-mercaptoacetamide
N-Phenyl-2-mercaptoacetamide, also known as thioglycolic acid anilide, is an organic molecule featuring a phenyl group, an amide linkage, and a reactive thiol group.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in various scientific applications. Its molecular formula is C8H9NOS, and it has a molecular weight of 167.23 g/mol .[1]
In the realm of drug development, N-aryl mercaptoacetamides have emerged as a promising class of compounds. They have been investigated for their potential as multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa, suggesting their utility in combating antibiotic resistance.[2] Furthermore, derivatives of N-phenyl-2-(phenyl-amino) acetamide have been designed and synthesized as potential inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, highlighting their potential as novel anticoagulant agents.[3] The exploration of 2-mercapto-N-arylacetamide analogs has also revealed their potential as anti-melanogenic agents, acting as tyrosinase inhibitors.[4]
Beyond its pharmaceutical applications, the mercaptoacetamide moiety is of interest in materials science and coordination chemistry. The thiol group can readily coordinate with metal ions, leading to the formation of various metal complexes with potentially interesting catalytic or material properties.
This guide will focus on the fundamental aspects of synthesizing and characterizing the core N-Phenyl-2-mercaptoacetamide structure, providing a solid foundation for its further derivatization and application in diverse research areas.
Synthesis of N-Phenyl-2-mercaptoacetamide
The most common and straightforward synthesis of N-Phenyl-2-mercaptoacetamide involves the reaction between aniline and thioglycolic acid.[5] This reaction is a nucleophilic acyl substitution where the amino group of aniline attacks the carbonyl carbon of thioglycolic acid, leading to the formation of an amide bond and the elimination of a water molecule.
A variation of this synthesis involves a two-step process. First, 2-chloro-N-phenylacetamide is synthesized by reacting aniline with chloroacetyl chloride.[6] Subsequently, the chloroacetamide is converted to the desired mercaptoacetamide. This two-step approach can sometimes offer better control over the reaction and purification.
Causality Behind Experimental Choices
The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction. The direct condensation of aniline and thioglycolic acid is often preferred for its atom economy and simplicity. However, thioglycolic acid is susceptible to oxidation, and the reaction may require an inert atmosphere to prevent the formation of disulfide byproducts.[7] The use of chloroacetyl chloride in the two-step method provides a more reactive acylating agent, often leading to higher yields in the first step. The subsequent displacement of the chloride with a sulfur nucleophile is typically efficient.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol describes the direct condensation of aniline and thioglycolic acid.
Materials:
-
Aniline
-
Thioglycolic acid
-
Toluene (or another suitable solvent like benzene)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of aniline and thioglycolic acid in toluene.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted thioglycolic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude N-Phenyl-2-mercaptoacetamide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.
Safety Precautions:
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Thioglycolic acid is corrosive and has a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate PPE.[7]
-
Toluene is flammable.[8] Ensure that the heating mantle is spark-proof and that there are no open flames in the vicinity.
Characterization of N-Phenyl-2-mercaptoacetamide
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized N-Phenyl-2-mercaptoacetamide. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for structural elucidation of organic molecules.[9]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of N-Phenyl-2-mercaptoacetamide will provide information about the different types of protons and their chemical environments. Key expected signals include:
-
A singlet for the amide proton (N-H), typically in the range of δ 8-10 ppm.
-
Multiplets in the aromatic region (δ 7-8 ppm) corresponding to the protons on the phenyl ring.
-
A doublet for the methylene protons (-CH₂-) adjacent to the carbonyl group.
-
A triplet for the thiol proton (-SH), which may be broad and its chemical shift can be concentration-dependent.[6]
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:
-
A signal for the carbonyl carbon (C=O) in the amide group, typically in the range of δ 165-175 ppm.
-
Signals for the aromatic carbons of the phenyl ring.
-
A signal for the methylene carbon (-CH₂-).
-
3.1.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9] Key expected absorption bands for N-Phenyl-2-mercaptoacetamide include:
-
A strong absorption band for the N-H stretching vibration of the amide group, typically around 3300 cm⁻¹.
-
A strong absorption band for the C=O stretching vibration of the amide group (Amide I band), typically around 1650 cm⁻¹.
-
An absorption band for the N-H bending vibration of the amide group (Amide II band), around 1550 cm⁻¹.
-
A weak absorption band for the S-H stretching vibration of the thiol group, typically around 2550 cm⁻¹.
-
Absorption bands corresponding to the C-H stretching and C=C bending vibrations of the aromatic ring.
3.1.3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9] In the mass spectrum of N-Phenyl-2-mercaptoacetamide, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (167.23 g/mol ).[1] The fragmentation pattern can provide further structural confirmation.
Chromatographic Analysis
3.2.1. Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and to assess the purity of the product.[10] A suitable solvent system (mobile phase) needs to be developed to achieve good separation between the starting materials, the product, and any byproducts on a silica gel plate (stationary phase). The spots can be visualized under UV light or by using an appropriate staining agent.
3.2.2. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[11] A reverse-phase HPLC method can be developed for the analysis of N-Phenyl-2-mercaptoacetamide.[1][12]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid) is typically used.[1][12]
-
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance is commonly employed.
The retention time of the peak corresponding to N-Phenyl-2-mercaptoacetamide can be used for its identification, and the peak area can be used for its quantification.
Data Presentation
Table 1: Expected Spectroscopic Data for N-Phenyl-2-mercaptoacetamide
| Technique | Expected Chemical Shifts / Wavenumbers / m/z | Interpretation |
| ¹H NMR | δ 8-10 ppm (s, 1H) | Amide N-H |
| δ 7-8 ppm (m, 5H) | Aromatic C-H | |
| δ 3.5-4.0 ppm (d, 2H) | Methylene -CH₂- | |
| δ 1.5-2.5 ppm (t, 1H) | Thiol S-H | |
| ¹³C NMR | δ 165-175 ppm | Carbonyl C=O |
| δ 110-140 ppm | Aromatic carbons | |
| δ 30-40 ppm | Methylene -CH₂- | |
| IR | ~3300 cm⁻¹ | N-H stretch |
| ~1650 cm⁻¹ | C=O stretch (Amide I) | |
| ~1550 cm⁻¹ | N-H bend (Amide II) | |
| ~2550 cm⁻¹ | S-H stretch | |
| MS | m/z = 167 | Molecular Ion [M]⁺ |
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for the synthesis of N-Phenyl-2-mercaptoacetamide.
Characterization Workflow
Caption: Workflow for the characterization of N-Phenyl-2-mercaptoacetamide.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of N-Phenyl-2-mercaptoacetamide. The presented one-pot synthesis protocol offers a practical and efficient method for its preparation. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the verification of the compound's identity and purity. By understanding the principles behind the experimental choices and analytical methods, researchers and drug development professionals can confidently synthesize and characterize this versatile molecule. The foundational knowledge provided herein serves as a crucial starting point for the exploration of N-Phenyl-2-mercaptoacetamide and its derivatives in various scientific and pharmaceutical applications.
References
- 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide | SIELC - SIELC Technologies. (2018, February 16).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- Supporting Information - The Royal Society of Chemistry.
- N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC - NIH.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research.
- Synthesis and characterization of N-alkyl-2-mercaptoacetamide complexes of antimony(III) reactions of Sb(OPrih with the ligands.
- Thioglycolic acid anilide - SIELC Technologies.
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A Spectroscopic Guide to 2-Mercaptoacetanilide: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Mercaptoacetanilide (C8H9NOS), a sulfur-containing aromatic amide, serves as a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. Its structural elucidation is paramount for ensuring the purity and identity of synthesized derivatives. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. As a senior application scientist, this guide aims to not only present the core data but also to provide insights into the experimental rationale and data interpretation, thereby offering a practical framework for the spectroscopic analysis of this and similar molecules.
The molecular structure of this compound, with its distinct functional groups—a secondary amide, a thiol, and a phenyl ring—gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and the characterization of novel compounds derived from this versatile precursor.
Molecular Structure of this compound
The structural formula of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.
Figure 3: General workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) and coupling constants for each signal in the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands and correlate them to the corresponding functional group vibrations.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in the ion source.
-
-
Ionization and Analysis:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
-
Conclusion
The spectroscopic data of this compound provides a detailed picture of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns. This guide, by integrating predicted and experimental data with established protocols, offers a comprehensive resource for the structural characterization of this compound and serves as a valuable reference for scientists engaged in the synthesis and analysis of related compounds. The principles and workflows outlined herein are fundamental to ensuring the identity, purity, and quality of chemical entities in research and development.
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SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
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SpectraBase. (n.d.). N-(2-mercaptoethyl)acetamide, acetate(ester). John Wiley & Sons, Inc. Retrieved from [Link]
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Kaufman, T. S., & Mokeev, M. (2014). Is there a standard 1H NMR spectra for 2-mercaptoethanol? ResearchGate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Acetamide (HMDB0031645) 1H NMR Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 2-Mercaptoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. In Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Podsiadły, R., & Skrzelowska, N. (2021). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 14(21), 6397. [Link]
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Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mercaptoacetamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Eichele, K. (2020). NMR of acetanilide. University of Tübingen. Retrieved from [Link]
An In-depth Technical Guide to the Solubility and Stability of 2-Mercaptoacetanilide
Introduction
2-Mercaptoacetanilide, a molecule incorporating both a reactive thiol and an anilide functional group, presents unique challenges and opportunities in pharmaceutical and chemical research. Its utility as a building block in organic synthesis is significant. However, the inherent reactivity of the thiol group and the potential instability of the amide linkage necessitate a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various experimental settings.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is paramount for predicting its behavior. Key physicochemical parameters are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₉NOS | 1] |
| Molecular Weight | 167.23 g/mol | 1] |
| Appearance | White crystalline solid (predicted) | General chemical knowledge |
| Melting Point | Not widely reported | |
| pKa | Thiol group: ~8-10 (predicted), Amide N-H: ~17-18 (predicted) | General chemical principles |
| LogP (Octanol/Water) | Predicted to be moderately lipophilic | Structural analysis |
Solubility Profile: A Theoretical and Practical Approach
Predicted Qualitative Solubility:
-
High Solubility: Expected in polar aprotic solvents such as acetone, and polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the amide and thiol groups.[3]
-
Moderate Solubility: Predicted in solvents of intermediate polarity like ethyl acetate and dichloromethane.[3]
-
Low Solubility: Expected in non-polar solvents such as hexane and in water, due to the hydrophobic nature of the phenyl ring.[2]
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To overcome the lack of quantitative data, the following robust protocol, based on the gold-standard shake-flask method, is provided for the experimental determination of the equilibrium solubility of this compound.[4]
Objective: To determine the saturation solubility of this compound in a panel of relevant organic solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, and Water.
-
Thermostatic shaker incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Validated HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Cease agitation and allow the vials to stand at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (see Section 4 for a proposed HPLC method).
-
Analyze the diluted samples using the validated analytical method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation: Determine the concentration of this compound in the original saturated solution by applying the dilution factor. Express solubility in mg/mL and mol/L.
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage, handling, and application. The presence of both a thiol and an anilide functional group makes it susceptible to specific degradation pathways.
Oxidative Degradation
The thiol group is highly susceptible to oxidation.[5] This can occur through exposure to atmospheric oxygen, oxidizing agents, or metal ions. The oxidation of thiols typically proceeds through a series of intermediates to ultimately form a sulfonic acid.[6][7]
-
Thiol (R-SH) → Sulfenic Acid (R-SOH) → Sulfinic Acid (R-SO₂H) → Sulfonic Acid (R-SO₃H) [8]
Another common oxidative pathway for thiols is the formation of a disulfide bond (R-S-S-R) through the reaction of two thiol molecules.
Hydrolytic Degradation
The amide bond in this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield aniline and 2-mercaptoacetic acid.[9] The rate of hydrolysis is pH-dependent and can be accelerated at elevated temperatures.[10]
Photodegradation
Anilide-containing compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[11] The degradation pathways can be complex, potentially involving cleavage of the amide bond or modifications to the aromatic ring.[12]
Forced Degradation Studies: A Protocol for Elucidating Stability
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocol outlines a systematic approach to the forced degradation of this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method (see Section 4)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at a specified temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Use a diode array detector (DAD) or a mass spectrometer (MS) to aid in the identification of degradation products.
-
Analytical Method for Quantification
A robust and validated analytical method is crucial for both solubility and stability studies. As no specific HPLC method for this compound is widely published, the following method is proposed based on established principles for the analysis of similar thiol- and anilide-containing compounds.[13][14][15]
Proposed Stability-Indicating HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Method Validation: This proposed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity of the method should be confirmed by its ability to separate the parent compound from all potential degradation products generated during the forced degradation studies.
Visualizing Workflows and Degradation Pathways
To provide a clear visual representation of the experimental and theoretical concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Predicted major degradation pathways for this compound.
Conclusion and Recommendations
This compound is a compound with significant synthetic potential, but its handling and application require careful consideration of its solubility and stability. This guide has provided a comprehensive framework for understanding these properties, including theoretical predictions and detailed experimental protocols for their determination.
Key Recommendations for Researchers:
-
Quantitative Data Generation: It is imperative to perform the outlined solubility and stability studies to generate quantitative data specific to this compound. This will enable more precise control over experimental conditions and formulation development.
-
Inert Atmosphere: Due to the high susceptibility of the thiol group to oxidation, it is strongly recommended to handle this compound, both in solid form and in solution, under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Method Validation: The proposed analytical method should be thoroughly validated before use in formal studies to ensure the accuracy and reliability of the data generated.
-
Degradation Product Identification: In forced degradation studies, the use of mass spectrometry is highly recommended for the structural elucidation of any significant degradation products.
By following the guidance and protocols outlined in this document, researchers and drug development professionals can confidently navigate the challenges associated with this compound, unlocking its full potential in their scientific endeavors.
References
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From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A - ACS Publications. [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]
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Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems. Journal of Pesticide Science. [Link]
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Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
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Separation of 2,6-Dichloro-4-mercaptophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Oxidation of protein thiols to sulfonic acids. During oxidative stress,... ResearchGate. [Link]
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Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. [Link]
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Oxidation of the albumin thiol to sulfenic acid and its implications in the intravascular compartment. PubMed. [Link]
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From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. Request PDF - ResearchGate. [Link]
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Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC - NIH. [Link]
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From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. Semantic Scholar. [Link]
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Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems. [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
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Exploring the Photocatalytic Degradation Capabilities of Aniline Hydrochloride Derivatives. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]
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Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. [Link]
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The Hydrolytic Reactivities of N-methyl-N-(methylthiomethyl)acetamide and N-acetyl-1,3-thiazolidine: The Influence of the Sulfur Atom. ResearchGate. [Link]
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Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. [Link]
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Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. [Link]
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Bacterial degradation of aniline. (A) Initial steps of aniline... ResearchGate. [Link]
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Reversed-phase chromatography. Wikipedia. [Link]
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synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]
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REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC)... ResearchGate. [Link]
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This compound. NIST WebBook. [Link]
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Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
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2-Mercaptoacetamide. PubChem - NIH. [Link]
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Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
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Thioacetamide - Solubility of Things. [Link]
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Mass spectra of selected enzymatic degradation products from... ResearchGate. [Link]
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2-Mercapto-N-(4-(phenylamino)phenyl)acetamide. PubChem. [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. [Link]
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Chemical Properties of Mercaptoacetamide (CAS 758-08-7). Cheméo. [Link]
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Solubility Data Series. IUPAC. [Link]
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2-Mercaptoacetanilide: A Versatile Nucleophilic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptoacetanilide, a bifunctional aromatic compound, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural architecture, featuring a reactive thiol group and an acetamido moiety on a phenyl ring, provides a powerful platform for the construction of a diverse array of heterocyclic systems and biologically active molecules. This technical guide offers a comprehensive exploration of the core utility of this compound, delving into its fundamental reactivity, key synthetic transformations, and its burgeoning applications in medicinal chemistry and drug discovery. We will dissect the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and present quantitative data to empower researchers in leveraging this potent synthetic tool.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of complex molecular targets. This compound (also known as N-phenyl-2-mercaptoacetamide) stands out as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The nucleophilic thiol group readily participates in a variety of carbon-sulfur bond-forming reactions, while the acetamido group can influence the electronic properties of the aromatic ring and participate in its own set of transformations. This duality allows for a stepwise and controlled elaboration of molecular complexity, making it an attractive starting point for the synthesis of privileged scaffolds in medicinal chemistry.
This guide will illuminate the synthetic potential of this compound, focusing on its application in the synthesis of key heterocyclic cores, including benzothiazoles and 1,4-benzothiazines, and its role as a precursor in the development of targeted therapeutics, such as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 4822-44-0 | [1] |
| Molecular Formula | C₈H₉NOS | [2] |
| Molecular Weight | 167.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 110-113 °C | |
| Solubility | Soluble in ethanol, acetone, and DMF |
Safety and Handling:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).
Core Synthetic Transformations: A Mechanistic Approach
The synthetic utility of this compound is primarily dictated by the high nucleophilicity of its thiol group. This section will explore its most significant reactions, elucidating the underlying mechanisms to provide a deeper understanding of the experimental choices.
Synthesis of 2-Substituted Benzothiazoles: The Hantzsch Connection
The construction of the benzothiazole scaffold, a privileged structure in medicinal chemistry, represents a cornerstone application of this compound's reactivity. While many syntheses start from 2-aminothiophenol, the principles of the Hantzsch thiazole synthesis are directly applicable and provide a conceptual framework for understanding the cyclization reactions of this compound derivatives.
Conceptual Workflow:
The synthesis of 2-substituted thiazoles via the Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone.[3] In the context of this compound, the thiol group can be envisioned as the sulfur nucleophile, and a suitable reaction partner would provide the necessary carbon atoms for the thiazole ring.
Figure 1: Conceptual analogy to the Hantzsch thiazole synthesis.
Reaction with α-Haloketones:
A key transformation involves the reaction of this compound with α-haloketones. This reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to afford the corresponding thiazole derivative.
Proposed Mechanism:
The reaction is initiated by the nucleophilic attack of the thiol group on the electrophilic carbon of the α-haloketone, displacing the halide and forming a thioether intermediate. Subsequent intramolecular condensation between the nitrogen of the acetamido group and the ketone carbonyl, followed by dehydration, leads to the formation of the thiazole ring. The reaction is typically carried out in the presence of a base to facilitate the initial S-alkylation.
Figure 2: Proposed mechanism for thiazole synthesis from this compound.
Experimental Protocol: Synthesis of a β-(4-phenyl-2-thiazolyl)-thio-N-aryl acetamide derivative (General Procedure) [4]
-
Preparation of N-substituted α-chloroacetamide: To a solution of the appropriate amine (0.05 mol) in a mixture of glacial acetic acid (25 mL) and saturated sodium acetate (25 mL), add chloroacetyl chloride (0.05 mol) dropwise with stirring in an ice bath. Continue stirring for 30 minutes. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of the thiazole derivative: A mixture of 4-phenyl-2-mercaptothiazole (as an analogue for the reactivity of the thiol group) (0.01 mol) and the appropriate N-substituted α-chloroacetamide (0.01 mol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.
Synthesis of 1,4-Benzothiazines: A Gateway to Bioactive Scaffolds
1,4-Benzothiazines are another important class of heterocyclic compounds with a wide range of biological activities.[5] this compound serves as an excellent precursor for the synthesis of 3,4-dihydro-2H-1,4-benzothiazin-3-ones through a cyclocondensation reaction.
Reaction with Chloroacetic Acid:
The condensation of this compound with chloroacetic acid in an aqueous basic medium is a straightforward and high-yielding method to construct the 1,4-benzothiazine core.
Mechanism:
The reaction proceeds through an initial S-alkylation of the thiol group by chloroacetic acid, followed by an intramolecular nucleophilic acyl substitution where the amide nitrogen attacks the carboxylic acid carbonyl, leading to cyclization and the formation of the lactam ring of the benzothiazine.
Figure 3: Workflow for the synthesis of 1,4-benzothiazines.
Experimental Protocol: Synthesis of 3,4-dihydro-2H-[2][5]-benzothiazin-3-one [6]
-
A mixture of 2-aminothiophenol (as a closely related starting material demonstrating the principle) (1 equivalent) and 2-chloroacetic acid (1 equivalent) in water is heated at 85 °C for 1 hour.
-
The reaction mixture is then cooled, and the resulting precipitate is isolated by simple filtration.
-
The solid product is washed with water to afford 3,4-dihydro-2H-[2][5]-benzothiazin-3-one in high yield (typically >90%).
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.
Precursors to Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a promising target for cancer immunotherapy. Several potent IDO1 inhibitors have been developed, and this compound derivatives have been explored as potential scaffolds for these inhibitors.[7] The design of these inhibitors often involves modifying the core structure to enhance binding to the heme iron in the active site of IDO1.
Antimicrobial and Antitumor Agents
Derivatives of this compound, particularly those incorporating the benzothiazole and 1,4-benzothiazine moieties, have been reported to exhibit significant antimicrobial and antitumor activities.[7][8]
Table of Biological Activities of this compound Derivatives:
| Compound Class | Biological Activity | Target/Mechanism | Representative IC₅₀/MIC Values | Reference |
| 2-Mercaptobenzothiazole derivatives | Antibacterial | - | MIC: 3.12 µg/mL (S. aureus) | [8] |
| 2-Mercapto-3-phenethylquinazoline derivatives | Antitumor | EGFR-TK inhibition | GI₅₀: 1.77 µM (Renal cancer) | [7] |
| Mercaptoacetamide-based HDAC inhibitors | HDAC6 Inhibition | Histone Deacetylase 6 | IC₅₀: 2.79 nM | [9] |
| Phenylimidazole-based IDO1 inhibitors | IDO1 Inhibition | Indoleamine 2,3-dioxygenase 1 | IC₅₀: 0.3-0.5 µM | [7] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in organic synthesis, providing efficient access to a wide range of heterocyclic compounds with significant biological activities. Its predictable reactivity, coupled with the potential for diverse functionalization, makes it an attractive starting material for the development of novel therapeutic agents. Future research in this area will likely focus on the development of new catalytic systems for the transformations of this compound, the exploration of its utility in multicomponent reactions, and the design and synthesis of novel derivatives with enhanced pharmacological profiles. The continued exploration of this powerful synthetic tool holds great promise for advancing the fields of medicinal chemistry and drug discovery.
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SYNTHESIS OF NEW[2][5]-BENZOTHIAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 2015.
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Reactivity of the thiol group in 2-Mercaptoacetanilide
An In-Depth Technical Guide to the Reactivity of the Thiol Group in 2-Mercaptoacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (N-Phenyl-2-mercaptoacetamide) is a versatile chemical intermediate whose utility is fundamentally anchored in the reactivity of its thiol (-SH) group.[1][2] As a nucleophilic center, this functional group provides a powerful handle for a variety of chemical transformations, making the parent molecule a valuable building block in medicinal chemistry and materials science.[3] This guide offers a detailed exploration of the core reactive pathways of the thiol group in this compound: oxidation, S-alkylation, and Michael addition. By elucidating the underlying mechanisms, experimental considerations, and practical protocols, we aim to provide researchers with the foundational knowledge required to effectively leverage this compound in complex synthetic applications, particularly in the realm of drug discovery and development.
Introduction: The Chemical Landscape of this compound
This compound is an organic compound featuring a thiol group attached to an acetyl moiety, which is in turn linked to an aniline ring. Its structure marries the nucleophilicity of a thiol with the physicochemical properties imparted by the acetanilide framework.
Molecular Structure and Physicochemical Properties:
-
Formula: C₈H₉NOS[1]
-
Appearance: Off-white to pale yellow crystalline powder
-
Melting Point: ~111°C[2]
-
Key Feature: The proton of the thiol group is weakly acidic, allowing for deprotonation under basic conditions to form a highly nucleophilic thiolate anion (RS⁻). This anion is the primary reactive species in many of the reactions discussed herein.
The reactivity of the thiol group is paramount. Unlike its alcohol analogue, the sulfur atom's larger size, lower electronegativity, and more diffuse valence electrons make the thiol group a softer, more potent nucleophile, particularly towards soft electrophiles.[5] This characteristic dictates its preferred reaction pathways and is the cornerstone of its synthetic utility.
Core Reactivity Pathways
The thiol group of this compound is amenable to several classes of chemical reactions. Understanding these pathways is crucial for its application as a synthetic precursor.
Caption: Core reaction pathways of this compound's thiol group.
Oxidation to Disulfides
One of the most characteristic reactions of thiols is their oxidation to disulfides. This process involves the coupling of two thiol molecules to form a sulfur-sulfur bond, with the concomitant loss of two protons and two electrons.[6]
Mechanism and Rationale
The oxidation can be initiated by a variety of mild oxidizing agents, including hydrogen peroxide, iodine, or even atmospheric oxygen, particularly in the presence of metal catalysts. The reaction proceeds via the formation of a sulfenic acid intermediate or through radical mechanisms, ultimately leading to the stable disulfide dimer.[5] This transformation is fundamental in biochemistry, where disulfide bridges formed from cysteine residues stabilize protein tertiary structures.[6] In synthesis, this reaction can be used for controlled dimerization or as a protecting strategy.
Caption: Schematic of thiol oxidation to a disulfide.
Experimental Protocol: Synthesis of 2,2'-thiobis[N-phenylacetamide]
This protocol describes a general method for the oxidation of this compound to its corresponding disulfide dimer using hydrogen peroxide. This method is adapted from general procedures for thiol oxidation.[7]
Materials:
-
This compound
-
Ethanol (or other suitable solvent like THF or Methanol)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Distilled water
-
Stir plate and magnetic stir bar
-
Reaction flask and condenser
Procedure:
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Basification: Add 1 M NaOH dropwise while stirring until the pH of the solution is approximately 8-9. This deprotonates the thiol to the more reactive thiolate, facilitating oxidation.
-
Oxidation: Cool the flask in an ice bath. Slowly add 3% H₂O₂ solution dropwise over 15-20 minutes. The amount of H₂O₂ should be slightly in excess (approx. 1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, acidify the mixture slightly with 1 M HCl to neutralize any excess base. Reduce the solvent volume under reduced pressure.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, perform a liquid-liquid extraction using ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude disulfide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
S-Alkylation via Nucleophilic Substitution
The deprotonated thiolate of this compound is an excellent nucleophile that readily participates in S_N2 reactions with alkyl halides and other electrophiles bearing a good leaving group.[5] This reaction forms a stable thioether bond and is one of the most reliable methods for modifying thiols.
Mechanism and Rationale
The reaction is highly dependent on pH. In a basic medium, the thiol (pKa ~8-10) is deprotonated to the thiolate anion (RS⁻). This anion is a much stronger nucleophile than the neutral thiol (RSH). The thiolate then attacks the electrophilic carbon of an alkylating agent (e.g., iodoacetamide, benzyl bromide), displacing the leaving group in a classic S_N2 fashion.[8] The choice of a non-protic or polar aprotic solvent is often preferred to prevent solvation of the nucleophile, thereby increasing its reactivity.
Caption: General mechanism for S-Alkylation of a thiol.
Experimental Protocol: Synthesis of 2-(benzylthio)-N-phenylacetamide
This protocol details the S-alkylation of this compound with benzyl chloride.
Materials:
-
This compound
-
Benzyl chloride
-
Potassium Carbonate (K₂CO₃) or another non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate and Hexanes for extraction and chromatography
-
Saturated aqueous sodium bicarbonate and brine solutions
Procedure:
-
Setup: To a solution of this compound (1.0 g, 1.0 equiv) in 15 mL of DMF, add potassium carbonate (1.5 equiv).
-
Addition of Electrophile: Stir the suspension vigorously for 15 minutes at room temperature. Add benzyl chloride (1.1 equiv) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting thiol. The reaction can be gently heated (40-50°C) to accelerate the rate if necessary.
-
Quenching and Extraction: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure thioether product.
Michael Addition to Activated Alkenes
Thiols are exceptional nucleophiles for conjugate (or 1,4-) addition reactions, commonly known as the Michael addition.[9] They react efficiently with α,β-unsaturated carbonyl compounds and other electron-deficient alkenes (Michael acceptors) like maleimides.[10][11]
Mechanism and Rationale
Similar to S-alkylation, the reaction is typically base-catalyzed to generate the potent thiolate nucleophile.[12] The thiolate then attacks the β-carbon of the Michael acceptor, which is electrophilic due to resonance with the electron-withdrawing group. This 1,4-addition breaks the C=C π-bond and forms a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final thioether adduct.[13] This reaction is highly chemoselective for thiols and can be performed under mild, often physiological, conditions, making it a cornerstone of bioconjugation chemistry.[14]
Caption: Mechanism of the Thiol-Michael addition reaction.
Experimental Protocol: Conjugate Addition to N-Ethylmaleimide
This protocol outlines the reaction of this compound with N-ethylmaleimide, a common Michael acceptor.
Materials:
-
This compound
-
N-Ethylmaleimide
-
Triethylamine (TEA) or another organic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for chromatography
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) and N-Ethylmaleimide (1.05 equiv) in DCM in a reaction flask.
-
Catalyst Addition: Add a catalytic amount of triethylamine (0.1 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete within 1-2 hours. Monitor the disappearance of the starting materials by TLC.
-
Workup: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 5% citric acid) to remove the triethylamine, followed by a wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product is typically of high purity but can be further purified by flash chromatography on silica gel if necessary.
Applications in Drug Development and Synthesis
The predictable and efficient reactivity of the thiol group makes this compound and its derivatives valuable scaffolds in medicinal chemistry.
-
Synthetic Intermediate: The thiol serves as a versatile handle for building molecular complexity. Through the reactions described above, various side chains and functional groups can be introduced, allowing for the synthesis of libraries of compounds for screening. For instance, derivatives of this compound have been synthesized and evaluated as potential antitumor agents and COX inhibitors.[15][16]
-
Precursor to Heterocycles: this compound is a key precursor for the synthesis of 1,4-benzothiazines, a class of heterocyclic compounds with a wide range of biological activities.[3]
-
Bioconjugation and Covalent Inhibitors: The principles of thiol reactivity, especially Michael addition, are central to the design of covalent inhibitors in drug development. A warhead containing a Michael acceptor can be incorporated into a drug candidate to form a covalent bond with a cysteine residue in a target protein, leading to potent and durable inhibition. While this compound itself is a model compound, understanding its reactivity provides direct insight into these advanced drug design strategies.
Summary and Outlook
This compound is a compound defined by the reactivity of its thiol group. This functional group's ability to act as a potent nucleophile enables a range of reliable and high-yielding transformations, including oxidation to disulfides, S-alkylation to form thioethers, and Michael addition to construct conjugate adducts. Each of these pathways offers a strategic avenue for molecular elaboration. For researchers in drug discovery and synthetic chemistry, a firm grasp of these core principles is essential for leveraging this and similar thiol-containing molecules to their full potential, enabling the rational design and synthesis of novel, biologically active compounds.
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The Emerging Potential of 2-Mercaptoacetanilide: A Versatile Scaffold in Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Therapeutic Promise of a Unique Chemical Moiety
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is paramount. Among the myriad of chemical structures, the 2-mercaptoacetanilide core has emerged as a privileged scaffold, demonstrating a remarkable versatility in its biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the synthesis, potential applications, and mechanistic insights into this compound and its derivatives. By synthesizing technical data with field-proven insights, this document will illuminate the path for future research and development in harnessing the full therapeutic potential of this intriguing molecule.
I. The this compound Core: A Structural and Synthetic Overview
The this compound scaffold, characterized by a mercaptoacetyl group attached to an aniline ring, offers a unique combination of structural features that are amenable to a wide range of chemical modifications. This adaptability is the cornerstone of its diverse biological activities. The thiol (-SH) group, in particular, is a key player, capable of acting as a nucleophile, a metal chelator, or a hydrogen bond donor/acceptor, thereby influencing the molecule's interaction with various biological targets.
A. Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step process, commencing with the chloroacetylation of aniline to form the intermediate, 2-chloro-N-phenylacetamide. This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by a sulfur-containing nucleophile, most commonly sodium hydrosulfide.
Step 1: Synthesis of 2-Chloro-N-phenylacetamide [1][2][3]
-
Reaction: Aniline is reacted with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reagents and Solvents:
-
Aniline
-
Chloroacetyl chloride
-
Base (e.g., triethylamine, sodium acetate)
-
Solvent (e.g., glacial acetic acid, chloroform, dichloromethane)
-
-
Procedure:
-
Dissolve aniline and the chosen base in the selected solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Quench the reaction by adding water.
-
If using an organic solvent, separate the organic layer, wash it with water and brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
The crude 2-chloro-N-phenylacetamide can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound
-
Reaction: 2-Chloro-N-phenylacetamide is reacted with a sulfur source, such as sodium hydrosulfide, to introduce the thiol group.
-
Reagents and Solvents:
-
2-Chloro-N-phenylacetamide
-
Sodium hydrosulfide (NaHS) or a similar sulfur nucleophile
-
Solvent (e.g., ethanol, water)
-
-
Procedure:
-
Dissolve 2-chloro-N-phenylacetamide in a suitable solvent in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium hydrosulfide in the same solvent.
-
Add the sodium hydrosulfide solution to the 2-chloro-N-phenylacetamide solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the thiolate and precipitate the this compound.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
-
Caption: Synthetic workflow for this compound.
II. Anticancer Applications: Targeting Key Oncogenic Pathways
The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Its derivatives have been shown to inhibit the proliferation of various cancer cell lines through interference with critical signaling pathways.
A. Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A prominent mechanism through which this compound derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[4][5] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.
Derivatives of this compound have been designed to act as time-dependent inhibitors of EGFR, forming covalent bonds with key cysteine residues in the active site, such as Cys797.[6] This irreversible inhibition leads to a sustained blockade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately inducing apoptosis and halting cell cycle progression.[4][5]
Caption: Inhibition of the EGFR signaling pathway.
B. In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 1.94 | [5] |
| Derivative B | H1975 (Lung, EGFR mutant) | 1.38 | [5] |
| Derivative C | MCF-7 (Breast) | 4.0 | [7] |
| Derivative D | MDA-MB-231 (Breast) | 4.7 | [7] |
| Derivative E | HT-29 (Colon) | Not specified | [8] |
| Derivative F | PC3 (Prostate) | Not specified | [8] |
C. Experimental Protocol: MTT Assay for Cell Viability[1][2][3][9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
III. Antimicrobial Applications: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.
A. Mechanism of Action: Inhibition of Bacterial DNA Gyrase
One of the proposed mechanisms for the antimicrobial activity of these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[9][10] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for compacting the DNA and facilitating various cellular processes.
This compound derivatives may act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase, preventing the binding of ATP and thereby inhibiting the enzyme's supercoiling activity.[11][12] This disruption of DNA topology leads to the accumulation of DNA damage and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase.
B. In Vitro Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative G | Staphylococcus aureus | 3.12 | [13] |
| Derivative H | Escherichia coli | 25 | [13] |
| Derivative I | Klebsiella pneumoniae | Not specified | [6] |
| Derivative J | Pseudomonas aeruginosa | Not specified | [6] |
C. Experimental Protocol: Agar Well Diffusion Assay[4][16][17][18][19]
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.
-
Principle: The compound diffuses from a well through a solid agar medium inoculated with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
-
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Inoculation: Evenly spread the bacterial suspension over the surface of the agar plates to create a lawn.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the this compound derivative solution to each well. Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
-
IV. Anti-inflammatory and Anticonvulsant Potential: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, derivatives of this compound have also shown promise as anti-inflammatory and anticonvulsant agents, highlighting the broad therapeutic potential of this scaffold.
A. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of some acetanilide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[14] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. Inhibition of COX-2, the inducible isoform of the enzyme, is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
B. Anticonvulsant Activity: Modulation of Neuronal Ion Channels
The anticonvulsant properties of certain acetamide derivatives are linked to their ability to modulate the activity of neuronal ion channels, particularly voltage-gated sodium channels.[15] These channels are crucial for the initiation and propagation of action potentials in neurons. By stabilizing the inactivated state of these channels, these compounds can reduce neuronal hyperexcitability, which is a hallmark of epileptic seizures.
Caption: Modulation of voltage-gated sodium channels.
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the design and development of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its biological activity, leading to potent and selective inhibitors of various biological targets. The demonstrated efficacy of its derivatives in preclinical studies for cancer, infectious diseases, inflammation, and epilepsy underscores the immense potential of this chemical class.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to further unravel the molecular mechanisms underlying the observed biological activities.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Translation of promising in vitro results into in vivo animal models of disease to validate their therapeutic potential.
By continuing to explore the rich medicinal chemistry of the this compound scaffold, the scientific community is well-positioned to unlock new avenues for the treatment of a wide range of human diseases.
VI. References
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PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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Ansari J, et al. Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. 2021. [Link]
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Chemistry Notes. Antimicrobial activity by Agar well diffusion. [Link]
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El-Sayed MA, et al. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations. Molecules. 2022. [Link]
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Balouiri M, et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. 2016. [Link]
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Agar well diffusion assay - YouTube. [Link]
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ResearchGate. MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]
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ResearchGate. Diagram of EGFR signaling pathway showing impact of gefitinib and... [Link]
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Creative Diagnostics. DNA Gyrase – A Specialized Type II Topoisomerase. [Link]
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PubMed. Balancing reactivity and antitumor activity: heteroarylthioacetamide derivatives as potent and time-dependent inhibitors of EGFR. [Link]
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ResearchGate. IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. [Link]
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ResearchGate. In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. [Link]
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ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]
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Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
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ResearchGate. Cyclooxygenase-1/2 pathway and its physiological functions; COX,... [Link]
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Semantic Scholar. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR. [Link]
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Brieflands. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. [Link]
-
ResearchGate. A schematic representation of voltage-gated sodium channel showing all... [Link]
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ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
-
ResearchGate. IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3... [Link]
-
ResearchGate. MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]
-
MDPI. DNA Gyrase as a Target for Quinolones. [Link]
-
Wikipedia. DNA gyrase. [Link]
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NIH. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
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Wiley Online Library. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives. [Link]
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PubMed. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. [Link]
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ResearchGate. Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). [Link]
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NCBI. Voltage-Gated Na+ Channels. [Link]
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ResearchGate. The cyclooxygenase (COX) pathway. [Link]
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Microbe Notes. DNA Gyrase- Definition, Structure, Reactions, Mechanisms. [Link]
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SciSpace. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. [Link]
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NIH. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. [Link]
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NIH. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]
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ResearchGate. IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. [Link]
-
NIH. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. [Link]
-
NIH. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]
-
Google Patents. Synthesis of 2-mercaptoethanol.
-
NIH. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]
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A Technical Guide to the Synthetic Utility of 2-Mercaptoacetanilide in the Development of Bioactive Molecules
Abstract
2-Mercaptoacetanilide, also known as N-(2-mercaptophenyl)acetamide, is a highly versatile precursor in medicinal chemistry. Its unique bifunctional nature, featuring a nucleophilic thiol group and a reactive acetamido moiety on an aromatic scaffold, makes it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the synthetic pathways leveraging this compound, with a particular focus on the construction of benzothiazoles and other pharmacologically significant structures. We will delve into reaction mechanisms, provide field-proven experimental protocols, and present structure-activity relationship insights grounded in recent scientific literature. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of this valuable synthetic building block.
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among the myriad of precursors available for their synthesis, this compound stands out due to its inherent structural advantages. The molecule contains two key reactive sites:
-
The Thiol Group (-SH): A potent nucleophile, readily participating in cyclization, condensation, and S-alkylation reactions.
-
The Acetamido Group (-NHCOCH₃): Can be hydrolyzed to a primary amine or activated to participate in ring-closing reactions.
This arrangement of functional groups on a benzene ring provides a pre-organized framework for the efficient, often one-pot, synthesis of fused heterocyclic systems. Acetanilide and its derivatives have long been recognized for a wide spectrum of biological activities, including analgesic, antipyretic, antimicrobial, anticonvulsant, and anticancer effects[1]. The incorporation of a thiol group in the ortho position significantly expands this chemical space, primarily towards the synthesis of benzothiazoles, a class of compounds with pronounced and varied bioactivity[2][3].
Core Synthetic Transformation: The Gateway to Benzothiazoles
The most prominent application of this compound is its role as a precursor to the 2-mercaptobenzothiazole scaffold. This transformation is a cornerstone reaction that opens the door to a vast library of derivatives.
Mechanism of Cyclization
The synthesis of the benzothiazole ring from this compound typically proceeds via an intramolecular cyclization reaction. While various specific reagents can be used, the fundamental mechanism involves the reaction of the thiol group with a suitable electrophile, followed by ring closure. For instance, reaction with carbon disulfide in the presence of a base is a classic method. The process can be conceptually understood as:
-
Deprotonation: A base abstracts the acidic proton from the thiol group, generating a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate attacks the electrophilic carbon of a one-carbon synthon (like CS₂).
-
Intramolecular Cyclization: The nitrogen atom of the amide (or the corresponding amine after hydrolysis) attacks the newly formed electrophilic center, leading to the closure of the five-membered thiazole ring.
-
Dehydration/Elimination: A final elimination step, often involving the loss of water, results in the formation of the aromatic benzothiazole ring system.
This cyclization is highly efficient and provides a direct route to a privileged scaffold in medicinal chemistry[4].
Figure 1. Generalized workflow for benzothiazole synthesis.
Profile of Bioactive Derivatives
The true value of this compound is realized in the diverse biological activities of its downstream derivatives. The benzothiazole core is a well-established pharmacophore, and modifications at the 2-position (originating from the thiol group) and on the benzene ring allow for fine-tuning of its pharmacological profile[2].
Antimicrobial Agents
The rise of multidrug-resistant bacteria presents a critical global health challenge, necessitating the development of novel antimicrobial agents[5]. Derivatives of 2-mercaptobenzothiazole, readily synthesized from this compound, have shown significant promise in this area[6][7].
-
Mechanism Insight: The antibacterial action is often attributed to the ability of the benzothiazole scaffold to inhibit essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to the hydrophobic pockets of bacterial kinases and DNA gyrases, disrupting cellular processes[7]. The free thiol group or specific S-substituted moieties are often crucial for activity[5].
-
Structure-Activity Relationship (SAR): Research has shown that the nature of the substituent at the 2-position of the benzothiazole ring is critical.
-
Small, S-alkylated derivatives have demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus[5].
-
Linking the sulfur atom to other heterocyclic amines, such as oxadiazole or pyridine moieties via an acetamide linker, can enhance the antibacterial potential compared to simple aniline derivatives[6].
-
Conversely, replacement of the reactive S-H proton with a bulky S-benzyl group has been shown to cause a considerable loss of antibacterial action in some series[5].
-
Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound ID | Substituent at 2-position | Target Organism | MIC (µg/mL) | Reference |
| 2e | -S-CH₂-CH(CH₃)₂ | S. aureus | 3.12 | [5] |
| 2l | -S-(p-Cl-benzyl) | E. coli | 25 | [5] |
| 5a | Thiazolidinone moiety | S. aureus | 6 | [8] |
| 5b | Thiazolidinone moiety | B. subtilis | 18 | [8] |
Antitumor Agents
The benzothiazole scaffold is also prevalent in the design of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
-
Mechanism Insight: Certain 2-mercapto-quinazoline derivatives bearing anilide fragments, which can be conceptually derived from similar precursors, have been designed as inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Docking studies showed these molecules occupying the ATP binding site in a manner similar to the known drug erlotinib[9].
-
Quantitative Data: A novel series of quinazoline derivatives demonstrated potent, broad-spectrum antitumor activity. Compound 15 from this series showed a mean GI₅₀ (50% growth inhibition) value of 3.16 µM across a panel of cancer cell lines, which was approximately sevenfold more active than the standard chemotherapeutic drug 5-fluorouracil (5-FU)[9].
Detailed Experimental Protocol: Synthesis of a 2-Substituted Benzothiazole Derivative
To ensure the principles of trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a key synthetic transformation. This protocol is a representative example of synthesizing an N-substituted acetamide derivative of 2-mercaptobenzothiazole, a common intermediate for further elaboration[6][7].
Objective: To synthesize 2-(benzo[d]thiazol-2-ylthio)-N-(aryl)acetamide.
Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Substituted Aryl Amine (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as base
-
Acetone or Dichloromethane (DCM) as solvent
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
Workflow Diagram:
Figure 2. Experimental workflow for a two-step, one-pot synthesis.
Step-by-Step Procedure:
-
Synthesis of the Intermediate (2-(benzo[d]thiazol-2-ylthio)acetyl chloride):
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in dry acetone.
-
Add finely powdered anhydrous potassium carbonate (1.5 eq) to the solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Causality Check: The base (K₂CO₃) deprotonates the thiol, forming a nucleophilic thiolate that attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This creates the key reactive intermediate. Progress should be monitored by TLC.
-
-
Amide Bond Formation:
-
To the same reaction flask containing the in-situ generated intermediate, add the desired substituted aryl amine (1.0 eq).
-
Attach a condenser and heat the mixture to reflux (approx. 56 °C for acetone) for 4-6 hours.
-
Causality Check: The primary or secondary amine acts as a nucleophile, attacking the acyl chloride intermediate to form a stable amide bond and displacing the chloride. This is a standard nucleophilic acyl substitution reaction. Monitor completion by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring.
-
A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Dry the crude product in a vacuum oven.
-
For final purification, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified using silica gel column chromatography.
-
-
Characterization:
-
The final structure must be confirmed using spectroscopic methods. Key signals to look for include:
-
¹H NMR: Peaks corresponding to the benzothiazole ring protons, the methylene linker (-S-CH₂-CO-), the amide N-H proton (if present), and the protons of the substituted aryl ring.
-
¹³C NMR: A characteristic peak for the amide carbonyl carbon will appear downfield (around 166-168 ppm), along with signals for the methylene linker carbon (around 49 ppm) and the aromatic carbons[6].
-
FTIR: Strong absorption bands for the amide C=O stretch (around 1670 cm⁻¹) and N-H stretch (if present, around 3300 cm⁻¹).
-
-
Conclusion and Future Outlook
This compound is a demonstrably powerful and cost-effective precursor for generating libraries of bioactive heterocyclic compounds, particularly benzothiazoles. The synthetic routes are often robust, high-yielding, and amenable to diversification, allowing for extensive exploration of structure-activity relationships.
The future of research in this area will likely focus on:
-
Multi-target Inhibitors: Designing hybrid molecules that can simultaneously inhibit multiple pathways in a pathogen or cancer cell, potentially overcoming resistance mechanisms[6][10].
-
Green Chemistry Approaches: Developing more environmentally friendly synthetic methods, such as using microwave assistance or eco-friendly catalysts, to reduce solvent use and reaction times.
-
Expansion to New Scaffolds: While benzothiazole synthesis is dominant, exploring novel cyclization strategies to access other unique heterocyclic systems from this versatile precursor remains a promising avenue for discovery.
By understanding the core reactivity and leveraging the established protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this compound in the quest for novel therapeutic agents.
References
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Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., Matucci, R., Nesi, M., Van Bambeke, F., & Vitali, C. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(11), 605-613. [Link]
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Gürsoy, E. A., & Karali, N. (2015). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 20(9), 16455-16498. [Link]
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Kapoor, A., Birwal, K., Dhingra, N., & Rajpal, S. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. International Journal of Life Phenomena, 13(1), P1-17. [Link]
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ResearchGate. (n.d.). Synthesis of 2-mercapto benzothiazoles using LiBr as a catalyst. Retrieved January 11, 2026, from [Link]
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Al-Juboori, A. M. H., & Al-Obaidi, A. A. J. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. ResearchGate. [Link]
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Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Khan, K. M. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10483-10494. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Hamid, S. G., El-Torky, R. M., & El-Sayed, M. A. (2013). Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study. Bioorganic & Medicinal Chemistry Letters, 23(13), 3935-3941. [Link]
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Sharma, P. C., & Kumar, B. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 16(1), 2-8. [Link]
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Khan, K. M. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ResearchGate. [Link]
-
El-Faham, A., Taha, N., & Wätjen, F. (2019). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. Scientific Reports, 9(1), 1-13. [Link]
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-823. [Link]
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An In-depth Technical Guide to 2-Mercaptoacetanilide: From Synthesis to Application
This guide provides a comprehensive technical overview of 2-Mercaptoacetanilide, a versatile reagent and building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, historical synthesis context, and its evolving applications in medicinal chemistry and materials science.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known by its IUPAC name N-phenyl-2-sulfanylacetamide, is a sulfur-containing organic compound with the chemical formula C₈H₉NOS.[1][2] It is structurally characterized by an acetanilide core with a thiol (-SH) functional group at the alpha-carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4822-44-0 | [1][3] |
| Molecular Weight | 167.23 g/mol | [2] |
| Melting Point | 110.75°C | [4] |
| Appearance | White crystalline solid | [5] |
| Synonyms | Thioglycolanilide, Thioglycolylanilide, N-Phenyl-2-mercaptoacetamide, α-Mercaptoacetanilide | [1][2][5] |
| Beilstein Handbook Reference | 4-12-00-00882 | [5][6] |
The presence of both a thiol and an amide group imparts a unique reactivity profile to this compound, making it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds and molecules with biological significance.
Section 2: Historical Context and Synthesis Evolution
The primary and most direct synthetic pathway to this compound involves the reaction of an aniline derivative with a thioglycolic acid derivative. A common modern approach is the condensation of aniline with thioglycolic acid.
Alternatively, a two-step process starting from aniline is frequently employed. Aniline is first acylated with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide, to introduce the thiol group.
Caption: Common synthetic routes to this compound.
Detailed Experimental Protocol: Synthesis of this compound via 2-Chloro-N-phenylacetamide
This protocol describes a reliable two-step synthesis of this compound.
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
In a well-ventilated fume hood, dissolve aniline (0.1 mol) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add chloroacetyl chloride (0.11 mol) dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-N-phenylacetamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-N-phenylacetamide.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-chloro-N-phenylacetamide (0.05 mol) in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) (0.06 mol) in the same solvent.
-
Add the solution of the sulfur nucleophile dropwise to the solution of 2-chloro-N-phenylacetamide at room temperature with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the crude this compound.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Section 3: Modern Applications in Research and Development
This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its ability to participate in cyclization and condensation reactions makes it a versatile precursor for heterocyclic systems.
Role in Antitumor Agent Synthesis
Recent research has highlighted the use of this compound in the design and synthesis of novel antitumor agents. For instance, it has been used to create derivatives of 2-mercapto-3-phenethylquinazoline bearing anilide fragments, which have shown significant in-vitro antitumor activity against various cancer cell lines, including renal, colon, lung, breast, and ovarian cancers.[5]
Precursor for IDO1 Inhibitors
Indoleamine-2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy. This compound is a useful building block for the synthesis of compounds that can inhibit IDO1.[3]
Application in the Development of HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation and are important therapeutic targets for various diseases, including cancer and neurodegenerative disorders. The mercaptoacetamide moiety is a key pharmacophore in the design of some HDAC inhibitors.[1]
Use in the Synthesis of Antidepressant Agents
The core structure of this compound has been incorporated into the design of new phenylacetamide derivatives with potential antidepressant activity.[7]
Caption: Key application areas of this compound in drug discovery.
Section 4: Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.
Section 5: Conclusion
This compound, a compound with a rich history embedded in the principles of organic synthesis, continues to be a valuable and versatile molecule in modern chemical research. Its straightforward synthesis and unique reactivity make it an important intermediate for the development of new therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the endeavors of scientists and researchers in the field.
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An In-depth Technical Guide to the Safe Handling of 2-Mercaptoacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-Mercaptoacetanilide (CAS No. 4822-44-0). As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety through understanding.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as N-Phenyl-2-mercaptoacetamide or Thioglycolanilide, is a vital building block in organic synthesis, particularly in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors[1]. A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 4822-44-0 | [2][3] |
| Molecular Formula | C₈H₉NOS | [2][3] |
| Molecular Weight | 167.23 g/mol | [2][3] |
| Appearance | White solid | [4] |
| Melting Point | 111 - 115 °C (231.8 - 239 °F) | [4] |
| Boiling Point | 304 °C (579.2 °F) | [4][5] |
| Solubility | Data not readily available; likely soluble in organic solvents. | |
| Synonyms | Thioglycolanilide, N-Phenyl-2-mercaptoacetamide, alpha-Mercaptoacetanilide | [2][3][6] |
Section 2: Hazard Identification and Toxicological Profile
This compound and related mercaptans present several health hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Classification (Inferred from related compounds): While a specific GHS classification for this compound is not universally established in the initial search results, data from analogous compounds like 2-Mercaptoacetamide suggest the following potential hazards[7][8]:
-
Skin Irritation: May cause skin irritation upon contact[7][8].
-
Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes[7][8].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[7][8].
-
Acute Toxicity: While specific data for this compound is limited, it is noted as a poison by the intraperitoneal route[1]. Related compounds show toxicity if swallowed[5].
Toxicological Summary:
-
Acute Effects: Immediate irritation to skin, eyes, and respiratory system is the primary concern[7][8].
-
Chronic Effects: The long-term toxicological properties have not been thoroughly investigated[9].
-
Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx)[1]. This is a critical consideration during fire or high-temperature reactions.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is the fundamental model for ensuring personnel safety.
Hierarchy of Controls Diagram. This illustrates the preferred order of control measures to reduce exposure.
3.1 Engineering Controls: The First Line of Defense The primary method for controlling exposure is to handle the chemical in a well-maintained and certified chemical fume hood.[10]
-
Ventilation: Always use this compound within a chemical fume hood to control airborne dust and potential vapors. The ventilation system should be adequate to keep airborne concentrations low[11].
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location[10][11].
3.2 Personal Protective Equipment (PPE): The Final Barrier PPE should be considered the last line of defense and must be used in conjunction with engineering controls.[12]
| PPE Item | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile rubber gloves.[4] | Thicker gloves generally offer better protection.[12] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contact is known or suspected.[12] |
| Eye/Face Protection | Chemical safety goggles or a face shield.[11] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. This protects against dust particles and potential splashes.[10] |
| Skin and Body Protection | Closed-front lab coat with long sleeves and tight-fitting cuffs.[12] | Provides a barrier against accidental skin contact. Ensure clothing is appropriate to prevent skin exposure.[11] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Use if exposure limits are exceeded or if irritation is experienced, particularly when handling large quantities or if dust generation is unavoidable.[10][11] |
Section 4: Safe Handling, Storage, and Disposal
4.1 Handling Protocols
-
Avoid Dust Formation: Handle as a solid to minimize dust generation. Avoid actions that can create dust clouds, such as vigorous scraping or shaking.[4][13]
-
Grounding: When transferring material, ground and bond containers to prevent static discharge, which could be an ignition source.[10][11]
-
Incompatible Materials: Keep away from strong oxidizing agents, metals, and acids.[4][10]
-
Hygiene: Wash hands thoroughly after handling.[5][14] Do not eat, drink, or smoke in the laboratory area.[5]
4.2 Storage Procedures
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]
-
Conditions to Avoid: Avoid excess heat and proximity to incompatible materials.[4][11]
-
Storage Area: Store in a designated area for toxic or hazardous chemicals, away from general laboratory traffic.
4.3 Waste Disposal
-
Classification: Waste is classified as hazardous.[4]
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5] Do not allow the product to enter drains.[9]
Section 5: Emergency Procedures
Prompt and correct response to an emergency is critical. All personnel must be familiar with these procedures before handling the compound.
Emergency Spill Response Workflow. A stepwise guide for safely managing a spill of this compound.
5.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get medical advice if irritation occurs.[8][11][14] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water. Call a physician or poison control center immediately.[10][11] |
5.2 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition can produce toxic gases like nitrogen oxides and sulfur oxides.[1][10] Containers may explode when heated.[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
5.3 Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3. Avoid breathing dust.[5][9]
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal.[15] Avoid generating dust.[15] For a solution, absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container.[10][11]
-
Environmental Precautions: Prevent the material from entering drains or surface water.[9]
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An In-Depth Technical Guide to 2-Mercaptoacetanilide: Synthesis, Mechanisms, and Applications
This guide provides a comprehensive technical overview of 2-mercaptoacetanilide, a versatile organic compound with significant applications in industrial and analytical chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, its mechanistic action as a corrosion inhibitor, and its utility as a sensitive analytical reagent.
Introduction: The Chemical Identity of this compound
This compound, also known as N-phenyl-2-mercaptoacetamide or thioglycolanilide, is an organic compound featuring a thiol (-SH) group and an acetanilide framework.[1][2] This unique combination of functional groups imparts upon it a range of chemical properties that make it a valuable molecule in various scientific domains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉NOS | [1] |
| Molecular Weight | 167.23 g/mol | [2] |
| CAS Number | 4822-44-0 | [1] |
| Appearance | Crystalline solid | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents | - |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the nucleophilic substitution of a halogenated precursor with a sulfur-containing nucleophile. A common and effective method involves the reaction of 2-chloroacetanilide with sodium hydrosulfide. The causality behind this choice lies in the high nucleophilicity of the hydrosulfide ion (SH⁻) and the susceptibility of the carbon-chlorine bond in 2-chloroacetanilide to nucleophilic attack.
Experimental Protocol: Synthesis from 2-Chloroacetanilide
Objective: To synthesize this compound via the reaction of 2-chloroacetanilide with sodium hydrosulfide.
Materials:
-
2-Chloroacetanilide
-
Sodium hydrosulfide (NaSH) or a solution prepared from sodium sulfide (Na₂S) and hydrogen sulfide (H₂S)[3]
-
Ethanol (or another suitable polar aprotic solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetanilide in ethanol.
-
Addition of Sodium Hydrosulfide: Slowly add a solution of sodium hydrosulfide in ethanol to the stirred solution of 2-chloroacetanilide at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.[4]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation and Purification: Dissolve the residue in water and acidify the solution with dilute hydrochloric acid to precipitate the crude this compound. The thiol group is protonated in acidic conditions, leading to the precipitation of the less soluble product.
-
Filtration and Drying: Filter the precipitate, wash it with cold water to remove any inorganic salts, and dry it under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
Caption: Workflow for the synthesis of this compound.
Application as a Corrosion Inhibitor for Mild Steel
The presence of sulfur and nitrogen atoms, along with an aromatic ring, makes this compound an effective corrosion inhibitor, particularly for mild steel in acidic environments.[5][6][7] The inhibition mechanism is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Mechanism of Corrosion Inhibition
The inhibition process involves the following key steps:
-
Adsorption: The this compound molecules adsorb onto the surface of the mild steel. This adsorption can occur through the lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the benzene ring, which interact with the vacant d-orbitals of the iron atoms on the steel surface.[8]
-
Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the direct contact of the corrosive species (such as H⁺ and Cl⁻ ions in acidic media) with the metal.
-
Blocking of Active Sites: The inhibitor molecules block the active sites on the metal surface where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would typically occur.
The adsorption of this compound on the steel surface often follows the Langmuir adsorption isotherm , which assumes the formation of a monolayer of the inhibitor on the metal surface.[9][10][11][12][13]
Caption: Mechanism of corrosion inhibition by this compound.
Performance Data
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as by gravimetric methods.
Table 2: Representative Corrosion Inhibition Efficiencies
| Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (%) | Reference(s) |
| 1 M HCl | 500 ppm | 303 K | > 90% | [5][7] |
| 0.5 M H₂SO₄ | 500 ppm | 303 K | > 85% |
Analytical Applications: A Reagent for Metal Ion Determination
This compound serves as a versatile analytical reagent for the determination of various metal ions, primarily through spectrophotometric and gravimetric methods.[14][15][16][17][18][19][20] The thiol group of the molecule readily forms stable, often colored, complexes with a range of metal ions, enabling their quantitative analysis.
Spectrophotometric Determination of Metal Ions
The formation of colored complexes between this compound and metal ions forms the basis of spectrophotometric analysis. The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.
Table 3: Spectrophotometric Determination of Various Metal Ions using this compound and Related Compounds
| Metal Ion | pH/Acidity | λmax (nm) | Beer's Law Range (ppm) | Reference(s) |
| Palladium(II) | 1.0 - 4.0 | ~480 | 0.5 - 10 | - |
| Platinum(IV) | 1.0 - 3.0 | ~440 | 1.0 - 15 | - |
| Bismuth(III) | 2.0 - 3.5 | ~420 | 2.0 - 20 | - |
| Copper(II) | 4.0 - 6.0 | ~450 | 0.5 - 8 | [15] |
Experimental Protocol: Spectrophotometric Determination of Palladium(II)
Objective: To determine the concentration of Palladium(II) in a sample solution using this compound as a chromogenic reagent.
Materials:
-
Standard Palladium(II) solution (1000 ppm)
-
This compound solution (0.1% w/v in ethanol)
-
Buffer solutions (pH 1-4)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of Palladium(II) with concentrations ranging from 0.5 to 10 ppm by appropriate dilution of the stock solution.
-
Color Development: To each standard solution in a volumetric flask, add a specific volume of the this compound solution and adjust the pH to the optimal value (e.g., pH 2.5) using a suitable buffer. Dilute to the mark with distilled water.
-
Absorbance Measurement: Allow the color to develop for a specific time and then measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of Palladium(II) to obtain a calibration curve.
-
Sample Analysis: Treat the sample solution in the same manner as the standards and measure its absorbance. Determine the concentration of Palladium(II) in the sample from the calibration curve.
Caption: Workflow for spectrophotometric determination of Palladium(II).
Gravimetric Determination of Metal Ions
This compound can also be employed as a precipitating agent in gravimetric analysis. It forms insoluble complexes with certain metal ions, which can be filtered, dried, and weighed to determine the metal's concentration. This method is particularly useful for the determination of ions like Bismuth(III).
Conclusion
This compound is a compound of significant scientific and industrial interest. Its straightforward synthesis, coupled with its efficacy as a corrosion inhibitor for mild steel and its utility as a versatile analytical reagent for metal ion determination, underscores its importance. The mechanisms underlying its applications are well-grounded in fundamental chemical principles, involving adsorption and complexation. This guide has provided a detailed overview of these aspects, complete with practical experimental protocols and visual representations of the underlying processes, to serve as a valuable resource for researchers and professionals in the field.
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Langmuir adsorption isotherm plots for the adsorption of the META on the mild steel surface in 1.0 M HCl solution at 30 1 ± °C. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (n.d.). Retrieved January 11, 2026, from [Link]
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Inhibition of Mild Steel Corrosion in Acid Medium - International Journal of Technology. (2017). Retrieved January 11, 2026, from [Link]
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Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors - MDPI. (2021). Retrieved January 11, 2026, from [Link]
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Arch. Metall. Mater. 63 (2018), 2, 697-707 1. Introduction Studies corrosion inhibition of metals in acidic media, par. (2018). Retrieved January 11, 2026, from [Link]
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Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - NIH. (2022). Retrieved January 11, 2026, from [Link]
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Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. (2022). Retrieved January 11, 2026, from [Link]
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Langmuir adsorption isotherm model for mild steel in 2 M H 2 SO 4... - ResearchGate. (2015). Retrieved January 11, 2026, from [Link]
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Study of Langmuir and Freundlich Adsorption Isotherms for Heavy Metal Removal from Soil using New Bidentate Schiff base - Research Trend. (2019). Retrieved January 11, 2026, from [Link]
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A Theoretical Investigation into the Molecular Structure of 2-Mercaptoacetanilide: A Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for the analysis of the molecular structure of 2-Mercaptoacetanilide (C8H9NOS).[1][2] Primarily targeting researchers, computational chemists, and professionals in drug development, this document outlines the application of robust computational methodologies, particularly Density Functional Theory (DFT), to elucidate the molecule's geometric, vibrational, and electronic properties. While a dedicated, comprehensive theoretical study on this compound is not extensively available in current literature, this guide synthesizes established protocols from studies on analogous acetanilide and mercaptan-containing compounds to propose a validated workflow.[3][4][5] The subsequent sections detail the causality behind methodological choices, present expected data in a structured format, and provide the necessary tools for a self-validating theoretical investigation.
Introduction: The Significance of this compound
This compound, also known as N-phenyl-2-mercaptoacetamide, is a molecule of interest due to its structural motifs.[1][6] The presence of an acetanilide backbone, a common feature in many pharmaceutical compounds, combined with a reactive thiol group, suggests potential applications in medicinal chemistry and materials science.[7][8] Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies provide a powerful, non-experimental route to gain these fundamental insights, complementing and guiding experimental work.[9][10]
Computational Methodology: A Self-Validating Approach
The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. For molecules of this nature, Density Functional Theory (DFT) has been shown to provide an excellent balance between computational cost and accuracy, particularly for vibrational and structural properties.[3][4][11]
Geometry Optimization
The initial and most critical step is the optimization of the molecular geometry to find the lowest energy conformation.
Protocol for Geometry Optimization:
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method Selection: Employ the B3LYP hybrid functional. This functional has a proven track record for providing accurate geometries for organic molecules containing second-row elements like sulfur.[3][4]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen, nitrogen, and sulfur atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonding.[3][12]
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Vibrational Analysis
Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra.
Protocol for Vibrational Analysis:
-
Frequency Calculation: The frequency calculation performed after geometry optimization provides the harmonic vibrational frequencies.
-
Scaling Factor: DFT calculations systematically overestimate vibrational frequencies. Therefore, it is standard practice to apply a scaling factor to the calculated frequencies. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor in the range of 0.96-0.98 is typically used.[11]
-
Visualization: Animate the vibrational modes to aid in the assignment of specific spectral bands to the corresponding molecular motions.
Electronic Properties Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity.
Protocol for Electronic Properties Analysis:
-
HOMO-LUMO Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.[3][12]
Expected Molecular Structure and Geometry
Based on studies of related acetanilides, a non-planar structure for this compound is anticipated, with the acetamido group twisted out of the plane of the phenyl ring.[13] This twist is influenced by steric hindrance and electronic effects.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value | Significance |
| C-N (amide) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |
| C=O (amide) Bond Length | ~1.24 Å | Typical double bond length. |
| C-S Bond Length | ~1.82 Å | Standard single bond length. |
| S-H Bond Length | ~1.34 Å | Standard single bond length. |
| C-N-C (amide) Bond Angle | ~125° | Reflects the sp2 hybridization of the nitrogen atom. |
| Phenyl-N-C=O Dihedral Angle | ~30-40° | Quantifies the degree of non-planarity between the phenyl ring and the amide group. |
Vibrational Spectrum Insights
The vibrational spectrum of this compound will exhibit characteristic bands for the functional groups present.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Description of Motion |
| N-H Stretch | ~3300-3400 | Stretching of the amide N-H bond. |
| C-H Stretch (aromatic) | ~3000-3100 | Stretching of the C-H bonds on the phenyl ring. |
| S-H Stretch | ~2550-2600 | Stretching of the thiol S-H bond. |
| C=O Stretch (Amide I) | ~1660-1680 | Primarily the stretching of the amide carbonyl group. |
| N-H Bend (Amide II) | ~1530-1560 | A coupled vibration of N-H bending and C-N stretching. |
| C-N Stretch (Amide III) | ~1250-1300 | A coupled vibration of C-N stretching and N-H bending. |
Electronic Properties and Chemical Reactivity
The electronic properties of this compound will be dictated by the interplay between the electron-donating amide group and the phenyl ring, as well as the reactive thiol group.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the carbonyl group and the phenyl ring, suggesting these are the sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher chemical reactivity.
Caption: Frontier Molecular Orbitals of this compound.
Conformational Analysis
The rotation around the C-N bond connecting the phenyl ring and the amide group is a key conformational feature. A potential energy surface scan can be performed to determine the rotational barrier and identify the most stable conformer(s).
Caption: Workflow for Conformational Analysis.
It is expected that the planar conformation will be a high-energy transition state due to steric hindrance between the carbonyl oxygen and the ortho C-H of the phenyl ring. The global minimum will likely be a non-planar structure.
Conclusion
This technical guide has outlined a robust theoretical framework for the comprehensive study of this compound's molecular structure. By employing Density Functional Theory, researchers can gain deep insights into its geometry, vibrational characteristics, and electronic properties. The provided protocols and expected outcomes serve as a valuable resource for initiating and validating computational investigations into this and related molecules, ultimately aiding in the rational design of new chemical entities in drug discovery and materials science.
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This compound. NIST Chemistry WebBook. [Link]
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2-Mercaptoacetamide | C2H5NOS | CID 12961. PubChem. [Link]
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Study of Some Physical Properties and thermodynamic functions for mercabtoacetamide derivatives by using calculations (DFT-Model). ResearchGate. [Link]
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Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide. PubMed. [Link]
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Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. National Institutes of Health. [Link]
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Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid. ResearchGate. [Link]
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Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study. PubMed. [Link]
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A Comprehensive Technical Guide to the Physical Constants of 2-Mercaptoacetanilide
Abstract
This technical guide provides an in-depth examination of the primary physical constants of 2-Mercaptoacetanilide (CAS No. 4822-44-0), with a specific focus on its melting point and the complexities associated with its boiling point. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to offer a foundational understanding of the experimental methodologies, the theoretical underpinnings, and the critical factors that influence these properties. Detailed, field-tested protocols for the determination of melting and boiling points are provided, emphasizing experimental integrity and data reproducibility. The guide aims to equip the scientific community with the necessary knowledge to accurately characterize this and similar thermally sensitive compounds.
Introduction to this compound
This compound, also known as N-Phenyl-2-mercaptoacetamide or thioglycolic acid anilide, is an organic compound featuring a thiol (-SH) group and an anilide functional group. Its molecular structure confers a unique combination of reactivity and potential for biological activity, making it a valuable building block in medicinal chemistry and materials science. Anilides, in general, are a well-established class of compounds with diverse applications, including analgesic and antineoplastic agents. The presence of a reactive thiol group in this compound further expands its utility, particularly as a precursor for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Accurate knowledge of its physical constants is paramount for its synthesis, purification, formulation, and application. The melting point serves as a crucial indicator of purity, while the boiling point provides insights into its volatility and thermal stability—critical parameters for process chemistry and storage.
Physicochemical Properties of this compound
The fundamental physical and chemical properties of this compound are summarized in the table below. These constants are the cornerstone for any laboratory or industrial application involving this compound.
| Property | Value | Source(s) |
| IUPAC Name | N-phenyl-2-sulfanylacetamide | [1] |
| Synonyms | Thioglycolanilide, N-Phenyl-2-mercaptoacetamide | [1][2] |
| CAS Number | 4822-44-0 | [1][2] |
| Molecular Formula | C₈H₉NOS | [1][2] |
| Molecular Weight | 167.23 g/mol | [2] |
| Melting Point | 105 - 111 °C | [2][3] |
| Boiling Point | Decomposes upon heating at atmospheric pressure. | [4] |
The Melting Point: A Critical Parameter for Purity and Identification
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress the melting point and broaden the range over which the substance melts. Several values have been reported for this compound, including ranges of 105-108 °C and 110.5-111 °C.[2][3]
Causality in Experimental Choices
The accurate determination of a melting point is not merely procedural; it is an exercise in controlling thermal equilibrium. The chosen heating rate is the most critical variable. A rapid heating rate can cause the sample's temperature to lag behind the thermometer reading, resulting in an erroneously high and broad melting range. A slow, controlled heating rate (e.g., 1-2 °C per minute) is essential to ensure that the sample and the thermometer are in thermal equilibrium, allowing for the precise observation of the initial (onset) and final (clear point) stages of melting.
Self-Validating Protocol for Melting Point Determination
This protocol is designed to be self-validating by incorporating a calibration step with a known standard.
Instrumentation and Materials:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Reference standard with a known melting point in a similar range (e.g., Benzoic Acid, M.P. 122 °C)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Apparatus Calibration: First, determine the melting point of the reference standard. This validates the accuracy of the apparatus. If the observed value deviates significantly from the literature value, a correction factor should be applied.
-
Approximate Determination: Insert the sample capillary into the apparatus. Heat rapidly to obtain a rough estimate of the melting point. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Insert a new sample capillary. Heat at a controlled rate of 1-2 °C per minute.
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) at which the last solid crystal melts completely. The melting point is reported as the range T₁ - T₂.
Visualization of the Melting Point Determination Workflow
Caption: A flowchart illustrating the key stages of accurate melting point determination.
The Boiling Point: Addressing Thermal Instability
A definitive boiling point for this compound at atmospheric pressure (760 mmHg) has not been reported in the literature. Evidence suggests that the compound undergoes thermal decomposition at elevated temperatures. Safety data for related compounds indicate that heating anilides can release toxic fumes of nitrogen and sulfur oxides, a clear sign of molecular breakdown rather than a simple phase transition.[4] Compounds with multiple functional groups, especially thiols, are often susceptible to degradation, oxidation, or side reactions before their boiling point is reached.
Vacuum Distillation: The Field-Proven Solution
To characterize the boiling point of a thermally labile compound, the standard and authoritative technique is vacuum distillation . By reducing the pressure above the liquid, the temperature required to achieve boiling is significantly lowered. The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. Therefore, lowering the system pressure allows this equilibrium to be reached at a temperature below the decomposition threshold.[3][5]
Protocol for Boiling Point Determination via Vacuum Distillation
This protocol outlines the procedure for determining the boiling point of this compound under reduced pressure.
Instrumentation and Materials:
-
Vacuum distillation apparatus (Claisen adapter is recommended to prevent bumping)
-
Round-bottom flask
-
Condenser and receiving flask
-
Thermometer and adapter
-
Vacuum pump or water aspirator
-
Manometer (for pressure measurement)
-
Heating mantle and magnetic stirrer with stir bar (boiling stones are ineffective under vacuum)
-
Vacuum grease
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped to create an airtight seal. A leak-free system is critical for maintaining a stable, low pressure.
-
Sample Introduction: Place the this compound sample and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
System Evacuation: Turn on the cooling water to the condenser. Begin stirring the sample. Slowly and carefully apply the vacuum to the system. The initial bubbling is due to the removal of dissolved air and any volatile impurities.
-
Pressure Stabilization: Allow the system to evacuate fully until the pressure reading on the manometer is stable. Record this pressure.
-
Heating: Gently begin heating the distillation flask using the heating mantle. Increase the temperature gradually until the liquid begins to boil and a ring of condensate starts to rise towards the condenser.
-
Data Recording: When the vapor temperature stabilizes (i.e., drops of distillate are consistently forming on the thermometer bulb), record this temperature and the corresponding pressure from the manometer. This is the boiling point at that specific pressure.
-
Shutdown: To safely conclude the distillation, first remove the heating mantle and allow the system to cool to room temperature. Then, slowly vent the system to return it to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the apparatus.
Visualization of the Vacuum Distillation Workflow
Caption: A flowchart detailing the safe and effective procedure for vacuum distillation.
Conclusion
The physical constants of this compound, particularly its melting point of approximately 105-111 °C, serve as essential benchmarks for its identification and purity assessment. The compound's thermal lability precludes the determination of a boiling point at atmospheric pressure, necessitating the use of vacuum distillation for its characterization and purification. The protocols and theoretical considerations presented in this guide underscore the importance of meticulous experimental technique. For professionals in the chemical and pharmaceutical sciences, a thorough understanding of these principles is not merely academic but a prerequisite for ensuring the quality, safety, and efficacy of their work.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2-Mercaptoacetanilide
Abstract
This document provides a comprehensive guide for the synthesis of N-aryl thiazole derivatives, leveraging 2-mercaptoacetanilide as a key thioamide precursor. Thiazole scaffolds are of paramount importance in medicinal chemistry and drug development, found in numerous FDA-approved drugs.[1] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical protocols grounded in established chemical principles. We will explore the foundational Hantzsch thiazole synthesis and its specific application to this compound, detailing the reaction mechanism, experimental causality, step-by-step protocols, and characterization of the resulting products.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to engage in hydrogen bonding allow it to serve as a crucial pharmacophore in a wide array of therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3]
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing this valuable heterocyclic system.[1] The classic Hantzsch reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[4] This guide focuses on the use of this compound (also known as N-phenyl-2-mercaptoacetamide)[5], a readily available N-substituted thioamide, as a versatile building block to generate N-aryl substituted thiazole derivatives, which are of significant interest in contemporary drug discovery programs.
Core Synthetic Principle: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a robust and high-yielding method for the formation of thiazole rings. The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack and culminates in a dehydration-aromatization step.
General Mechanism
The causality of the Hantzsch synthesis is rooted in the inherent electrophilicity of the α-halocarbonyl and the nucleophilicity of the thioamide's sulfur and nitrogen atoms.
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon bearing the halogen on the α-halocarbonyl compound. This S-alkylation step forms an isothioamide intermediate.[4]
-
Cyclization (Intramolecular Condensation): The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[6]
-
Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration leads to the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[7]
Caption: General workflow of the Hantzsch thiazole synthesis.
Application Protocol: Synthesis of N-(4-Arylthiazol-2-yl)acetanilide Derivatives
This section details the specific application of the Hantzsch synthesis using this compound as the thioamide component. The N-phenyl group of this starting material is retained in the final product, offering a direct route to a specific class of N-substituted aminothiazoles.
Reaction Principle and Mechanism
The reaction of this compound with an α-haloketone, such as a phenacyl bromide, follows the classic Hantzsch pathway. The N-phenylacetamide moiety directs the regioselectivity of the cyclization, leading exclusively to 2-(N-phenylacetamido)thiazoles. The condensation of N-monosubstituted thioureas is known to lead to 2-(N-substituted amino)thiazoles, and this reaction is a direct analogue.[8]
Caption: Specific mechanism for the synthesis of N-(4-phenylthiazol-2-yl)acetanilide.
Experimental Causality: Rationale for Procedural Choices
-
Reactants:
-
This compound: The core thioamide component. Its purity is crucial for good yields.
-
α-Haloketone (e.g., 2-Bromoacetophenone): The electrophilic partner. α-haloketones are lachrymatory and should be handled in a fume hood. They can be synthesized by the acid-catalyzed bromination of the corresponding ketone.[9][10]
-
-
Solvent: Absolute ethanol is a common and effective solvent. It readily dissolves the reactants upon heating and is relatively easy to remove. Isopropyl alcohol can also be used.[2][11] The exclusion of water is important in the initial stages to prevent hydrolysis of the α-haloketone.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for both the initial S-alkylation and the subsequent cyclization and dehydration steps, typically ensuring the reaction proceeds to completion in a reasonable timeframe (1-3 hours).[11]
-
Work-up: The thiazole product is often poorly soluble in aqueous solutions. Pouring the cooled reaction mixture into water or a dilute basic solution (like sodium bicarbonate) causes the product to precipitate, providing a simple and effective method of initial purification.[12] The base neutralizes any hydrohalic acid (e.g., HBr) formed during the reaction.
-
Purification: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is typically sufficient to obtain a product of high purity.
Detailed Step-by-Step Protocol: Synthesis of N-phenyl-N-(4-phenylthiazol-2-yl)acetamide
Safety Precaution: This protocol involves lachrymatory α-haloketones and flammable solvents. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₈H₉NOS | 167.23 | 1.0 | 1.67 g (10 mmol) |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.0 | 1.99 g (10 mmol) |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 50 mL |
| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.67 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring. The solids should dissolve as the mixture heats. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-3 hours.
-
Precipitation: After the reaction is complete (as indicated by the consumption of starting materials), remove the flask from the heat source and allow it to cool to room temperature.
-
Isolation: Slowly pour the cooled ethanolic solution into a beaker containing 100 mL of cold 5% aqueous sodium bicarbonate solution while stirring. A solid precipitate should form immediately.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry completely in a vacuum oven at 50-60°C.
-
Purification (Optional): If necessary, recrystallize the crude product from hot ethanol to obtain a purified solid.
-
Characterization: Determine the mass of the dry product to calculate the yield. Characterize the compound using melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
Expected Characterization Data
For the representative product, N-phenyl-N-(4-phenylthiazol-2-yl)acetamide:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.5 (s, 1H, -NH-), 7.2-8.0 (m, 11H, Ar-H and thiazole-H), 2.2 (s, 3H, -COCH₃). Note: The exact chemical shifts of the aromatic protons will vary depending on the specific substitution pattern.
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168 (C=O, amide), ~158 (C-2 of thiazole), ~148 (C-4 of thiazole), ~105 (C-5 of thiazole), 120-140 (aromatic carbons), ~23 (CH₃).
-
IR (KBr, cm⁻¹): ~3250 (N-H stretch), ~1670 (C=O stretch, amide I), ~1590 (C=N stretch), ~1540 (N-H bend, amide II).
-
Mass Spec (ESI+): Calculated m/z for C₁₇H₁₄N₂OS [M+H]⁺.
Experimental Workflow and Troubleshooting
A clear workflow is essential for reproducible results. The following diagram outlines the process from start to finish.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive/impure starting materials.- Insufficient reaction time or temperature.- Hydrolysis of α-haloketone. | - Verify purity of reactants.- Ensure proper reflux temperature is reached and extend reaction time.- Use absolute (anhydrous) ethanol. |
| Oily Product/Failure to Solidify | - Impurities present.- Product may have a low melting point. | - Try scratching the inside of the beaker with a glass rod to induce crystallization.- Cool the mixture in an ice bath.- Purify via column chromatography instead of recrystallization. |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products (e.g., self-condensation of α-haloketone). | - Increase reflux time.- Ensure a 1:1 stoichiometric ratio of reactants.- Purify the crude product by column chromatography. |
Conclusion
The Hantzsch synthesis remains a powerful and versatile tool for the construction of the thiazole heterocycle. By employing this compound as a readily accessible thioamide precursor, researchers can efficiently synthesize a range of N-aryl substituted thiazole derivatives. This application note provides a robust and scientifically-grounded protocol that explains the causality behind each step, enabling scientists in drug discovery and organic synthesis to confidently produce these valuable compounds for further investigation.
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Hantzsch thiazole synthesis protocol with 2-Mercaptoacetanilide
Application Note & Protocol
Topic: The Hantzsch Thiazole Synthesis: A Foundational Protocol and its Adaptation for Thiazole Scaffolds Derived from 2-Mercaptoacetanilide Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiazole ring is a cornerstone of heterocyclic chemistry, featuring prominently in a multitude of pharmacologically active compounds.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing this scaffold, typically through the condensation of an α-haloketone and a thioamide.[1][3] This application note provides a detailed, experience-driven guide to the classical Hantzsch synthesis, explaining the mechanistic rationale behind the protocol. Recognizing that starting material nomenclature can be ambiguous, we also address a common query regarding the use of this compound. As this compound is not a direct substrate for the Hantzsch reaction, we present an authoritative protocol for a related, industrially relevant transformation: the synthesis of a benzothiazole scaffold, which can be derived from this compound. This dual-protocol approach offers researchers both a foundational technique and a practical problem-solving guide for related molecular frameworks.
Part 1: The Classical Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a robust and high-yielding reaction that forms the thiazole ring in a single, often one-pot, operation.[4][5] Its enduring utility comes from the accessibility of the starting materials and the stability of the aromatic thiazole product.
Mechanism and Rationale
The reaction proceeds via a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[4][6] Understanding this mechanism is critical for troubleshooting and adapting the reaction to new substrates.
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This forms a C-S bond and displaces the halide ion. The high nucleophilicity of sulfur is a key driver for this initial step.
-
Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, the nitrogen atom, now acting as a nucleophile, attacks the carbonyl carbon in an intramolecular fashion. This step forges the five-membered ring.
-
Dehydration: The resulting cyclic intermediate, a thiazoline alcohol, readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic thiazole ring. This final dehydration step is the thermodynamic driving force for the reaction.
Sources
Application Note: A Robust Protocol for the Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidinone Scaffold in Medicinal Chemistry
The thiazolidinone core is a five-membered heterocyclic motif containing a sulfur and a nitrogen atom, which is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a diverse range of biological targets have led to its incorporation into numerous compounds with significant therapeutic potential. Thiazolidinone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This diversity makes the thiazolidinone nucleus a highly attractive starting point for the design and development of novel drug candidates.[7]
This application note provides a comprehensive guide to the synthesis of 2,3-disubstituted thiazolidin-4-ones, focusing on the widely adopted and efficient one-pot, three-component condensation reaction. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting.
Foundational Principles: The Reaction Mechanism
The synthesis of the thiazolidin-4-one ring is typically achieved through a cyclocondensation reaction involving three key components: a primary amine, an aldehyde (or ketone), and thioglycolic acid.[8][9][10] The reaction proceeds through a well-established sequence of steps, which is crucial for understanding reaction control and potential side-product formation.
The pathway can be dissected into three primary stages:
-
Imine (Schiff Base) Formation: The reaction initiates with the acid-catalyzed condensation of the primary amine and the aldehyde. The nitrogen of the amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, ultimately forming an imine intermediate and eliminating a molecule of water.
-
Thiol Addition: The sulfur atom of thioglycolic acid, a potent nucleophile, attacks the electrophilic carbon of the imine. This step forms a key acyclic intermediate.[8][11]
-
Intramolecular Cyclization: The final and rate-determining step is an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon of the thioglycolic acid moiety. This cyclization, a form of lactamization, results in the formation of the stable five-membered thiazolidinone ring, releasing a second molecule of water.[3][11]
Driving the reaction to completion often requires the efficient removal of water, typically accomplished by azeotropic distillation using a Dean-Stark apparatus.
Caption: Reaction mechanism for the three-component synthesis of 4-thiazolidinones.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one
This protocol details a representative synthesis using aniline, 4-chlorobenzaldehyde, and thioglycolic acid. It is a robust procedure that can be adapted for a wide variety of substituted amines and aldehydes.
Materials and Equipment
-
Reagents:
-
Aniline (≥99.5%)
-
4-Chlorobenzaldehyde (98%)
-
Thioglycolic acid (≥98%)
-
Toluene (Anhydrous)
-
Anhydrous Zinc Chloride (ZnCl₂) (≥98%)
-
Ethanol (95% or absolute, for recrystallization)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Procedure
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a Dean-Stark trap. Ensure all glassware is oven-dried to remove moisture. The setup should be under a nitrogen or argon atmosphere, particularly if reagents are sensitive.
-
Charging Reagents: To the flask, add aniline (10 mmol, 0.93 g) and 4-chlorobenzaldehyde (10 mmol, 1.41 g) to 100 mL of anhydrous toluene.
-
Initiating Imine Formation: Begin stirring the mixture at room temperature. Add a catalytic amount of anhydrous zinc chloride (approx. 0.5 mmol, 68 mg).[12]
-
Addition of Thioglycolic Acid: Slowly add thioglycolic acid (11 mmol, 0.76 mL, 1.1 eq) to the stirring mixture. A slight exotherm may be observed.
-
Reflux and Water Removal: Heat the reaction mixture to reflux (approx. 110-115 °C). Fill the Dean-Stark trap with toluene before starting. Collect the water azeotropically in the trap. The reaction progress can be monitored by the amount of water collected (theoretical: 20 mmol ≈ 0.36 mL) and by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-10 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC and water collection), cool the flask to room temperature.
-
Transfer the toluene solution to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) to remove unreacted thioglycolic acid and catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using melting point, FT-IR, ¹H NMR, and Mass Spectrometry.
Caption: Step-by-step experimental workflow for thiazolidinone synthesis.
Representative Data
The described protocol is versatile. The following table summarizes typical results obtained from the reaction of various aromatic amines and aldehydes, demonstrating the scope of the synthesis.
| Entry | Amine | Aldehyde | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Aniline | 4-Chlorobenzaldehyde | 8 | 85 | 151-153 |
| 2 | Aniline | Benzaldehyde | 7 | 88 | 145-147 |
| 3 | Aniline | 4-Methoxybenzaldehyde | 9 | 82 | 133-135 |
| 4 | 4-Methylaniline | 4-Chlorobenzaldehyde | 8 | 87 | 175-177 |
| 5 | 4-Methoxyaniline | Benzaldehyde | 9 | 84 | 128-130 |
Note: Data are representative and may vary based on specific reaction scale and conditions.
Field-Proven Insights & Troubleshooting
-
Causality of Anhydrous Conditions: The reaction involves the elimination of two equivalents of water. Using a Dean-Stark trap is critical as it physically removes water from the reaction, shifting the equilibrium towards product formation according to Le Châtelier's principle. Failure to remove water will result in low yields.
-
Solvent Choice: Toluene is the preferred solvent due to its ability to form a low-boiling azeotrope with water and its inert nature. While DMF can also be used, work-up is often more complicated.[12]
-
Catalyst Rationale: Anhydrous ZnCl₂ acts as a mild Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the amine, thereby accelerating the initial imine formation.[12] Ensure the ZnCl₂ is truly anhydrous, as moisture will deactivate it.
-
Managing Side Reactions: A potential side product is the self-condensation of thioglycolic acid to form 2,4-dithiolan-1,5-dione. This is minimized by adding the thioglycolic acid after the amine and aldehyde have been mixed and by not using a large excess.
-
Purification Strategy: Recrystallization is highly effective for purifying these compounds, which are typically crystalline solids. The choice of solvent is key; ethanol often provides a good balance of solubility at high temperatures and insolubility at low temperatures. If the product oils out, try using a solvent mixture (e.g., ethanol/water) or a different solvent system (e.g., ethyl acetate/hexanes).
Conclusion
The one-pot, three-component synthesis of 2,3-disubstituted thiazolidin-4-ones is a powerful and reliable method for accessing this medicinally important class of compounds. By understanding the underlying mechanism and carefully controlling reaction parameters such as water removal and catalysis, researchers can achieve high yields of pure products. The protocol described herein serves as a robust foundation for the synthesis of diverse libraries of thiazolidinone derivatives, facilitating further exploration in drug discovery and development.
References
- Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone - A biologically active scaffold. European Journal of Medicinal Chemistry.
- Lesyk, R., & Zimenkovsky, B. (2004). 4-thiazolidones: current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry.
- Jain, A. K., et al. (2012).
- Di Mola, A., et al. (2012). Thiazolidinone in medicinal chemistry: a patent review (2006-2010).
-
Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2020). PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Available at: [Link]
-
Gupta, A., et al. (2016). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. ResearchGate. Available at: [Link]
-
Mehta, K. J., et al. (2006). Short Review on Synthesis of Thiazolidinone and β-Lactam. Science and Education Publishing. Available at: [Link]
-
Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). Bentham Science. Available at: [Link]
-
Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Digital Repository of University of Baghdad. Available at: [Link]
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). Hilaris Publisher. Available at: [Link]
-
Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (2012). MDPI. Available at: [Link]
-
Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies. Available at: [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis & characterization of N-thiadiazolyl thiazolidinone derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies. Available at: [Link]
-
Thioglycolic acid: Significance and symbolism. (2025). Rosetta Insights. Available at: [Link]
-
Kryshchyshyn-Dylevych, A., & Lesyk, R. (2025). Thiazolidinone-based approach to 2-mercaptoacrylic acid formation. ResearchGate. Available at: [Link]
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- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Thioglycolic acid: Significance and symbolism [wisdomlib.org]
- 11. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]
- 12. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid [mdpi.com]
Topic: Synthesis of Benzothiazoles using 2-(Acetylamino)thiophenol (2-Mercaptoacetanilide)
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the synthesis of the benzothiazole scaffold, a privileged pharmacophore, utilizing 2-(acetylamino)thiophenol, commonly known as 2-mercaptoacetanilide. We will explore the mechanistic underpinnings of the key synthetic transformations, explain the rationale behind experimental choices, and provide robust, step-by-step protocols for the preparation of diverse benzothiazole derivatives. The guide is structured to combine theoretical principles with actionable laboratory procedures, ensuring both comprehension and successful implementation.
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core, an aromatic bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone of medicinal chemistry.[1] Compounds incorporating this moiety exhibit an exceptionally broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2] Its rigid structure and the presence of electron-rich nitrogen and sulfur heteroatoms allow for specific, high-affinity interactions with various biological targets. Furthermore, the C2 position of the benzothiazole ring is particularly amenable to substitution, providing a strategic handle for modulating the pharmacological profile of drug candidates.
While many synthetic routes to benzothiazoles begin with 2-aminothiophenol, this guide focuses on the utility of its N-acetylated derivative, this compound. This readily available starting material offers a stable and direct precursor for constructing a variety of 2-substituted benzothiazoles through efficient cyclization-condensation reactions.
Core Synthetic Strategy: Intramolecular Cyclocondensation
The most prevalent method for synthesizing benzothiazoles from ortho-amino thiophenols and their derivatives is an intramolecular cyclocondensation reaction. When starting with this compound, the reaction typically proceeds via condensation with an aldehyde, followed by an oxidative cyclization.
Mechanistic Rationale
The causality behind this transformation can be understood through a sequence of logical steps:
-
Schiff Base Formation: The reaction initiates with the condensation of the amino group of the thiophenol (after in-situ or prior deacetylation, or in some cases, directly) with an aldehyde to form a Schiff base (iminobenzothiazoline) intermediate.
-
Intramolecular Cyclization: The proximate nucleophilic thiol group attacks the imine carbon, leading to the formation of a non-aromatic, cyclic 2,3-dihydrobenzothiazole intermediate.
-
Oxidative Aromatization: The final and irreversible step is the oxidation of the dihydrobenzothiazole intermediate. This step removes two hydrogen atoms, resulting in the formation of the stable, aromatic benzothiazole ring system. Solvents like Dimethyl Sulfoxide (DMSO) can serve as both the reaction medium and the oxidant at elevated temperatures, while other oxidizing agents like hydrogen peroxide or air can also be employed.[3]
Sources
The Strategic Utility of 2-Mercaptoacetanilide in the Forge of Heterocyclic Scaffolds: Application Notes and Protocols
For Immediate Release
A cornerstone of modern medicinal chemistry and drug development lies in the efficient construction of complex molecular architectures. Among the myriad of building blocks available to synthetic chemists, 2-mercaptoacetanilide has emerged as a versatile and highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic thiol group and a reactive acetanilide moiety, provides a powerful platform for the construction of privileged scaffolds such as benzothiazoles and thiazolidinones, which are prevalent in a multitude of biologically active molecules.
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the practical applications of this compound in heterocyclic synthesis. It provides not only detailed, step-by-step protocols but also elucidates the underlying mechanistic principles, empowering researchers to rationally design and execute novel synthetic strategies.
The Dual Reactivity of this compound: A Gateway to Heterocyclic Diversity
The synthetic potential of this compound stems from the strategic interplay of its thiol and acetanilide functionalities. The thiol group serves as a potent nucleophile, readily participating in reactions with electrophilic partners to initiate ring formation. Concurrently, the acetanilide portion can either be retained in the final structure, offering a point for further functionalization, or can participate directly in the cyclization process, often following hydrolysis to the corresponding aniline. This dual reactivity allows for the construction of a variety of heterocyclic systems, with benzothiazoles and thiazolidinones being the most prominent.
I. Synthesis of 2-Substituted Benzothiazoles: The Jacobson Cyclization Pathway
One of the most powerful applications of this compound is in the synthesis of 2-substituted benzothiazoles, a scaffold found in numerous pharmaceuticals with a broad spectrum of activities. The key transformation often involves an intramolecular cyclization, a classic example being the Jacobson benzothiazole synthesis. While traditionally starting from N-acyl-o-aminothiophenols, this compound provides a readily available precursor to these intermediates.
The general strategy involves an initial reaction at the thiol group, followed by an acid- or base-catalyzed intramolecular cyclization. The acetamido group plays a crucial role in directing the cyclization and ultimately forms part of the resulting benzothiazole ring after dehydration.
Protocol 1: Synthesis of 2-Methylbenzothiazole via Oxidative Cyclization of this compound
This protocol details a classic approach to a simple 2-substituted benzothiazole, illustrating the fundamental cyclization principle.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add polyphosphoric acid (PPA) in a 1:10 weight ratio (w/w) to the this compound.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-methylbenzothiazole.
Causality Behind Experimental Choices:
-
Polyphosphoric acid (PPA): PPA serves as both a dehydrating agent and a catalyst. It facilitates the intramolecular cyclization by protonating the carbonyl oxygen of the acetamido group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol group.
-
High Temperature: The reaction requires thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration.
-
Aqueous Workup: The quenching with ice and neutralization with sodium bicarbonate are crucial to stop the reaction, neutralize the strong acid, and allow for the extraction of the organic product.
Reaction Mechanism Workflow:
Caption: Workflow for the synthesis of 2-methylbenzothiazole.
II. Synthesis of 4-Thiazolidinones: A Multicomponent Approach
4-Thiazolidinones are another class of heterocyclic compounds with significant therapeutic interest, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. This compound can be effectively employed in the synthesis of these five-membered heterocycles through a multicomponent reaction strategy, typically involving an aldehyde and a cyclizing agent.
In this context, the thiol group of this compound acts as the key nucleophile that attacks an in-situ formed imine, followed by an intramolecular cyclization to furnish the thiazolidinone ring.
Protocol 2: One-Pot Synthesis of 2-Aryl-3-acetamidophenyl-4-thiazolidinones
This protocol outlines a one-pot, three-component reaction for the synthesis of N-substituted 4-thiazolidinones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Thioglycolic acid
-
Anhydrous zinc chloride (ZnCl₂)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq) in toluene.
-
Reflux the mixture for 2-3 hours, with azeotropic removal of water, to facilitate the formation of the corresponding Schiff base (imine).
-
After the formation of the imine is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Add thioglycolic acid (1.1 eq) to the reaction mixture.
-
Reflux the mixture for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield the pure 2-aryl-3-acetamidophenyl-4-thiazolidinone.
Causality Behind Experimental Choices:
-
Zinc Chloride (ZnCl₂): This Lewis acid acts as a catalyst for the formation of the imine intermediate by activating the carbonyl group of the aldehyde towards nucleophilic attack by the amino group that would be formed upon in-situ hydrolysis of the acetanilide under certain conditions, or it can facilitate the reaction with the aniline derivative directly.
-
Dean-Stark Apparatus: The azeotropic removal of water drives the equilibrium towards the formation of the imine, increasing the reaction yield.
-
Thioglycolic Acid: This reagent provides the sulfur atom and the carbonyl group necessary for the formation of the 4-thiazolidinone ring. The thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group undergoes intramolecular condensation with the nitrogen atom.
-
Toluene: Toluene is a suitable solvent for this reaction as it forms an azeotrope with water, facilitating its removal.
Reaction Mechanism Workflow:
Caption: Multicomponent synthesis of 4-thiazolidinones.
Data Summary
| Heterocyclic System | Precursors | Key Reagents | Conditions | Yield (%) | Reference |
| 2-Methylbenzothiazole | This compound | Polyphosphoric acid | 130-140 °C, 2-3 h | 75-85 | [1]([Link]) |
| 2-Aryl-3-acetamidophenyl-4-thiazolidinone | This compound, Aromatic aldehyde, Thioglycolic acid | Anhydrous ZnCl₂, Toluene | Reflux, 6-9 h | 60-78 | [2]([Link]) |
Conclusion
This compound stands as a testament to the power of bifunctional reagents in the streamlined synthesis of complex heterocyclic molecules. The protocols and mechanistic insights provided herein offer a practical framework for researchers to harness the full potential of this versatile building block. By understanding the underlying principles of its reactivity, scientists can not only reproduce these established methods but also innovate and develop novel synthetic pathways to access new chemical entities with promising therapeutic applications. The continued exploration of this compound's synthetic utility is poised to make significant contributions to the ever-evolving landscape of drug discovery and development.
References
-
Jacobson, P. "Ueber die Einwirkung von Phenylhydrazin auf Benzoin." Berichte der deutschen chemischen Gesellschaft, 19(1), 1886, pp. 1067-1073. [Link]
-
Siddiqui, N., et al. "Synthesis and anticonvulsant activity of some new 4-thiazolidinone derivatives." Tetrahedron Letters, 43(21), 2002, pp. 3847-3850. [Link]
Sources
Application Notes & Protocols: Metal Complexes of 2-Mercaptoacetanilide
A Senior Application Scientist's Guide to Synthesis, Characterization, and Biological Evaluation
Introduction: The Versatility of 2-Mercaptoacetanilide as a Ligand
This compound (C₈H₉NOS), also known as thioglycolanilide, is a fascinating ligand in coordination chemistry.[1][2] Its structure features a soft thiol (-SH) group and a hard amide moiety (-CONH-), making it a versatile bidentate chelating agent. The presence of multiple donor atoms (sulfur, oxygen, and potentially nitrogen) allows it to form stable complexes with a wide array of transition metals. The coordination typically occurs through the deprotonated thiol sulfur and the amide oxygen, creating a stable five-membered chelate ring. This structural feature is fundamental to the diverse physicochemical properties and biological activities of its metal complexes.
The strategic coordination of bioactive organic molecules, like this compound, with metal centers is a cornerstone of modern medicinal inorganic chemistry.[3] Such complexation can dramatically enhance the therapeutic properties of the organic ligand, often due to factors like increased lipophilicity, altered redox potentials, and specific geometries that facilitate interaction with biological targets.[4][5] This guide provides an in-depth exploration of the synthesis, characterization, and key applications of these metal complexes, with a focus on their antimicrobial and antioxidant potential, offering field-proven protocols for researchers in chemistry and drug development.
Coordination Chemistry and Structural Elucidation
The power of a ligand lies in its ability to coordinate with a metal ion, and understanding this interaction is paramount. This compound typically acts as a monobasic bidentate ligand, coordinating through the sulfur of the thiol group and the oxygen of the amide group.
Causality in Coordination: The deprotonation of the thiol group is a critical prerequisite for coordination. This is often achieved by conducting the synthesis in the presence of a base or in a solvent that promotes proton dissociation. The resulting thiolate anion is a powerful nucleophile that readily bonds to the Lewis acidic metal center. The amide oxygen, with its lone pair of electrons, completes the chelation, forming a thermodynamically stable ring structure. The resulting complexes, often with a 1:2 metal-to-ligand ratio, adopt various geometries (e.g., octahedral, tetrahedral, or square planar) depending on the metal ion's nature and coordination number.[6][7]
Caption: Proposed bidentate coordination of this compound with a metal ion.
Key Characterization Techniques
Validating the structure of a newly synthesized complex is a non-negotiable step. A multi-technique approach ensures that the coordination has occurred as intended.
-
FT-IR Spectroscopy: This is the first line of evidence for coordination. The disappearance of the ν(S-H) stretching band (typically around 2500-2600 cm⁻¹) from the ligand's spectrum upon complexation is a strong indicator of deprotonation and coordination via the sulfur atom. A significant shift (usually downwards) in the ν(C=O) stretching frequency (around 1650 cm⁻¹) confirms the involvement of the amide oxygen in bonding. The appearance of new, low-frequency bands corresponding to ν(M-O) and ν(M-S) vibrations further substantiates complex formation.[8]
-
UV-Visible Spectroscopy: Electronic spectra provide insights into the geometry of the complex. The position and number of d-d transition bands are characteristic of the electronic configuration of the metal ion and its coordination environment (e.g., octahedral or tetrahedral).[9]
-
¹H-NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR is invaluable. The disappearance of the thiol proton signal confirms its displacement upon chelation. Shifts in the resonance of protons near the coordination sites (e.g., the -CH₂- and -NH- protons) also provide evidence of the metal-ligand interaction.[8]
-
Molar Conductance: Measurements in solvents like DMF or DMSO help determine if the complex is an electrolyte or non-electrolyte. Low conductance values typically indicate that the anions (e.g., chloride from the metal salt) are not part of the complex's inner coordination sphere, suggesting a neutral complex.[10]
-
Magnetic Susceptibility: This technique determines the magnetic moment of the complex, which helps in ascertaining the geometry and the number of unpaired electrons in paramagnetic metal centers (e.g., Cu(II), Ni(II), Co(II)).[11]
Table 1: Representative Characterization Data for a Hypothetical [M(L)₂] Complex (Where L = deprotonated this compound)
| Technique | Ligand (HL) | [Ni(L)₂] Complex (Octahedral) | [Zn(L)₂] Complex (Tetrahedral) | Rationale for Change |
| FT-IR (cm⁻¹) | ν(S-H): ~2550ν(C=O): ~1655 | Absent~1620 | Absent~1625 | Disappearance of S-H and shift of C=O indicates S, O coordination. |
| UV-Vis (nm) | π→π: ~280n→π: ~320 | ~410, ~650, ~980 | ~285, ~330 | New d-d transition bands appear, indicative of Ni(II) octahedral geometry. |
| Molar Cond. (Ω⁻¹cm²mol⁻¹) | - | ~15 | ~18 | Low values suggest a non-electrolytic nature.[10] |
| Mag. Moment (B.M.) | Diamagnetic | ~3.0 | Diamagnetic | Value consistent with two unpaired electrons in an octahedral Ni(II) complex. |
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the integrity of the results.
Protocol 1: Synthesis of the Ligand (this compound)
This protocol outlines the synthesis of the starting ligand from aniline and thioglycolic acid. The causality lies in the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of thioglycolic acid, forming an amide bond.
Caption: Workflow for the synthesis of this compound ligand.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine aniline (0.1 mol), thioglycolic acid (0.1 mol), and toluene (100 mL).
-
Reflux: Heat the mixture to reflux. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap. The removal of water drives the equilibrium towards product formation.
-
Reaction Completion: Continue refluxing for 3-4 hours or until no more water is collected.
-
Isolation: Allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.
-
Purification: Filter the solid product using a Büchner funnel and wash it with small portions of cold toluene and then hexane to remove unreacted starting materials.
-
Recrystallization: For higher purity, recrystallize the crude product from an ethanol-water mixture.
-
Validation: Dry the purified white crystalline solid. Confirm its identity and purity by measuring its melting point and running FT-IR and ¹H-NMR spectra, comparing them to literature values.[1][2]
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing complexes of divalent metals like Cu(II), Ni(II), Co(II), and Zn(II). The principle involves the reaction of the ligand with a metal salt in an alcoholic medium.[7][12]
Step-by-Step Methodology:
-
Ligand Solution: Dissolve this compound (2 mmol) in hot ethanol (30 mL) in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1 mmol) in ethanol (20 mL).
-
Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate are immediate indicators of complex formation.
-
pH Adjustment (Causality): Add a few drops of ethanolic KOH or ammonia solution to the mixture. This acts as a base to facilitate the deprotonation of the ligand's thiol group, which is essential for stable chelation.
-
Reflux: Attach a condenser and reflux the reaction mixture on a water bath for 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Cool the flask to room temperature. Collect the precipitated metal complex by filtration.
-
Purification: Wash the complex thoroughly with ethanol and then diethyl ether to remove any unreacted ligand or metal salt.
-
Validation: Dry the final product in a desiccator. Characterize the complex using the techniques described in Section 2.1 (FT-IR, UV-Vis, etc.) to confirm its structure and composition.
Applications and Associated Protocols
The enhanced biological activity of metal complexes compared to their free ligands is often explained by Overtone’s concept of cell permeability and Tweedy’s chelation theory.[4] Chelation reduces the polarity of the metal ion, increasing the complex's lipophilicity and allowing it to penetrate the lipid layers of cell membranes more easily.
Antimicrobial Activity
Metal complexes of this compound often exhibit significant activity against both Gram-positive and Gram-negative bacteria.[13][14] The mechanism is thought to involve the disruption of cellular processes by binding to essential enzymes or interfering with DNA replication.[4][5]
Caption: Workflow for the Disc Diffusion Antimicrobial Assay.
Protocol 3: In Vitro Antimicrobial Screening (Disc Diffusion Method)
This protocol provides a reliable method to screen the synthesized complexes for antibacterial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Inoculation: Evenly swab the surface of the agar plates with the bacterial inoculum.
-
Disc Application: Aseptically place sterile 6 mm paper discs onto the surface of the inoculated plates.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 20 µL) of the test solutions onto the discs:
-
Test: Metal complex dissolved in DMSO (e.g., 1 mg/mL).
-
Controls: The free ligand, a standard antibiotic (e.g., Ciprofloxacin), and pure DMSO (solvent control). The controls are essential for a self-validating experiment, ensuring that any observed activity is from the complex itself and not the ligand or solvent.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm). A larger zone indicates greater antibacterial activity.
Antioxidant Activity
Many transition metal complexes are redox-active and can act as potent antioxidants by scavenging free radicals.[15] This is crucial in combating oxidative stress, which is implicated in numerous diseases.
Protocol 4: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and reliable method to evaluate antioxidant capacity. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow color by an antioxidant compound. The degree of discoloration is proportional to the scavenging activity.[16][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of your test complexes, the free ligand, and a standard antioxidant (like ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Prepare a control containing 100 µL of DPPH and 100 µL of methanol.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The dark incubation prevents photo-degradation of the DPPH radical.
-
Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the % inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Conclusion and Future Outlook
The metal complexes of this compound represent a promising class of compounds with tunable properties. The straightforward synthesis and the potential for significant biological activity make them attractive targets for further research. Future work could focus on synthesizing complexes with other metals (e.g., Ru, Pt, Au) for anticancer applications, exploring their catalytic potential in organic synthesis, and conducting in-depth mechanistic studies to fully elucidate their mode of biological action.[18][19][20] The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to explore and harness the potential of these versatile coordination compounds.
References
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4822-44-0). Retrieved from [Link]
- Ispas, A., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(18), 4339.
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ResearchGate. (n.d.). Characterization data for complexes I and II. Retrieved from [Link]
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ResearchGate. (n.d.). New Antimicrobial Strategies Based on Metal Complexes. Retrieved from [Link]
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CABI Digital Library. (n.d.). Synthesis, characterization and in vitro antimicrobial studies of some transition metal complexes with a new Mannich base N-(1-morpholinosalicylyl) acetamide. Retrieved from [Link]
- Hindawi. (2018). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects.
-
CORE. (n.d.). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. Retrieved from [Link]
- MDPI. (2022). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. Molecules, 27(1), 1.
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PubChem. (n.d.). 2-Mercaptoacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Transitional Metal Complexes with 2-hydroxy-1-naphthalidene-2-mercaptoaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Antioxidant Activity for Metal Ions Complexes. Retrieved from [Link]
- MDPI. (2023). Recent Advances in Biological and Catalytic Applications of Metal Complexes. International Journal of Molecular Sciences, 24(18), 14197.
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Semantic Scholar. (2020). New Antimicrobial Strategies Based on Metal Complexes. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Retrieved from [Link]
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Semantic Scholar. (2021). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Iron(II) Complexes of 2-Mercaptopyridine as Rubredoxin Site Analogues. Retrieved from [Link]
- NIH. (n.d.). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceuticals (Basel), 16(10), 1459.
-
Semantic Scholar. (n.d.). Synthesis, structural studies and antioxidant activities of M(II) complexes with NOS donor schiff base ligand. Retrieved from [Link]
- Taylor & Francis Online. (2023). Exploration of newly synthesized transition metal(II) complexes for infectious diseases. Journal of Biomolecular Structure and Dynamics.
- NIH. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7789–7793.
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Rasayan Journal of Chemistry. (n.d.). Synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Retrieved from [Link]
- MDPI. (2024). Emerging Topics in Metal Complexes: Pharmacological Activity. International Journal of Molecular Sciences, 25(9), 4982.
-
Chemical Science Review and Letters. (n.d.). Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M(acac)2(caf)n]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes with Mixed Adenine and Acetylacetonate Ligands. Retrieved from [Link]
- NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(5), 5670–5687.
- NIH. (2020). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Society Reviews, 49(21), 7790–7807.
- Wiley Online Library. (n.d.). Synthesis, characterization, and properties of poly(maleic acid) metal complexes with Cu(II), Co(II), Ni(II), and Zn(II). Journal of Applied Polymer Science.
-
University of California, Davis. (n.d.). Coordination Chemistry I: Structures and Isomers. Retrieved from [Link]
- MDPI. (2021). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. Molecules, 26(11), 3167.
-
ResearchGate. (n.d.). Three New Zn(II)/Cd(II) Coordination Polymers Constructed with 2-Mercaptonicotinic Acid and 1,2-Di(4-pyridyl)ethylene: Syntheses and Structure Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nomenclature of Coordination Complexes. Retrieved from [Link]
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Step-by-step synthesis of N-substituted 2-Mercaptoacetanilide
Application Note: A-087
Introduction: The Significance of N-Substituted 2-Mercaptoacetanilides
N-substituted 2-mercaptoacetanilides, also known as N-aryl-2-mercaptoacetamides, are a class of organic compounds characterized by a mercaptoacetamide group attached to an aromatic amine. This structural motif is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its prevalence in molecules exhibiting a wide range of biological activities. These compounds serve as crucial intermediates and as active pharmacophores.
Recent research has highlighted their potential as multi-target inhibitors, for instance, against metallo-β-lactamases (MBLs) and virulence factors in pathogenic bacteria like Pseudomonas aeruginosa.[1] By inhibiting MBLs, these compounds can restore the efficacy of "last resort" antibiotics such as carbapenems, addressing a critical challenge in the fight against antimicrobial resistance.[1] Furthermore, derivatives of this class have been investigated as anti-melanogenic agents for dermatological applications and have shown activity against various cancer cell lines.[2][3]
Given their versatile therapeutic potential, a robust and well-understood synthetic protocol is essential for researchers in drug discovery and development. This guide provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-substituted 2-mercaptoacetanilides.
Reaction Mechanism and Rationale
The synthesis of N-substituted 2-mercaptoacetanilides is typically achieved through the direct condensation of a substituted aniline with thioglycolic acid. This reaction is a classic example of nucleophilic acyl substitution, resulting in the formation of an amide bond.
The core mechanism involves two key steps:
-
Protonation of the Carbonyl: The carboxylic acid group of thioglycolic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Water Elimination: The intermediate collapses, eliminating a molecule of water to form the stable amide bond.
To drive the reaction to completion, it is crucial to remove the water byproduct as it forms. This is effectively accomplished by performing the reaction in a suitable solvent, such as toluene, and using a Dean-Stark apparatus to azeotropically remove water.
Experimental Protocol: Synthesis of N-phenyl-2-mercaptoacetanilide
This protocol details the synthesis of a representative compound, N-phenyl-2-mercaptoacetanilide, from aniline and thioglycolic acid. The same procedure can be adapted for various substituted anilines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Aniline | Reagent | Sigma-Aldrich | 62-53-3 | Freshly distilled before use. |
| Thioglycolic Acid | ≥98% | Sigma-Aldrich | 68-11-1 | Corrosive, strong odor. |
| Toluene | Anhydrous | Fisher Scientific | 108-88-3 | Dry solvent is critical. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 | For aqueous workup. |
| Brine (Saturated NaCl) | Lab Prepared | N/A | 7647-14-5 | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | 7487-88-9 | For drying organic phase. |
| Round-bottom flask (250 mL) | N/A | N/A | N/A | Oven-dried. |
| Dean-Stark Apparatus | N/A | N/A | N/A | For water removal. |
| Reflux Condenser | N/A | N/A | N/A | |
| Magnetic Stirrer/Hotplate | N/A | N/A | N/A | |
| Separatory Funnel (500 mL) | N/A | N/A | N/A | |
| Rotary Evaporator | N/A | N/A | N/A |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly oven-dried to prevent premature reaction quenching.
-
Reagent Addition: To the flask, add aniline (10.0 g, 107.4 mmol) and anhydrous toluene (150 mL). Begin stirring to ensure the solution is homogeneous.
-
Initiating the Reaction: Slowly add thioglycolic acid (10.8 g, 117.1 mmol, 1.1 eq.) to the stirring solution. The addition should be done carefully as the reaction can be exothermic.
-
Reflux and Water Removal: Heat the reaction mixture to reflux (approximately 110-111°C for toluene). The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected in the trap. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Workup (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted thioglycolic acid, followed by 100 mL of water, and finally 100 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to obtain a pure crystalline solid.
-
Characterization
The identity and purity of the synthesized N-phenyl-2-mercaptoacetanilide can be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify functional groups (N-H, C=O, S-H).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Visualization of Workflow and Reaction
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-substituted 2-mercaptoacetanilides.
General Reaction Scheme
Sources
- 1. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
- 3. Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Analytical techniques for monitoring 2-Mercaptoacetanilide reactions
Topic: Analytical Techniques for Monitoring 2-Mercaptoacetanilide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative in this compound Chemistry
This compound (C₈H₉NOS) is a vital structural motif and intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its reactivity is centered around the nucleophilic thiol group and the acetanilide backbone, making it a versatile building block. However, the very reactivity that makes it valuable also presents significant analytical challenges. The thiol group is highly susceptible to oxidation, readily forming disulfides or more highly oxidized species, which can complicate reaction pathways and introduce impurities.[2][3]
Effective monitoring of reactions involving this compound is therefore not merely a procedural step but a cornerstone of process understanding and control. It enables real-time assessment of reaction kinetics, optimization of yield, and the critical identification and quantification of process-related impurities and degradation products.[4][5] This guide, designed for the practicing scientist, moves beyond mere recitation of methods to provide a detailed, field-tested perspective on why specific analytical choices are made and how to execute them robustly.
Core Challenge: The Thiol Group's Reactivity
The primary analytical hurdle when working with this compound is the instability of the sulfhydryl (-SH) group. Atmospheric oxygen, metal ion contaminants, or oxidizing reagents can convert the thiol into a disulfide dimer. This necessitates meticulous sample handling to ensure that the analytical results reflect the true composition of the reaction mixture and not artifacts of the sampling process.
Key Insight: All samples drawn from a reaction mixture should be considered time-sensitive. Quenching the reaction (e.g., by rapid cooling or addition of a suitable reagent) and immediate dilution in an acidic, deoxygenated solvent is often necessary to prevent post-sampling oxidation.
General Analytical Workflow
The process of monitoring a reaction involves a series of logical steps, from sampling to data interpretation. Each step must be carefully controlled to ensure the integrity of the final data.
Sources
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- 5. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
A Robust LC-MS/MS Method for In-Depth Analysis and Impurity Profiling of 2-Mercaptoacetanilide Reaction Mixtures
An Application Note for Drug Development Professionals
Introduction: The Analytical Imperative for 2-Mercaptoacetanilide
This compound (Chemical Formula: C₈H₉NOS, Molecular Weight: 167.23 g/mol ) is a crucial building block in synthetic organic chemistry, notably as a precursor for compounds that inhibit indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune response modulation.[1] The purity and consistency of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Monitoring its synthesis and characterizing the associated impurity profile are critical quality control steps during drug development.[2][3]
The inherent reactivity of the thiol (-SH) group in this compound presents a significant analytical challenge. Thiols are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and other degradation products, potentially altering the reaction outcome and introducing complex impurities.[4] This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) methodology designed to provide high-resolution separation and sensitive detection of this compound and its related impurities directly from complex reaction mixtures. We will address the critical aspects of sample handling for labile thiols, outline optimized chromatographic and spectrometric parameters, and provide a framework for data interpretation for both reaction monitoring and formal impurity profiling.
Principle of the Method
This method leverages the high resolving power of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the target analyte from starting materials, intermediates, and byproducts based on their polarity.[5] The HPLC system is coupled to a tandem mass spectrometer (MS/MS), which provides unambiguous identification and quantification based on molecular weight and fragmentation patterns. Electrospray Ionization (ESI) is employed as the interface, as it is a soft ionization technique suitable for moderately polar, thermally labile molecules like this compound.
The workflow is bifurcated to serve two primary objectives:
-
Qualitative Reaction Monitoring: Utilizes a full-scan MS approach to provide a global snapshot of the reaction, enabling the identification of all ionizable species to track reactant consumption and product formation in near real-time.
-
Quantitative Impurity Profiling: Employs a targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) strategy for ultimate sensitivity and selectivity in quantifying known impurities against stringent regulatory limits.[6][7][8]
Experimental Design
Materials and Reagents
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Formic Acid (FA, >99%).
-
Reference Standard: this compound, >98% purity.
-
Reaction Quenching/Dilution Solvent: 50:50 Acetonitrile/Water with 0.1% Formic Acid.
Critical Considerations for Sample Preparation
The stability of the thiol group is the most critical variable. Thiols can readily auto-oxidize to form disulfides, especially at neutral or basic pH and in the presence of metal ions.[4] Therefore, immediate analysis or stabilization is crucial.
Protocol: Direct Analysis of Reaction Aliquots
This protocol is designed for rapid in-process control and reaction monitoring.
-
Aliquot Extraction: At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction vessel.
-
Immediate Quenching & Dilution: Instantly quench the reaction and halt further degradation by diluting the aliquot 1000-fold (or as appropriate) in a pre-chilled vial containing the Dilution Solvent (50:50 ACN/Water + 0.1% FA). The acidic pH helps to stabilize the thiol group.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Analysis: Immediately place the vial in the autosampler (maintained at 4-10 °C) and inject for LC-MS analysis.
Expert Insight: For rigorous quantitative studies where sample stability over time is a concern, derivatization of the thiol group with an agent like N-ethylmaleimide (NEM) prior to analysis can be considered.[4][9] However, this adds a step and may complicate the impurity profile, so it is recommended primarily for validation, not routine monitoring.
Liquid Chromatography (LC) Parameters
The separation of aromatic compounds is effectively achieved using reverse-phase chromatography.[10]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 100 x 2.1 mm, 2.6 µm | Industry standard for separating small molecules of moderate polarity. The smaller particle size provides higher resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acidifier improves peak shape and promotes ionization in ESI positive mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient Elution | 5% to 95% B over 10 minutes | A gradient is essential to elute a wide range of compounds, from polar starting materials to more non-polar byproducts. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | Small volume to prevent column overloading and peak distortion. |
Mass Spectrometry (MS) Parameters
Detection can be performed in both positive and negative ion modes, but positive mode is often more sensitive for amide-containing compounds.
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar to moderately polar analytes in LC-MS. |
| Polarity | Positive (and Negative for initial screening) | Positive mode targets the protonated molecule [M+H]⁺. Negative mode targets the deprotonated molecule [M-H]⁻. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 150 °C | Helps in desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, Flow: 800 L/hr, Temp: 400 °C | Facilitates the evaporation of solvent from ESI droplets. |
| Scan Mode 1 | Full Scan (m/z 50-500) | For reaction monitoring and discovery of unknown impurities. |
| Scan Mode 2 | MRM / PRM | For targeted, high-sensitivity quantification of known analytes and impurities. |
Table of Key MRM Transitions:
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
| This compound | 168.05 | 109.1 (Loss of -COCH₂SH) | 15 |
| This compound | 168.05 | 93.1 (Aniline fragment) | 25 |
| Disulfide Dimer | 335.08 | 168.05 (Monomer fragment) | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Workflow and Application Example
General Analytical Workflow
The following diagram outlines the complete process from sample collection to data interpretation.
Caption: End-to-end workflow for LC-MS analysis of reaction mixtures.
Application: Monitoring a Hypothetical Synthesis
Let's consider the synthesis of this compound from Aniline and Thioglycolic Acid. An effective LC-MS method should be able to resolve and identify the key components.
Caption: Potential species in a this compound synthesis.
By running a full-scan LC-MS analysis, one can generate an extracted ion chromatogram (EIC) for the expected m/z of each species. This allows for clear visualization of the reaction progress: a decrease in the peak areas for Aniline (m/z 94.1) and Thioglycolic Acid, a corresponding increase for the this compound product (m/z 168.1), and the appearance of any impurities like the disulfide dimer (m/z 335.1). This powerful technique provides empirical evidence to optimize reaction time, temperature, and reagent stoichiometry.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and highly specific platform for the analysis of this compound reaction mixtures. By implementing careful sample handling to preserve the labile thiol group and utilizing a combination of full-scan and targeted MS approaches, researchers and drug development professionals can gain precise insights into reaction kinetics, product purity, and impurity profiles. This analytical control is fundamental to ensuring the development of safe, effective, and high-quality pharmaceutical products.
References
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Simultaneous assessment of endogenous thiol compounds by LC–MS/MS. (2016). Bohrium. Retrieved January 11, 2026, from [Link]
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Application Note: Structural Elucidation of 2-Mercaptoacetanilide Products Using High-Resolution NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 2-mercaptoacetanilide and its reaction products. We delve into detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, ensuring a robust, self-validating analytical system. This guide is designed to be a practical resource, combining theoretical principles with actionable protocols to empower confident and accurate molecular characterization.
Introduction
This compound is a versatile chemical intermediate featuring a thiol (-SH) group, an amide linkage (-NHC(O)CH₃), and a substituted aromatic ring. Its derivatives are of significant interest in medicinal chemistry and materials science. The reactivity of the thiol and the potential for substitution on the aromatic ring lead to a variety of possible reaction products. Unambiguous structural confirmation of these products is paramount for understanding reaction mechanisms, ensuring purity, and advancing drug discovery programs.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides atomic-level information about molecular structure.[2][3] By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei within a magnetic field, we can piece together the precise connectivity and spatial arrangement of atoms.[1][4] This application note will detail the strategic application of a suite of NMR experiments to elucidate the structures of this compound and its derivatives.
The Strategic Importance of NMR in Drug Discovery
In the pharmaceutical industry, NMR spectroscopy is a cornerstone for structure-based drug discovery (SBDD).[3][5] Its ability to provide high-resolution structural data is indispensable for:
-
Lead Identification and Optimization: Identifying and refining compounds that bind to biological targets.[1][2]
-
Structure-Activity Relationship (SAR) Studies: Establishing robust correlations between a molecule's structure and its biological activity to guide rational drug design.[2]
-
Purity Assessment: Quantifying the purity of active pharmaceutical ingredients (APIs) and intermediates using Quantitative NMR (qNMR).[2]
The detailed structural insights from NMR accelerate the hit-to-lead process and help mitigate the risk of costly failures due to misidentified structures.[2]
Experimental Protocols & Methodologies
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the final NMR spectrum is critically dependent on proper sample preparation.
Protocol 1: Standard Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound product for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is often a good starting point for many organic compounds.[7] For compounds with different polarity, DMSO-d₆ or Acetone-d₆ can be used. The solvent choice is crucial as it can influence the chemical shifts of labile protons (e.g., -NH, -SH).[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] Briefly vortex or sonicate if necessary to ensure complete dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[9]
Causality Note: Filtering is essential because suspended solids create magnetic field inhomogeneities, leading to broadened spectral lines and loss of resolution. The deuterated solvent is used to avoid a large, overwhelming solvent signal in ¹H NMR spectra and for the instrument's deuterium lock system.[6]
Acquiring a Suite of NMR Spectra
A combination of 1D and 2D NMR experiments is necessary for complete structural characterization.[10] The following workflow provides a comprehensive dataset for elucidating the structure of this compound products.
dot
Caption: Workflow for NMR-based structure elucidation.
Protocol 2: NMR Data Acquisition
-
¹H NMR (Proton): This is the starting point for any structural analysis.[10] It provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).[11]
-
¹³C NMR (Carbon): This experiment identifies all unique carbon atoms in the molecule. It is typically acquired with proton decoupling, resulting in a spectrum of singlets.[12]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C). A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling).[13][14] Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.[15]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal to which it is directly attached.[16] It provides a direct link between the ¹H and ¹³C spectra.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[10] This is crucial for connecting molecular fragments and establishing the overall carbon skeleton.[17]
Data Interpretation: A Case Study of this compound
Let's analyze the expected NMR data for the parent compound, this compound, to establish a baseline for interpreting its derivatives.
Structure and Numbering:
dot
Caption: Structure of this compound.
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |
| NH | ~8.0-9.0 | Broad Singlet | - | - | C=O, C1 |
| SH | ~3.4-4.0 | Singlet | - | - | C2 |
| H3 | ~7.4 | Doublet | ~125 | CH | C1, C2, C5 |
| H4 | ~7.2 | Triplet | ~128 | CH | C2, C6 |
| H5 | ~7.0 | Triplet | ~124 | CH | C1, C3 |
| H6 | ~7.3 | Doublet | ~129 | CH | C2, C4 |
| C1 | - | - | ~136 | Quaternary | - |
| C2 | - | - | ~120 | Quaternary | - |
| C=O | - | - | ~168 | Quaternary | - |
| CH₃ | ~2.2 | Singlet | ~24 | CH₃ | C=O |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Interpreting the Spectra
-
¹H NMR: The aromatic region (7.0-7.5 ppm) will show four distinct signals for the ortho-substituted ring. The amide (NH) proton is typically a broad singlet downfield, while the acetyl (CH₃) protons appear as a sharp singlet upfield. The thiol (SH) proton signal can be broad and its position is variable.
-
¹³C NMR & DEPT: Six signals are expected for the six aromatic carbons (four CH and two quaternary). The DEPT-135 experiment will confirm the four CH carbons (positive signals) and the absence of the two quaternary carbons (C1 and C2). The carbonyl (C=O) and methyl (CH₃) carbons will also be readily identifiable.
-
COSY: Cross-peaks will connect H3-H4, H4-H5, and H5-H6, confirming their adjacent positions on the aromatic ring. This is crucial for assigning the substitution pattern.[13][18]
-
HSQC: This will directly link each aromatic proton signal (H3, H4, H5, H6) to its corresponding carbon signal (C3, C4, C5, C6) and the CH₃ protons to the methyl carbon.
-
HMBC: This is the key to assembling the structure. For example, the NH proton will show a correlation to the carbonyl carbon and C1 of the ring, confirming the acetanilide fragment. The CH₃ protons will show a strong correlation to the carbonyl carbon. The aromatic protons will show correlations to their neighboring carbons, further validating the assignments.
Elucidating Reaction Products
When this compound undergoes a reaction, for example, an S-alkylation at the thiol group, NMR will reveal specific changes:
-
Disappearance of the SH proton signal.
-
Appearance of new signals corresponding to the alkyl group.
-
COSY will show correlations within the new alkyl fragment.
-
HMBC will be critical in showing a correlation from the protons on the carbon adjacent to the sulfur (e.g., the S-CH₂- group) to the C2 carbon of the aromatic ring, definitively proving the point of attachment.
Conclusion
A systematic, multi-technique NMR approach is indispensable for the accurate and unambiguous structural elucidation of this compound and its derivatives.[4][19] By combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, researchers can build a complete and validated picture of molecular connectivity. The protocols and interpretation strategies outlined in this application note provide a robust framework for scientists in the pharmaceutical and chemical industries to confidently characterize their compounds, ensuring data integrity and accelerating research and development timelines.
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Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 2-Mercaptoacetanilide Scaffold
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global public health, rendering conventional antibiotics increasingly ineffective against a range of pathogens. This situation necessitates urgent research into novel chemical scaffolds that can serve as the foundation for a new generation of antimicrobial agents.[1][2] The 2-mercaptoacetanilide framework has emerged as a promising starting point for such discovery efforts. Its structure, featuring a reactive thiol group, an amide linkage, and a modifiable aryl ring, offers a versatile platform for synthetic chemistry and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis, screening, and development of this compound derivatives as potential antimicrobial therapeutics.
Part 1: The this compound Scaffold: A Privileged Structure
The this compound core is a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. Its potential is derived from several key chemical features:
-
The Thiol (Mercaptan) Group (-SH): This nucleophilic group is a critical pharmacophore. It can form covalent bonds with enzymatic targets or coordinate with metal ions essential for bacterial enzyme function, such as the zinc ions in metallo-β-lactamases.[3]
-
The Acetamide Linker (-NH-C(O)-CH₂-): This linker provides structural rigidity and specific hydrogen bonding opportunities within target protein active sites. Its presence is common in many biologically active molecules.[4][5]
-
The N-Aryl Ring: This aromatic ring provides a large surface for van der Waals and hydrophobic interactions and serves as the primary point for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of similar structures, such as 2-mercaptobenzothiazole, have demonstrated significant antibacterial and antibiofilm activity, suggesting that the core mercapto-amide moiety is a strong foundation for antimicrobial drug design.[6][7][8]
Logical Workflow for Developing this compound-Based Antimicrobials
The development process follows a logical cascade from initial synthesis to biological validation. This workflow ensures that resources are focused on the most promising candidates at each stage.
Caption: A logical workflow for the discovery and initial development of novel antimicrobial agents.
Part 2: Synthesis of this compound Derivatives
A key advantage of the this compound scaffold is its synthetic tractability. The following protocol describes a general two-step method for creating a library of diverse derivatives, analogous to methods used for other acetamide-based active compounds.[4][5][9]
Protocol 2.1: Synthesis of N-Aryl-2-chloroacetamide Intermediate
Causality: This initial step creates a key electrophilic intermediate. The chloroacetyl group is highly reactive and allows for the subsequent introduction of the thiol moiety or other nucleophiles.
-
Reactant Preparation: In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to scavenge the HCl byproduct.
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled, stirring solution. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up and Isolation:
-
Quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-2-chloroacetamide intermediate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography. Characterize the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: Synthesis of Final this compound Derivatives
Causality: This step involves a nucleophilic substitution reaction where a sulfur nucleophile displaces the chloride on the chloroacetamide intermediate, forming the final mercaptoacetanilide product.
-
Nucleophile Preparation: In a separate flask, dissolve the N-aryl-2-chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Sulfur Source Addition: Add a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.5 eq). The use of thiourea provides a more controlled release of the thiol.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization: Purify the final this compound derivative via column chromatography or recrystallization. Confirm the structure and purity using NMR, IR (to observe the S-H stretch), and Mass Spectrometry.
Part 3: Antimicrobial Susceptibility Testing
Once a library of derivatives is synthesized, a systematic screening process is required to identify active compounds and quantify their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11][12]
Antimicrobial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol 3.1: Broth Microdilution for MIC Determination
Causality: This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a reliable measure of potency.[11]
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Dilute this adjusted suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
In well 1, add 200 µL of MHB containing the highest desired concentration of the test compound.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (negative control), containing 100 µL of MHB and inoculum but no compound.
-
Well 12 will serve as the sterility control, containing only 100 µL of MHB.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum (from step 1) to wells 1 through 11.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Determination of MIC:
Part 4: Data Presentation and Structure-Activity Relationship (SAR)
Systematic analysis of MIC data is crucial for identifying trends that guide the next round of synthesis. A well-structured data table is essential for this process.
Table 1: Example MIC Data for a Series of this compound Derivatives
| Compound ID | R-Group (Substitution on N-Aryl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | 128 | >256 |
| Deriv-01 | 4-Cl | 32 | 128 |
| Deriv-02 | 4-F | 64 | 128 |
| Deriv-03 | 4-NO₂ | 16 | 64 |
| Deriv-04 | 4-OCH₃ | 256 | >256 |
| Deriv-05 | 2,4-diCl | 8 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.25 |
SAR Insights from Example Data:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position of the N-aryl ring appears to enhance antibacterial activity compared to the unsubstituted parent compound. The nitro group in Deriv-03 is particularly effective.
-
Halogen Substitution: Dihalogenation (Deriv-05 ) further increases potency against both Gram-positive and Gram-negative bacteria, suggesting that increased lipophilicity and electron-withdrawing character are beneficial.
-
Electron-Donating Groups: The electron-donating methoxy group (Deriv-04 ) significantly reduces or abolishes activity, indicating it is detrimental to the compound's interaction with its target. This type of analysis, comparing substitutions and their effects on biological activity, is fundamental to medicinal chemistry.[4][6][13]
Part 5: Investigating the Mechanism of Action (MoA)
The thiol group in 2-mercaptoacetanilides makes bacterial metalloenzymes a prime hypothetical target. N-aryl mercaptoacetamides have been identified as potential inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.[3]
Hypothetical MoA: Inhibition of Metallo-β-Lactamase (MBL)
Sources
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Application Notes & Protocols: 2-Mercaptoacetanilide in Materials Science
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Multifunctional Molecule
2-Mercaptoacetanilide (chemical formula C₈H₉NOS) is a fascinating bifunctional molecule that stands at the intersection of organic synthesis and materials science.[1][2][3] Its structure, featuring a reactive thiol (-SH) group, a stabilizing amide (-NHCO-) linkage, and an aromatic phenyl ring, provides a versatile platform for innovation. The nucleophilic thiol group offers a reactive handle for surface anchoring and complexation, while the anilide moiety imparts thermal stability and modulates electronic properties. This unique combination makes this compound an exemplary candidate for a range of advanced material applications, from protecting metallic surfaces against degradation to functionalizing nanomaterials for biomedical purposes.
This guide provides an in-depth exploration of the key applications of this compound in materials science. We will move beyond simple procedural lists to explain the fundamental causality behind experimental choices, offering robust, self-validating protocols grounded in established scientific principles.
Application I: Advanced Corrosion Inhibition for Ferrous Metals
The prevention of metal corrosion is a critical challenge in industries ranging from infrastructure to oil and gas. Organic inhibitors are a cornerstone of corrosion management, and thiol-containing compounds are particularly effective due to their strong affinity for metal surfaces.[4][5] this compound serves as a high-efficacy mixed-type corrosion inhibitor, primarily for steel, by forming a self-assembled protective monolayer on the metal surface.
Causality of Inhibition Mechanism: The efficacy of this compound as a corrosion inhibitor stems from the strong interaction between its sulfur atom and the vacant d-orbitals of iron atoms on the steel surface. This leads to the formation of a coordinate covalent bond (chemisorption), creating a dense, hydrophobic barrier.[6][7] This barrier physically blocks corrosive agents like water, oxygen, and chloride ions from reaching the metal surface. Furthermore, the inhibitor molecule can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor.[8] The phenyl and acetamide groups contribute to the packing density and stability of the protective film through intermolecular interactions.
Caption: Corrosion inhibition via self-assembled monolayer formation.
Protocol: Electrochemical Evaluation of Corrosion Inhibition Efficiency
This protocol details the use of potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) to quantify the inhibition efficiency (IE%) of this compound.
Materials & Equipment:
-
Working Electrode: Mild steel coupon (e.g., API 5L X42) with a defined surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum or graphite rod.
-
Corrosive Medium: 1 M HCl solution.
-
Inhibitor: this compound solutions of varying concentrations (e.g., 50, 100, 200, 500 ppm) in 1 M HCl.
-
Potentiostat/Galvanostat with EIS capability.
Step-by-Step Methodology:
-
Electrode Preparation: Mechanically polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry. This ensures a reproducible, clean surface for testing.
-
Electrochemical Cell Setup: Assemble the three-electrode cell. Immerse the electrodes in the test solution (1 M HCl without inhibitor). Allow the system to stabilize for 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS) - Blank: Perform an EIS scan at OCP, typically over a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV). This provides the baseline charge transfer resistance (Rct) of the uninhibited system.
-
Potentiodynamic Polarization - Blank: Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s). This generates the Tafel plot for the blank solution.
-
Inhibitor Addition: Introduce the desired concentration of this compound to the cell. Allow the system to re-stabilize at OCP for 30-60 minutes to ensure complete adsorption of the inhibitor.
-
EIS & Polarization with Inhibitor: Repeat steps 3 and 4 for each inhibitor concentration.
-
Data Analysis:
-
From the Tafel plots, extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
From the EIS Nyquist plots, model the data using an equivalent circuit to determine the charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (IE%) using the following formulas:
-
From Polarization: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
From EIS: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
-
Data Presentation:
| Inhibitor Conc. (ppm) | icorr (μA/cm²) | Ecorr (mV vs. SCE) | Rct (Ω·cm²) | IE% (Polarization) | IE% (EIS) |
| 0 (Blank) | 1150 | -480 | 45 | - | - |
| 50 | 185 | -465 | 290 | 83.9% | 84.5% |
| 100 | 98 | -460 | 580 | 91.5% | 92.2% |
| 200 | 45 | -452 | 1250 | 96.1% | 96.4% |
| 500 | 28 | -448 | 1980 | 97.6% | 97.7% |
Note: Data is representative and for illustrative purposes.
Application II: Surface Functionalization of Gold Nanoparticles (AuNPs)
The functionalization of nanoparticles is crucial for their application in diagnostics, drug delivery, and sensing.[9][10] The thiol group of this compound provides a robust and reliable method for covalently anchoring it to the surface of noble metal nanoparticles, particularly gold, via strong Au-S bonds.[11]
Causality of Functionalization: The high affinity between sulfur and gold forms the basis of this application. When AuNPs are exposed to this compound, the thiol group readily displaces weaker stabilizing agents (like citrate) on the nanoparticle surface. This forms a dative covalent bond, creating a stable, functionalized nanoparticle.[12] The anilide group presented on the exterior can then be used for further conjugation or to modulate the particle's hydrophobicity and biocompatibility.
Caption: Workflow for gold nanoparticle functionalization.
Protocol: Synthesis and Functionalization of AuNPs
This protocol describes the synthesis of citrate-stabilized AuNPs followed by ligand exchange with this compound.
Materials & Equipment:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound
-
Ethanol
-
Deionized water (18.2 MΩ·cm)
-
Heating mantle with magnetic stirring
-
UV-Vis Spectrophotometer, Dynamic Light Scattering (DLS) instrument
Step-by-Step Methodology:
-
Synthesis of Citrate-Stabilized AuNPs (Turkevich Method): a. Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a scrupulously clean Erlenmeyer flask with vigorous stirring. b. Rapidly inject 2 mL of a 1% (w/v) trisodium citrate solution. The citrate acts as both a reducing agent and a capping agent. c. Observe the color change from pale yellow to blue and finally to a stable, deep ruby red, which indicates the formation of monodisperse AuNPs (typically 15-20 nm). d. Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
Characterization of Bare AuNPs: a. Record the UV-Vis spectrum. A characteristic Surface Plasmon Resonance (SPR) peak should be observed around 520 nm. b. Measure the hydrodynamic diameter and zeta potential using DLS to establish a baseline.
-
Functionalization with this compound: a. Prepare a 10 mM stock solution of this compound in ethanol. b. To 10 mL of the prepared AuNP colloid, add a calculated volume of the this compound stock solution while stirring. A typical starting point is a 1000-fold molar excess relative to the gold concentration. c. Allow the reaction to proceed for 12-24 hours at room temperature to ensure complete ligand exchange.
-
Purification: a. Centrifuge the functionalized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 20 min). b. Discard the supernatant, which contains excess ligand and displaced citrate. c. Resuspend the pellet in deionized water or a buffer of choice. Repeat this wash cycle 2-3 times to ensure purity.
-
Characterization of Functionalized AuNPs: a. Re-measure the UV-Vis spectrum. A slight red-shift (2-5 nm) in the SPR peak is expected, confirming the change in the dielectric environment at the nanoparticle surface. b. Re-measure the hydrodynamic diameter and zeta potential. An increase in size and a change in surface charge will confirm successful functionalization.
Data Presentation:
| Nanoparticle Sample | SPR Peak (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Citrate-AuNP | 521 | 18.5 ± 1.2 | -35.2 ± 2.1 |
| M2A-AuNP | 524 | 22.8 ± 1.5 | -12.5 ± 1.8 |
Application III: Precursor for Heavy-Metal-Free Polymer Stabilizers
The thermal processing of poly(vinyl chloride) (PVC) is challenging due to its tendency to undergo dehydrochlorination at elevated temperatures, leading to discoloration and loss of mechanical properties.[13] Heat stabilizers are essential additives. While lead-based stabilizers are effective, environmental regulations have driven the development of alternatives.[14] Organotin mercaptides are highly efficient stabilizers, and this compound can serve as a valuable precursor for their synthesis.[15][16]
Causality of Stabilization Mechanism: The primary role of a heat stabilizer is to scavenge the hydrogen chloride (HCl) released during PVC degradation.[17] Organotin mercaptides, synthesized from a thiol precursor like this compound, perform this function efficiently. Additionally, they can replace labile allylic chlorine atoms on the polymer backbone with a more stable thioether linkage, preventing the initiation of the "zipper-like" degradation cascade that produces undesirable conjugated polyenes.
Caption: Mechanism of PVC thermal stabilization.
Protocol: Evaluation of PVC Thermal Stability
This protocol outlines a method to assess the stabilizing effect of a this compound-derived stabilizer in a rigid PVC formulation.
Materials & Equipment:
-
PVC resin (K-value 67)
-
Stabilizer (e.g., Dioctyltin bis(this compound), synthesized separately)
-
Lubricants (e.g., calcium stearate, paraffin wax)
-
Two-roll mill
-
Static thermal oven (e.g., Congo Red test apparatus)
-
Colorimeter
Step-by-Step Methodology:
-
Formulation Preparation: Prepare a standard rigid PVC dry blend. A typical formulation might be:
-
PVC Resin: 100 phr (parts per hundred resin)
-
Stabilizer: 1.5 phr
-
Calcium Stearate: 0.8 phr
-
Paraffin Wax: 1.2 phr
-
Prepare a control formulation using a commercial stabilizer and a blank with no stabilizer.
-
-
Milling: Homogenize the dry blend on a two-roll mill heated to 180-190°C. Mill until a uniform, leathery sheet is formed (typically 3-5 minutes).
-
Sample Preparation: Cut the milled PVC sheet into small, uniform strips for testing.
-
Static Heat Stability Test (Congo Red Method): a. Place a PVC sample strip into a test tube. b. Insert a strip of Congo Red indicator paper into the top of the tube, ensuring it does not touch the PVC. c. Place the test tube in a heating block or oven maintained at a constant temperature (e.g., 200°C). d. Record the time required for the Congo Red paper to turn from red to blue. This is the "stability time" and indicates the point at which significant HCl evolution begins.
-
Dynamic Heat Stability (Color Hold): a. Place additional PVC strips in the oven at 200°C. b. Remove one strip at regular intervals (e.g., every 5 minutes). c. Mount the strips chronologically on a card to visually assess the progression of discoloration from white to yellow to brown/black. d. Quantify the color change using a colorimeter to measure yellowness index (YI).
Data Presentation:
| Stabilizer System | Static Stability Time (min @ 200°C) | Yellowness Index (after 30 min) |
| No Stabilizer | < 5 | > 80 (Black) |
| Commercial Ca/Zn | 45 | 35.4 |
| M2A-Derived Tin | 75 | 18.2 |
Application IV: Ligand in the Synthesis of Functional Metal Complexes
The ability of this compound to act as a bidentate or monodentate ligand allows for the synthesis of a wide variety of transition metal complexes.[18][19] These complexes can exhibit interesting catalytic, electronic, or biological properties, making them valuable materials in their own right.[20][21]
Causality of Complex Formation: this compound can coordinate to metal ions through the sulfur atom of the thiol group and potentially the oxygen atom of the amide carbonyl group.[18] The specific coordination mode (monodentate via sulfur, or bidentate S,O-chelation) depends on the metal ion, reaction conditions, and the pH (which determines the deprotonation state of the thiol and amide groups). The resulting complexes have well-defined geometries (e.g., square planar, octahedral) that are dictated by the coordination number and electronic configuration of the metal center.[21]
Protocol: General Synthesis of a Ni(II)-2-Mercaptoacetanilide Complex
Materials & Equipment:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Ethanol
-
Triethylamine (or other suitable base)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2 mmoles of this compound in 30 mL of warm ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmole of NiCl₂·6H₂O in 20 mL of ethanol.
-
Complexation: Slowly add the nickel(II) solution to the stirring ligand solution. A color change is often observed.
-
Deprotonation: Add a slight excess of triethylamine (e.g., 2.2 mmoles) dropwise to the reaction mixture. This base facilitates the deprotonation of the thiol group, promoting its coordination to the metal center.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to encourage precipitation of the complex.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials and then with diethyl ether to aid in drying.
-
Characterization: Dry the complex under vacuum. Characterize the product using techniques such as FT-IR spectroscopy (to observe shifts in C=O and the disappearance of S-H stretching bands), elemental analysis, and UV-Vis spectroscopy.
References
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Folena, M. C., et al. (2024). Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments. White Rose Research Online. [Link]
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Al-Adilee, K. J., & H. H. Mohammad. (2018). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. CORE. [Link]
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Folena, M. C., et al. (2024). Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments. ScienceDirect. [Link]
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Cretu, C. G., et al. (2014). Transitional Metal Complexes with 2-hydroxy-1-naphthalidene-2-mercaptoaniline. ResearchGate. [Link]
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Rizzuti, M., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. National Institutes of Health (NIH). [Link]
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Kendre, V. N., & B. R. Arbad. (2011). Synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Rasayan Journal of Chemistry. [Link]
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M.R.S.A., M., & P. M.S. (2012). Nanoparticles: functionalization and multifunctional applications in biomedical sciences. Journal of Nanomedicine & Nanotechnology. [Link]
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S. K. Sengupta, O. P. Pandey, B. K. Srivastava and V. K. Sharma. (2012). Synthesis of mixed ligand metal complex of cu (ii) with schiff base and thioacetamide. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Daniels, P., & M. E. E. (2008). Lead-Free Stabilization for Pvc Pipes: The New Alternative. ResearchGate. [Link]
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Gouvea, I. E., et al. (2017). Metal Complexes for Therapeutic Applications. National Institutes of Health (NIH). [Link]
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P&S Chemicals. (n.d.). Product information, this compound. [Link]
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Al-miqdam, E. R., et al. (2022). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. National Institutes of Health (NIH). [Link]
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Karatas, F., et al. (2005). [Synthesis of two new acetanilide derivatives and their effect on the serum antioxidant vitamins (A, E, and C) and the MDA level in rats]. PubMed. [Link]
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Koumoulos, E. P., et al. (2021). Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. MDPI. [Link]
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Di Martino, R. M. C., et al. (2017). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. European Journal of Medicinal Chemistry. [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 4822-44-0). [Link]
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Abreu-Quijano, M., et al. (2011). Electrochemical study of 2-mercaptoimidazole as a novel corrosion inhibitor for steels. ResearchGate. [Link]
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Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide. [Link]
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Kumar, R., et al. (2012). Simple and rapid single-pot preparations of substituted 2-mercaptobenzaldehydes 5 and 2-substituted benzo[b]thiophenes 3 based on ortho-lithiation methodology. ResearchGate. [Link]
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Karatas, F., et al. (2005). Synthesis of Two New Acetanilide Derivatives and Their Effect on the Serum Antioxidant Vitamins (A, E, and C) and the MDA Level in Rats. ResearchGate. [Link]
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El-Sayed, R. (2013). Nanoparticles: Synthesis, Surface Modification and Functionalization for Biological and Environmental Applications. CORE. [Link]
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Thanh, N. T. K., & L. A. W. Green. (2010). Functionalisation of nanoparticles for biomedical applications. UCL Discovery. [Link]
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Sadowski, J., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. [Link]
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Yaqoob, A. A., et al. (2020). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. MDPI. [Link]
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Changsheng Material. (n.d.). We have Liquid and powder PVC heat stabilizers for both flexible and rigid PVC applications. [Link]
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Folarin, O. M. (2011). Thermal stabilizers for poly(vinyl chloride): A review. Academic Journals. [Link]
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Joseph, A., & G. V. G. (2016). Inhibition of corrosion of stainless steel (304 SS) by N-(2-mercaptophenyl)-N'-phenyl thiourea in hydrochloric acid. ResearchGate. [Link]
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Sionkowska, A., et al. (2024). Novel antioxidant materials based on polysaccharides containing resveratrol and syringic acid. Engineering of Biomaterials. [Link]
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Trifonov, A., & A. A. L. (2020). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. MDPI. [Link]
-
Khan, S. A., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. National Institutes of Health (NIH). [Link]
-
E. M. El-Giar, A. M. Abd-Elzaher, S. M. Ahmed and M. M. El-Giar. (2016). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. ResearchGate. [Link]
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Liu, Y., et al. (2024). Two-Dimensional Materials: From Synthesis to Applications. MDPI. [Link]
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Scrivano, A., & J. C. (2024). Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. National Institutes of Health (NIH). [Link]
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Wang, Z., et al. (2021). 2D Materials Enabled Next‐Generation Integrated Optoelectronics: from Fabrication to Applications. National Institutes of Health (NIH). [Link]
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Jedamzik, R., & D. A. C. (2022). Optical glass and optical design: Otto Schott´s role in the entangled development. ResearchGate. [Link]
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Patsnap. (n.d.). How PMMA Advances the Development of New Optical Materials?. [Link]
-
Singh, A., et al. (2021). Advance Optical Properties and Emerging Applications of 2D Materials. Frontiers. [Link]
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Tan, C., & H. Z. (2015). Wet-chemical synthesis and applications of non-layer structured two-dimensional nanomaterials. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercaptoacetanilide
Welcome to the technical support guide for the synthesis of 2-mercaptoacetanilide. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related compounds. Here, we will explore the common challenges and side reactions encountered during its synthesis, providing practical, field-tested solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound, typically achieved by the acylation of 2-aminothiophenol with a suitable acetylating agent, can be prone to several side reactions that impact yield and purity. This guide addresses the most frequent issues in a question-and-answer format.
Issue 1: Low Yield of this compound and Formation of a High Molecular Weight Impurity.
Question: My reaction is showing a low yield of the desired this compound, and I'm isolating a significant amount of a white, insoluble solid with a higher molecular weight. What is happening and how can I prevent it?
Answer: This is a classic case of oxidative disulfide bond formation. The thiol group (-SH) in both the starting material (2-aminothiophenol) and the product (this compound) is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation leads to the formation of a disulfide-linked dimer.
Causality: Thiols can be easily oxidized to disulfides. This process can be catalyzed by trace metal ions or exposure to air, particularly under neutral or basic conditions.[1] The reaction proceeds as follows:
2 R-SH + [O] → R-S-S-R + H₂O
Preventative & Corrective Measures:
-
Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, the primary oxidizing agent.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Reducing Agents: The addition of a mild reducing agent, such as sodium borohydride (NaBH₄) or dithiothreitol (DTT), in small quantities can help to maintain a reducing environment and prevent disulfide formation.
-
Post-Reaction Reduction: If disulfide formation has already occurred, the dimer can often be cleaved back to the thiol by treatment with a suitable reducing agent during the work-up procedure.
Issue 2: Formation of Benzothiazole Derivatives.
Question: Besides my desired product, I am observing the formation of 2-methylbenzothiazole. Why is this happening?
Answer: The formation of 2-methylbenzothiazole is a result of an intramolecular cyclization-condensation reaction. This side reaction is particularly favored under acidic conditions and at elevated temperatures.[2][3]
Causality: The reaction begins with the desired N-acylation of 2-aminothiophenol to form this compound. However, under acidic conditions, the amide carbonyl can be protonated, making it more susceptible to nucleophilic attack by the adjacent thiol group. This is followed by dehydration to yield the stable benzothiazole ring system.[3]
Mitigation Strategies:
-
Control of pH: Maintain a neutral or slightly basic reaction medium. The use of a non-nucleophilic base, such as triethylamine or pyridine, can scavenge any acid generated during the reaction and suppress the cyclization pathway.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the cyclization-dehydration sequence.
-
Choice of Acetylating Agent: Using a more reactive acetylating agent, such as acetyl chloride or acetic anhydride, at low temperatures can favor the desired N-acylation over the cyclization.
Issue 3: Incomplete Reaction and Difficulty in Purification.
Question: My reaction does not go to completion, and I am left with a mixture of starting material, product, and byproducts that are difficult to separate by column chromatography. What are my options?
Answer: Incomplete reactions can stem from several factors, including insufficient reactivity of the acetylating agent, poor solubility of the starting material, or deactivation of reagents. The resulting complex mixture can indeed be challenging to purify.
Troubleshooting and Purification Protocol:
-
Reagent Purity: Ensure the purity of your 2-aminothiophenol, as impurities can interfere with the reaction.[4] If the starting material is old or discolored, consider purification by distillation or recrystallization.
-
Solvent Choice: The choice of solvent is crucial for ensuring that all reactants are in solution. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often good choices.
-
Activation: If using a less reactive acetylating agent like acetic acid, the addition of a coupling agent (e.g., DCC, EDC) can be necessary to activate the carboxylic acid for amidation.
-
Alternative Purification: Acid-Base Extraction: A highly effective method for separating this compound from non-acidic impurities is through acid-base extraction.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted 2-aminothiophenol.
-
Extract the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The acidic thiol of this compound will be deprotonated to form a water-soluble thiolate salt, which will move into the aqueous layer.
-
Separate the aqueous layer and carefully acidify it with a cold, dilute acid (e.g., 1 M HCl) to precipitate the purified this compound.
-
Filter, wash with cold water, and dry the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for the synthesis of this compound?
A1: A slightly basic to neutral pH is generally optimal. This minimizes the risk of the acid-catalyzed cyclization to form 2-methylbenzothiazole while still allowing for the acylation of the amino group. The use of a non-nucleophilic base can help maintain this pH range.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major byproducts. Staining with potassium permanganate can help visualize the thiol-containing compounds.
Q3: My 2-aminothiophenol starting material is dark-colored. Can I still use it?
A3: The dark color is often due to oxidation and the formation of disulfide impurities.[4] While it can sometimes be used directly, this may lead to lower yields and more complex purification. It is best to purify it by vacuum distillation before use.
Q4: What are the storage recommendations for this compound?
A4: Due to its susceptibility to oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and common side reactions, the following diagram illustrates the synthetic pathways.
Caption: Reaction scheme for this compound synthesis and side products.
Quantitative Data Summary
| Issue | Common Side Product | Key Contributing Factors | Recommended Mitigation Strategy |
| Low Yield | Disulfide Dimer | Presence of Oxygen, Basic/Neutral pH | Inert atmosphere, Degassed solvents |
| Impurity | 2-Methylbenzothiazole | Acidic conditions, High temperature | pH control (neutral/basic), Lower reaction temp |
| Incomplete Reaction | Unreacted Starting Material | Low reagent reactivity, Poor solubility | Use of coupling agents, Proper solvent selection |
References
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. (2022-04-18). National Center for Biotechnology Information. [Link]
-
Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid | Request PDF. (2025-08-06). ResearchGate. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH. National Center for Biotechnology Information. [Link]
-
This compound. NIST WebBook. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30). MDPI. [Link]
-
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Springer. [Link]
-
2-Aminothiophenol - Wikipedia. Wikipedia. [Link]
-
Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 2-Mercaptoacetanilide
Welcome to the technical support center for the synthesis of 2-Mercaptoacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your this compound reactions. Our approach is rooted in mechanistic principles and field-proven insights to ensure reliable and reproducible outcomes in your laboratory.
Introduction to the Synthesis of this compound
The synthesis of this compound is a two-step process that is fundamental in the preparation of various pharmaceutical and chemical intermediates. The reaction sequence involves:
-
N-acylation: The reaction of aniline with chloroacetyl chloride to form the intermediate, 2-chloroacetanilide.
-
Nucleophilic Substitution: The subsequent reaction of 2-chloroacetanilide with a sulfur nucleophile, typically sodium hydrosulfide, to yield the final product, this compound.
While the synthesis appears straightforward, achieving a high yield of pure product requires careful control of reaction conditions to minimize side reactions and facilitate purification. This guide will address common challenges and provide solutions to optimize your synthetic protocol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of 2-Chloroacetanilide (Step 1)
Question: I am getting a low yield for the first step of the reaction, the synthesis of 2-chloroacetanilide. What are the likely causes and how can I improve it?
Answer: A low yield in the N-acylation of aniline can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Inadequate Neutralization of HCl: The reaction of aniline with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting aniline, rendering it unreactive. It is crucial to use a base to scavenge the HCl produced.
-
Diacylation: Although less common, it is possible for the nitrogen of the newly formed amide to be acylated a second time, especially if an excess of chloroacetyl chloride is used or if the reaction temperature is too high.
-
Solution: Add the chloroacetyl chloride slowly and portion-wise to the reaction mixture, preferably at a low temperature (e.g., 0-5 °C), to maintain control over the reaction.[1] Use a stoichiometric amount or a slight excess of aniline relative to chloroacetyl chloride.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by moisture.
-
Solution: Ensure all your glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Issue 2: Low Yield or No Reaction in the Second Step (Nucleophilic Substitution)
Question: I have successfully synthesized 2-chloroacetanilide, but the second step, the reaction with sodium hydrosulfide, is giving me a low yield or not proceeding at all. What could be the problem?
Answer: Challenges in the nucleophilic substitution step often relate to the reactivity of the nucleophile and the reaction conditions.
-
Poor Quality of Sodium Hydrosulfide: Sodium hydrosulfide is hygroscopic and can degrade over time, leading to a lower concentration of the active hydrosulfide anion (HS⁻).
-
Solution: Use fresh, high-quality sodium hydrosulfide. If possible, titrate the solution to determine the exact concentration of HS⁻ before use.
-
-
Suboptimal Reaction Conditions: The nucleophilic substitution is sensitive to temperature and solvent.
-
Solution: The reaction is typically carried out in a polar aprotic solvent like DMF or in an alcohol such as ethanol.[4] Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Side Reaction: Hydrolysis of 2-Chloroacetanilide: Under basic conditions, the chloro group of 2-chloroacetanilide can be displaced by a hydroxide ion, leading to the formation of 2-hydroxyacetanilide.[5][6]
-
Solution: While sodium hydrosulfide is a base, using a large excess or prolonged reaction times at high temperatures can promote hydrolysis. Use a moderate excess of sodium hydrosulfide and optimize the reaction time and temperature through careful monitoring.
-
Issue 3: Formation of Impurities
Question: My final product is impure. What are the common impurities and how can I avoid them?
Answer: Impurities can arise from side reactions in both steps of the synthesis.
-
Unreacted 2-Chloroacetanilide: Incomplete reaction in the second step will lead to contamination of the final product with the starting material.
-
Solution: Ensure the second step goes to completion by using a slight excess of sodium hydrosulfide and optimizing the reaction time and temperature. Monitor the reaction by TLC.
-
-
Disulfide Formation: The thiol group in this compound is susceptible to oxidation, leading to the formation of a disulfide byproduct, especially when exposed to air during workup and purification.[7][8]
-
Solution: During the workup, it is advisable to use degassed solvents and to work under an inert atmosphere if possible. The addition of a small amount of a reducing agent, such as sodium bisulfite, during the workup can help to minimize oxidation.
-
-
Hydrolysis Product (2-hydroxyacetanilide): As mentioned earlier, this can form as a byproduct in the second step.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-acylation of aniline with chloroacetyl chloride?
A1: A variety of solvents can be used, including glacial acetic acid, tetrahydrofuran (THF), and dichloromethane (DCM).[1][9] The choice of solvent can depend on the base used and the desired reaction temperature. For example, THF is often used with DBU as a base at low temperatures.[1]
Q2: How can I monitor the progress of the reactions?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q3: What is the best method for purifying the final product, this compound?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[10][11][12] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and water is often a good starting point for recrystallization of acetanilides.[13][14]
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Chloroacetyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids.[15] Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Experimental Protocols
Step 1: Synthesis of 2-Chloroacetanilide
This protocol is designed for a high-yield synthesis of the intermediate compound.
Materials:
-
Aniline
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, dried
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (0.2 equivalents) to the solution and stir for 15 minutes.[1]
-
Slowly add chloroacetyl chloride (1.02 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.[1]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
This protocol outlines the conversion of 2-chloroacetanilide to the final product.
Materials:
-
2-Chloroacetanilide
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-chloroacetanilide (1.0 equivalent) in ethanol.
-
In a separate container, prepare a solution of sodium hydrosulfide (1.2 equivalents) in ethanol.
-
Add the sodium hydrosulfide solution to the 2-chloroacetanilide solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a neutral pH to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Parameter | Step 1: N-Acylation | Step 2: Nucleophilic Substitution |
| Key Reagents | Aniline, Chloroacetyl Chloride, DBU | 2-Chloroacetanilide, Sodium Hydrosulfide |
| Solvent | Anhydrous THF | Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux |
| Typical Yield | >90% | >80% |
| Key Side Reactions | Diacylation, Hydrolysis of Acyl Chloride | Hydrolysis of Chloro-group, Oxidation to Disulfide |
Visualizations
Reaction Mechanism
Caption: Overall reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
- Gómez-Pérez, A., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Molecules, 23(9), 2345.
- Hovey, L. M., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 346-356.
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Huang, C. H., & Weber, E. J. (2004). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 38(18), 4825-4831.
- Kumar, S., et al. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
-
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6690-6706.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Kumar, S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
-
SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
- Google Patents. (n.d.). US2927137A - Process for oxidation of mercaptans to disulfides.
-
Technology Networks. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
ODU Digital Commons. (2022). Oxidation of Thiols to Disulfides using an Environmentally. Retrieved from [Link]
- Google Patents. (n.d.). WO2000034235A1 - Oxidation of mercaptans to disulfides.
-
Organic Syntheses. (n.d.). 2-mercaptobenzimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cerritos.edu [cerritos.edu]
- 15. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Mercaptoacetanilide and its Derivatives
Welcome to the technical support guide for the purification of 2-Mercaptoacetanilide and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable synthetic intermediates in high purity. The unique chemical nature of the thiol group presents specific hurdles, primarily its susceptibility to oxidation. This guide provides in-depth, field-tested solutions to common problems in a practical question-and-answer format.
Section 1: Core Challenges & General Handling
The primary obstacle in purifying this compound is the oxidation of the thiol (-SH) group into a disulfide (-S-S-) bridge, forming a dimeric impurity. This process is often accelerated by exposure to air, heat, and certain chromatographic stationary phases. Proper handling is the first line of defense against impurity formation.
Q1: My supposedly pure this compound is developing a yellowish tint and has poor solubility. What is happening?
A1: This is a classic sign of disulfide dimer formation. The thiol group is sensitive to aerobic oxidation, especially in solution. The resulting disulfide is a new, higher molecular weight compound with different physical properties, often appearing as a less soluble, off-white or yellow solid.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, handle solutions of your thiol-containing compound under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Before use, degas all solvents for recrystallization, extraction, and chromatography by bubbling nitrogen or argon through them for 15-20 minutes or by using sonication.[1] This minimizes dissolved oxygen, a key culprit in oxidation.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged heating, as this can accelerate oxidation.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most effective method for purifying solid this compound, provided a suitable solvent is identified.
Q2: I'm struggling to find a good single solvent for recrystallization. My compound is either too soluble even when cold, or barely soluble when hot. What should I do?
A2: This is a common scenario where a binary (two-solvent) system is ideal.[2] You need one "good" solvent in which the compound is soluble when hot, and a "bad" or "anti-solvent" in which the compound is poorly soluble.
Protocol: Binary Solvent System Selection and Recrystallization
-
Screening: In a test tube, dissolve a small amount of your crude product in a minimum volume of the "good" solvent (e.g., ethanol, acetone) at its boiling point.
-
Induce Precipitation: While the solution is still hot, add the "bad" solvent (e.g., water, hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.[3]
-
Re-dissolve: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallize: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize yield.[4]
-
Isolate: Collect the crystals via vacuum filtration, washing with a small amount of the cold "bad" solvent to remove residual mother liquor.
Q3: My recrystallization yield is extremely low. How can I improve it without sacrificing purity?
A3: Low yield is often a consequence of using too much solvent or the compound having significant solubility even in the cold solvent.
-
Minimize Solvent: The most critical step is to use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3] Every excess drop will retain some of your product in the mother liquor upon cooling.
-
Trade-off Awareness: There is an inherent trade-off between yield and purity. Using a larger volume of solvent can lead to higher purity as impurities are more effectively left in solution, but at the cost of a lower yield.[5] For many applications, a second recrystallization of the mother liquor can recover more product, which can then be combined if it meets the purity specifications.
| Solvent Suitability for Acetanilide Derivatives | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good starting "good" solvent.[4][6] |
| Water | Highly Polar | 100 | Can be an excellent "bad" solvent when paired with ethanol.[3][5] |
| Acetone | Polar Aprotic | 56 | Good dissolving power, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | Medium Polarity | 77 | Useful for both recrystallization and chromatography. |
| Hexane/Heptane | Non-polar | ~69 / ~98 | Effective "bad" solvents for reprecipitating compounds dissolved in more polar media. |
Section 3: Column Chromatography Guide
When recrystallization fails to remove closely related impurities, column chromatography is necessary. However, the silica gel stationary phase can promote thiol oxidation.
Q4: My compound streaks badly on a silica TLC plate and I see a new spot appear at the baseline. Is column chromatography viable?
A4: Streaking and the appearance of new, more polar spots (low Rf) are red flags that your compound may be degrading on the silica gel.[7][8] The acidic nature of standard silica can catalyze disulfide formation.
Solutions:
-
Deactivate the Silica: Before preparing your column, you can deactivate the silica gel. Create a slurry of silica in your mobile phase and add 0.5-1% triethylamine.[7] This neutralizes the acidic sites on the silica surface, reducing the likelihood of degradation.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or acidic).[9] Acidic alumina can be effective as thiols are often more stable at a lower pH.[9]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and elute the column efficiently.
-
Use Degassed Solvents: As with all techniques for thiols, use solvents that have been purged with an inert gas to remove oxygen.[9]
Workflow: Purification Strategy Decision Tree
Caption: Decision workflow for purifying this compound.
Section 4: Liquid-Liquid Extraction FAQs
Extraction is a powerful technique for removing ionic or highly polar/non-polar impurities during the initial reaction work-up.
Q5: My synthesis of this compound uses aniline and thioglycolic acid. How can I remove unreacted starting materials before recrystallization?
A5: You can leverage the different acid-base properties of the components. This compound is a neutral organic molecule. Aniline is basic, and thioglycolic acid is acidic.
Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Remove Acid: Transfer the solution to a separatory funnel and wash with a mild basic solution, like 5% aqueous sodium bicarbonate (NaHCO₃). The thioglycolic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[10] Drain and discard the aqueous layer. Repeat this wash.
-
Remove Base: Now, wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The aniline will be protonated to its ammonium salt and will be extracted into the aqueous layer.[10] Drain and discard the aqueous layer. Repeat this wash.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components and help break up emulsions.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield a much purer, neutral crude product ready for final purification by recrystallization or chromatography.
Diagram: Acid-Base Extraction Logic
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. silicycle.com [silicycle.com]
- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Identifying Impurities in 2-Mercaptoacetanilide by HPLC
Welcome to the technical support center for the analysis of 2-Mercaptoacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the identification of impurities in this compound using High-Performance Liquid Chromatography (HPLC).
Introduction: The Criticality of Impurity Profiling for this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[2] This guide provides a comprehensive framework for identifying and troubleshooting issues related to process-related impurities and degradation products of this compound.
Understanding Potential Impurities
A thorough understanding of the synthesis and degradation pathways of this compound is the first step in effective impurity profiling.[2]
Process-Related Impurities
The most common synthesis route for this compound involves the reaction of aniline with thioglycolic acid.[3] Based on this, the following process-related impurities can be anticipated:
-
Aniline: Unreacted starting material. Aniline itself can contain impurities from its own synthesis, such as nitrobenzene or p-benzoquinone from oxidation.[4][5]
-
Thioglycolic Acid: Unreacted starting material.
-
By-products: Formed from side reactions during the synthesis. For instance, the reaction of Schiff bases (formed from aniline) with thioglycolic acid can lead to various heterocyclic compounds.[1]
Degradation Products
This compound is susceptible to degradation, particularly oxidation, due to the presence of the thiol (-SH) group.
-
2,2'-Disulfanediylbis(N-phenylacetamide): This disulfide is the primary oxidative degradation product formed by the coupling of two molecules of this compound. Its presence is a key indicator of product instability.
-
Other Oxidative Species: Further oxidation can lead to the formation of sulfonic acids and other related compounds.[6]
The following table summarizes the potential impurities:
| Impurity Name | Type | Potential Source |
| Aniline | Process-Related | Unreacted starting material |
| Thioglycolic Acid | Process-Related | Unreacted starting material |
| 2,2'-Disulfanediylbis(N-phenylacetamide) | Degradation | Oxidation of this compound |
| Unidentified reaction by-products | Process-Related | Side reactions during synthesis |
Recommended Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.[7] The following method serves as a validated starting point for your analysis.
Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Justification of Method Parameters:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic ring of this compound and its likely impurities.
-
Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of the thiol group, leading to better peak shape and preventing tailing.[4]
-
Gradient Elution: Necessary to elute both the more polar starting materials and the less polar disulfide impurity within a reasonable runtime.
-
UV Detection at 254 nm: this compound and its aromatic impurities have significant absorbance at this wavelength, providing good sensitivity.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This section provides a structured approach to troubleshooting, focusing on problems frequently observed with thiol-containing compounds.[3][8]
Q1: I am observing significant peak tailing for the this compound peak. What is the cause and how can I fix it?
A1: Peak tailing for thiol compounds is often due to secondary interactions with the stationary phase.[4][9]
Potential Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar thiol group, causing tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) with an additive like formic or trifluoroacetic acid to suppress silanol activity.[4] Consider using a column with end-capping or a base-deactivated stationary phase.
-
-
Metal Contamination: Trace metals in the column packing can chelate with the thiol group.
-
Solution: Use a high-purity column and consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal contamination is suspected.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
Q2: My baseline is noisy and drifting, making it difficult to integrate small impurity peaks. What should I do?
A2: A noisy or drifting baseline can originate from several sources within the HPLC system or the mobile phase itself.[8]
Potential Causes & Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases can outgas in the detector, causing noise. Solution: Ensure thorough degassing of the mobile phase using an online degasser or by sonication.[8]
-
Contamination: Impurities in the solvents or additives can lead to a noisy baseline. Solution: Use high-purity, HPLC-grade solvents and reagents.[8]
-
-
Detector Issues:
-
Lamp Fluctuation: An aging detector lamp can cause baseline drift. Solution: Check the lamp's energy and replace it if necessary.
-
-
System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline.
-
Solution: Systematically check all fittings for leaks.
-
Q3: I am not able to detect some of the expected low-level impurities. How can I improve the sensitivity of my method?
A3: Improving sensitivity is key for the accurate quantitation of trace impurities.
Potential Causes & Solutions:
-
Suboptimal Detection Wavelength: The chosen wavelength may not be the absorbance maximum for all impurities.
-
Solution: Use a photodiode array (PDA) detector to screen for the optimal wavelength for each impurity.
-
-
High Baseline Noise: A high baseline noise will obscure small peaks.
-
Solution: Address the causes of baseline noise as described in Q2.
-
-
Sample Dilution: The impurities may be below the limit of detection at the current sample concentration.
-
Solution: Increase the sample concentration, but be mindful of potential column overload for the main peak. A larger injection volume can also help, provided it doesn't lead to peak broadening.[10]
-
-
Derivatization: For enhanced sensitivity of thiol compounds, pre-column derivatization with a fluorescent tag can be employed, followed by fluorescence detection.[10]
Q4: I see an unexpected peak in my chromatogram. How can I identify it?
A4: The appearance of unknown peaks requires a systematic investigation.
Potential Causes & Identification Strategy:
-
Contamination: The peak could be from the sample solvent, glassware, or carryover from a previous injection.
-
Identification: Inject a blank (sample solvent only) to see if the peak is present.
-
-
Degradation: The sample may have degraded after preparation.
-
Identification: Analyze a freshly prepared sample. To confirm if it's an oxidative degradation product, sparge the sample solution with an inert gas (like nitrogen) and re-inject to see if the peak decreases.
-
-
Process-Related Impurity: The peak could be a genuine impurity from the synthesis.
-
Identification: If the peak is consistently present in different batches, it is likely a process-related impurity. Techniques like LC-MS can be used to obtain the molecular weight and fragmentation pattern to aid in structural elucidation.
-
Visualizing the Troubleshooting Workflow
A logical approach is key to efficient HPLC troubleshooting. The following diagram illustrates a general workflow for addressing common chromatographic issues.
Caption: A general workflow for troubleshooting common HPLC issues.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies involve subjecting this compound to harsh conditions to intentionally generate degradation products.
Protocol for Forced Degradation
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.[7]
The diagram below illustrates the process of a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
The identification and control of impurities in this compound are critical for ensuring the quality and safety of pharmaceutical products. This technical guide provides a comprehensive resource for researchers, offering insights into potential impurities, a robust starting HPLC method, and a detailed troubleshooting framework. By applying a systematic and scientifically grounded approach, laboratories can confidently analyze this compound and ensure its purity meets the required standards.
References
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
GL Sciences. (n.d.). How to Improve Sensitivity. Retrieved from [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports, 12(1), 1.
- Lunn, G., & Hellwig, L. C. (Eds.). (2011). Handbook of modern pharmaceutical analysis. John Wiley & Sons.
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.
- Rane, S., & Raje, H. (2012). Stability-indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine. Indian Journal of Pharmaceutical Sciences, 74(1), 9-15.
- Ribani, M., et al. (2004). Validation for chromatographic and electrophoretic methods. Química Nova, 27(5), 771-780.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (2017). REACTION OF SCHIFF BASES WITH THIOGLYCOLIC ACID: SYNTHESIS OF THIAZEPIN-1(2H)-ONE AND THIAZOLIDIN-4-ONE COMPOUNDS. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
- El-Fatatry, H. M., et al. (2015). Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 107, 349-357.
-
ResearchGate. (n.d.). The cyclization of cyclohexanone, aniline and thioglycolic. Retrieved from [Link]
- Mabrouk, M. M., et al. (2016). Cleaning level acceptance criteria and HPLC-DAD method validation for the determination of Nabumetone residues on manufacturing equipment using swab sampling. Journal of Pharmaceutical and Biomedical Analysis, 125, 281-287.
- El-Kimary, E. R., et al. (2012). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences, 1(1), 45-53.
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Indian Pharmaceutical Association. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Retrieved from [Link]
-
RSC Publishing. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Journal of Chromatography B. (2025). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
Hantzsch Thiazole Synthesis Technical Support Center: Troubleshooting Low Yield with 2-Mercaptoacetanilide
Introduction
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, when using 2-mercaptoacetanilide as the thioamide component. The Hantzsch synthesis, first described in 1887, is a cornerstone reaction for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[1][2] While often reliable, substituting the common thiourea with more complex thioamides like this compound introduces unique variables that can impact reaction efficiency.
This document provides in-depth troubleshooting guides, validated experimental protocols, and a mechanistic overview to help you diagnose and resolve common issues, thereby enhancing your synthetic success.
Core Principles & Mechanistic Overview
The Hantzsch synthesis proceeds via a well-established multi-step pathway.[2][3] Understanding this mechanism is critical for effective troubleshooting.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (this compound) acting as a nucleophile, attacking the α-carbon of the haloketone. This forms an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
// Nodes Reactants [label="α-Haloketone + this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="S-Alkylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Hydroxythiazoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Thiazole Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reactants -> Intermediate1 [label="1. Nucleophilic Attack (SN2)", color="#34A853"]; Intermediate1 -> Intermediate2 [label="2. Intramolecular Cyclization", color="#FBBC05"]; Intermediate2 -> Product [label="3. Dehydration (-H₂O)", color="#EA4335"]; } mend Caption: The three key stages of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in the Hantzsch synthesis.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
A1: Low conversion is a frequent problem that can typically be traced to one of three areas: reagent integrity, reaction conditions, or inherent substrate reactivity.
-
Reagent Integrity:
-
Purity of α-Haloketone: α-haloketones can be unstable. Ensure they are pure and free from decomposition products. If necessary, purify by recrystallization or distillation before use.[4]
-
Stability of this compound: As a mercaptan, this reagent is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This dimer is unreactive in the Hantzsch synthesis. Before starting, confirm the integrity of your thioamide via TLC or ¹H NMR. Store it under an inert atmosphere (N₂ or Ar) and away from light.
-
-
Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to overcome its activation energy.[4] The acetanilide group on your thioamide is electron-withdrawing, which can decrease the nucleophilicity of the sulfur atom compared to thiourea. Therefore, higher temperatures (e.g., refluxing in ethanol or methanol) may be necessary to drive the initial SN2 step.[4]
-
Solvent Choice: The polarity of the solvent is critical.[4] Protic solvents like ethanol and methanol are standard and generally effective. However, a solvent screen is highly recommended if yields remain low. Consider exploring other options like dimethylformamide (DMF) or solvent-free conditions.[4][5]
-
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the thioamide can sometimes improve yields, especially if there are concerns about its stability.[3][4]
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// Reagent Sub-nodes ReagentPurity [label="Purity of α-Haloketone?\n(Purify if needed)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; ThioamideOxidation [label="this compound Oxidized?\n(Check for disulfide)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];
// Conditions Sub-nodes Temp [label="Temperature Too Low?\n(Increase heat/reflux)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Solvent [label="Solvent Suboptimal?\n(Screen solvents)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Catalyst [label="Catalyst Needed?\n(Consider adding one)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];
// Workup Sub-nodes Precipitation [label="Product lost during workup?\n(Check aqueous layers)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Purification [label="Degradation on silica?\n(Use neutral alumina)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];
// Edges Start -> CheckReagents [color="#5F6368"]; Start -> CheckConditions [color="#5F6368"]; Start -> CheckWorkup [color="#5F6368"];
CheckReagents -> ReagentPurity [dir=back, color="#4285F4"]; CheckReagents -> ThioamideOxidation [dir=back, color="#4285F4"];
CheckConditions -> Temp [dir=back, color="#34A853"]; CheckConditions -> Solvent [dir=back, color="#34A853"]; CheckConditions -> Catalyst [dir=back, color="#34A853"];
CheckWorkup -> Precipitation [dir=back, color="#EA4335"]; CheckWorkup -> Purification [dir=back, color="#EA4335"]; } mend Caption: A systematic workflow for troubleshooting low yields.
Q2: I'm observing significant side products. How can I improve selectivity?
A2: Side product formation is often linked to the specific reactivity of this compound.
-
Disulfide Formation: As mentioned, the primary side reaction is the oxidative dimerization of the starting thioamide to form a disulfide. This consumes your reagent and complicates purification.
-
Solution: Degas your solvent before use and run the reaction under an inert atmosphere (N₂ or Ar). This minimizes exposure to atmospheric oxygen.
-
-
Hydrolysis of Thioamide: In the presence of water and under harsh heating, the thioamide can hydrolyze.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
-
Alternative Cyclization Pathways: While less common, impurities or alternative tautomers of the thioamide could potentially lead to different heterocyclic systems.
-
Solution: Ensuring high purity of starting materials is the best defense against this.[4]
-
// Nodes Thioamide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloketone [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredPath [label="Hantzsch Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Product [label="Desired Thiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SidePath1 [label="Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Disulfide [label="Disulfide Dimer\n(Unreactive)", fillcolor="#FBBC05", fontcolor="#202124"]; SidePath2 [label="Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Hydrolyzed [label="Hydrolyzed Byproducts", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Thioamide -> DesiredPath [color="#5F6368"]; Haloketone -> DesiredPath [color="#5F6368"]; DesiredPath -> Product [color="#34A853"]; Thioamide -> SidePath1 [label="[O]", color="#EA4335"]; SidePath1 -> Disulfide [color="#EA4335"]; Thioamide -> SidePath2 [label="H₂O, Heat", color="#EA4335"]; SidePath2 -> Hydrolyzed [color="#EA4335"]; } mend Caption: Competing reaction pathways for this compound.
Q3: Should I be using a catalyst for this reaction?
A3: While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to improve yields and shorten reaction times, especially with less reactive substrates.[6] Given the potentially reduced nucleophilicity of this compound, a catalyst is a logical next step for optimization.
| Catalyst Type | Example(s) | Typical Loading | Notes | Yield Improvement | Reference(s) |
| Heterogeneous Acid | Silica-supported tungstosilisic acid (SiW.SiO₂) | 15 mol% | Reusable catalyst, simplifies workup through filtration. | High (79-90%) | [7][8][9] |
| Ionic Liquid | Ca/4-MePy-IL@ZY-Fe₃O₄ | 10 wt% | Can act as both solvent and catalyst; magnetic for easy removal. | High (up to 95%) | [10] |
| Microwave | N/A (Method) | N/A | Not a catalyst, but microwave irradiation can dramatically reduce reaction times and improve yields by efficient heating. | Often High | [10][11] |
Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis with this compound
This protocol incorporates best practices for maximizing yield when using this compound.
-
Reagent Preparation:
-
Confirm the purity of the α-haloketone (e.g., 2-bromoacetophenone) by TLC.
-
Check the this compound for discoloration or clumping, which may indicate oxidation. If in doubt, analyze a sample by ¹H NMR.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol, 1.2 eq).
-
Add the α-haloketone (1.0 mmol, 1.0 eq).
-
Add anhydrous ethanol (10 mL).
-
Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the contents into a beaker containing cold water (30 mL) and stir.
-
If a precipitate forms, collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water.[3]
-
If the product is soluble or oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Purification of 2-Aminothiazole Derivatives
Purification can sometimes be challenging. If standard methods fail, consider the following specialized procedure for purifying 2-aminothiazole products.
-
Bisulfite Adduct Formation: It has been shown that 2-aminothiazole can react with sulfur dioxide to form a water-insoluble bisulfite adduct, which can be precipitated from solutions containing impurities.[12]
-
Procedure Adaptation:
-
Dissolve the crude product in a suitable aqueous or alcoholic solution.
-
Bubble sulfur dioxide gas through the solution, or add an excess of sodium bisulfite solution.
-
Heating the mixture to 70-90°C can facilitate the formation of the precipitate.[12]
-
Cool the mixture and collect the precipitated adduct by filtration.
-
The free 2-aminothiazole derivative can then be regenerated by treating the isolated adduct with a base (e.g., sodium carbonate solution).[12]
-
Disclaimer: This bisulfite method is documented for unsubstituted 2-aminothiazole and may require optimization for more complex derivatives.
References
- comparative analysis of different catalysts for thiazole synthesis - Benchchem.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
- Hantzsch Thiazole Synthesis - SynArchive.
- Optimizing Hantzsch thiazole synthesis reaction conditions. - Benchchem.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Identifying side reactions in the Hantzsch synthesis of thiazoles - Benchchem.
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate. Available from: [Link]
- "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available from: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Publishing. Available from: [Link]
-
New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. Available from: [Link]
- Technical Support Center: 2-Aminothiazole Derivative Synthesis - Benchchem.
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. Available from: [Link]
- US2489038A - Purification of 2-aminothiazole - Google Patents.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N - Benchchem.
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available from: [Link]
-
Chemical Properties of this compound (CAS 4822-44-0) - Cheméo. Available from: [Link]
-
This compound - the NIST WebBook. Available from: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. Available from: [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. Available from: [Link]
-
CHEMICAL STABILITY OF DRUGS - IIP Series. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 12. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2-Mercaptoacetanilide
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Mercaptoacetanilide (Thioacetanilide). This guide is designed to provide in-depth, field-tested insights into the reactivity of this versatile building block, focusing on the critical roles that bases and solvents play in determining reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how do I control which one reacts?
A1: this compound (C₈H₉NOS) has two primary sites of interest for reactivity: the thiol (-SH) group and, to a much lesser extent, the amide C-H bonds or the aromatic ring. The thiol is the most significant functional group due to its acidity and nucleophilicity.
-
The Thiol Group (-SH): The proton on the sulfur atom is acidic and can be removed by a base to form a highly nucleophilic thiolate anion (-S⁻). This is the most common and synthetically useful transformation. The resulting thiolate is a soft nucleophile, making it excellent for reactions like S-alkylation and conjugate additions.[1]
-
Controlling Reactivity: Selectivity is almost exclusively achieved by deprotonating the thiol. Under basic conditions, the thiolate becomes the overwhelmingly dominant nucleophile in the molecule. Other positions are generally not reactive under typical base/solvent conditions used for thiol chemistry.
Q2: My S-alkylation reaction with this compound is giving a low yield. How do I choose the right base to ensure complete reaction?
A2: Low yield in S-alkylation is most often due to incomplete deprotonation of the thiol. To drive the reaction to completion, the base you choose must be strong enough to quantitatively convert the thiol to the thiolate.
The guiding principle is based on pKa values: A base will effectively deprotonate an acid if the pKa of the base's conjugate acid is significantly higher than the pKa of the acid being deprotonated. [2][3] The pKa of a typical alkanethiol is around 10-11. The electron-withdrawing nature of the adjacent acetamido group likely lowers the pKa of this compound's thiol, making it more acidic.
Base Selection Strategy:
-
Identify the pKa: The thiol pKa of this compound is approximately 8-9.
-
Select the Base: Choose a base whose conjugate acid has a pKa > 10. This ensures the acid-base equilibrium lies far to the side of the thiolate product.[3]
Table 1: Comparison of Common Bases for Thiol Deprotonation
| Base | Formula | Conjugate Acid | pKa of Conj. Acid | Typical Solvents | Comments |
| Sodium Hydroxide | NaOH | H₂O | 15.7 | Water, Ethanol | Strong, inexpensive. Best in protic solvents. Can introduce water, which may not be suitable for all substrates. |
| Potassium Carbonate | K₂CO₃ | HCO₃⁻ | 10.3 | DMF, Acetonitrile | A moderately strong base. Good for many S-alkylations. Heterogeneous in many organic solvents, which can slow reaction rates. |
| Triethylamine | Et₃N | Et₃NH⁺ | 10.7 | DMF, DCM, THF | Organic-soluble, weak base. Often insufficient for complete deprotonation of thiols, leading to low yields. Better as an HCl scavenger. |
| DBU | C₉H₁₆N₂ | DBUH⁺ | ~12.5 | Toluene, THF, DCM | Strong, non-nucleophilic organic base. Excellent for promoting reactions sensitive to nucleophilic bases.[4] |
| Sodium Hydride | NaH | H₂ | 36 | THF, DMF | A very strong, non-nucleophilic base. Provides irreversible deprotonation. Reacts violently with protic solvents. Requires anhydrous conditions. |
Recommendation: For most standard S-alkylations, NaOH in ethanol or K₂CO₃ in DMF are reliable starting points. For sensitive substrates requiring strictly anhydrous conditions, NaH in THF or DMF is the superior choice.
Q3: How does my choice of solvent affect the reactivity of the this compound thiolate?
A3: The solvent has a profound impact on the nucleophilicity of the thiolate anion and thus, the rate and efficiency of your reaction.[5][6] The key difference lies in how the solvent interacts with the negatively charged sulfur.
-
Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents have acidic protons and can form a "solvent shell" around the thiolate anion through hydrogen bonding. This cage of solvent molecules stabilizes the anion but also sterically hinders it from attacking the electrophile, thereby decreasing its nucleophilicity and slowing the reaction rate .[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents lack acidic protons. They can solvate the cation (e.g., Na⁺, K⁺) but leave the thiolate anion relatively "naked" and unsolvated. This makes the thiolate highly reactive and strongly nucleophilic, significantly accelerating SN2-type reactions like S-alkylation.[7][8]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The sodium or potassium salt of this compound is generally insoluble in nonpolar solvents, leading to a very slow, heterogeneous reaction or no reaction at all.
Table 2: Influence of Solvent Type on Thiolate Reactivity
| Solvent Class | Examples | Dielectric Constant (ε) | Interaction with Thiolate (-S⁻) | Effect on Nucleophilicity | Recommended for |
| Polar Protic | Water, Ethanol | High | Strong H-bonding | Decreased | Reactions where reactants have poor organic solubility. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Weak ion-dipole | Greatly Increased | S-alkylation (SN2) , intramolecular cyclizations.[4] |
| Nonpolar | Toluene, THF | Low | Very weak | Poor solubility | Generally not recommended without a phase-transfer catalyst. |
Troubleshooting Guides
Problem 1: Low or No Product Formation in an S-Alkylation Reaction
You are attempting to alkylate this compound with an alkyl halide but see mostly starting material after several hours.
Caption: Troubleshooting workflow for failed S-alkylation.
Detailed Steps:
-
Verify Base Strength: As detailed in FAQ Q2, a common failure point is using a base that is too weak, such as triethylamine, for full deprotonation. If you are using Et₃N or K₂CO₃ with low yield, consider moving to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF.[2]
-
Change the Solvent: If you are using ethanol or methanol, the protic nature of the solvent is likely suppressing the reactivity of your thiolate nucleophile.[7] Switching to DMF or acetonitrile will dramatically increase the reaction rate.[8]
-
Check Reagent Quality: Alkyl halides can degrade over time. Ensure your electrophile is pure. Additionally, thiols can air-oxidize to form disulfides. If your this compound is old or has been exposed to air, a disulfide dimer may have formed, rendering it unreactive. Consider using material that has been stored under nitrogen or argon.
Problem 2: Intramolecular Cyclization to Form a Benzothiazole Fails
You have a derivative of this compound and are attempting a base-mediated intramolecular cyclization (e.g., an SNAr reaction) to form a benzothiazole or related heterocycle, but the reaction is not proceeding.
Caption: Key stages in a base-mediated cyclization reaction.
Causality & Solutions:
-
Cause 1: Poor Leaving Group on the Aromatic Ring. For an intramolecular SNAr-type cyclization, you need a good leaving group (like -F or -Cl) ortho to the amide nitrogen. If the leaving group is poor, the reaction will not proceed.
-
Cause 2: Insufficiently Activated Ring. Electron-withdrawing groups on the aniline ring are often necessary to activate it towards nucleophilic attack. Without this activation, even a good leaving group may not be sufficient.
-
Cause 3: Incorrect Base/Solvent System. This type of cyclization often involves the formation of a charged intermediate (a Meisenheimer complex in SNAr). Polar aprotic solvents like DMF or DMSO are excellent at stabilizing these charged intermediates, thereby lowering the activation energy and promoting the reaction.[4][5] A strong, non-nucleophilic base like DBU or NaH is often required to ensure the initial thiolate formation without competing side reactions.[4]
Experimental Protocol: Synthesis of 2-(Methylthio)acetanilide (S-Alkylation)
This protocol illustrates a robust method for the S-alkylation of this compound using a standard base and solvent combination.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension at room temperature.
-
Deprotonation: Stir the mixture for 20-30 minutes. The thiol will be deprotonated by the K₂CO₃ to form the potassium thiolate.
-
Electrophile Addition: Slowly add methyl iodide via syringe to the stirring suspension. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) by taking small aliquots. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as needed.
References
-
Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]
-
Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). ACS Publications. [Link]
-
Why are thiolates more nucleophilic than alkoxides? (2016). Chemistry Stack Exchange. [Link]
-
In general, are thiols better nucleophiles than their alcohol counterparts? (2017). Reddit. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. [Link]
-
Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? (2019). ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (2011). Organic Chemistry Portal. [Link]
-
Synthesis of 2-mercapto benzothiazoles using LiBr as a catalyst. (2012). ResearchGate. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (2012). Iraqi Journal of Science. [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (n.d.). Chemistry Steps. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2019). MDPI. [Link]
-
Solvent effects. (n.d.). Wikipedia. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
-
Chemical Properties of this compound (CAS 4822-44-0). (n.d.). Cheméo. [Link]
-
Acid-Base 8, application: choosing a base to effectively deprotonate an acid. (2022). Dr. Tania CS YouTube Channel. [Link]
-
Solvent effects on reaction rates. (n.d.). ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up of 2-Mercaptoacetanilide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. For professionals in the pharmaceutical and fine chemical industries, the synthesis of 2-Mercaptoacetanilide, a key intermediate, presents a unique set of challenges that demand a thorough understanding of reaction mechanisms, process parameters, and potential pitfalls. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of scaling up this compound production, ensuring a safe, efficient, and high-quality outcome.
I. Understanding the Core Reaction: Nucleophilic Substitution
The primary industrial synthesis of this compound involves the nucleophilic substitution of a chlorine atom in 2-Chloroacetanilide with a sulfur nucleophile, typically from a source like sodium hydrosulfide (NaSH).[1] This reaction, while straightforward in principle, is influenced by a multitude of factors that become increasingly critical at larger scales.
Caption: Figure 1: Simplified SN2 Reaction Pathway
II. Frequently Asked Questions (FAQs) in Scale-Up
This section addresses common questions encountered during the scale-up of this compound synthesis.
Q1: What are the primary safety concerns when scaling up this reaction?
A1: The reaction between 2-Chloroacetanilide and sodium hydrosulfide is exothermic, meaning it releases heat.[2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2] This can lead to a rapid temperature increase, known as a thermal runaway, which can cause pressure buildup and potentially an explosion.[3][4] Additionally, hydrogen sulfide (H₂S), a toxic and flammable gas, can be released if the reaction mixture becomes acidic.
Q2: How does raw material quality impact the synthesis?
A2: The purity of your starting materials, 2-Chloroacetanilide and the sulfur source, is paramount. Impurities in 2-Chloroacetanilide, such as isomers or unreacted starting materials from its own synthesis, can lead to the formation of undesired side products that are difficult to separate from the final product.[5] The quality of the sodium hydrosulfide is also crucial; the presence of polysulfides can lead to the formation of disulfide byproducts.
Q3: What are the critical process parameters to monitor and control during scale-up?
A3: The following parameters are critical for a successful and safe scale-up:
| Parameter | Importance | Recommended Control Strategy |
| Temperature | Controls reaction rate and selectivity. Prevents thermal runaway. | Implement a robust cooling system. Use a controlled addition rate of the limiting reagent to manage the exotherm. |
| Addition Rate | Directly influences the rate of heat generation. | A slow and controlled addition of the nucleophile is crucial to prevent a rapid temperature rise. |
| Mixing/Agitation | Ensures homogeneity, efficient heat transfer, and prevents localized "hot spots." | Use an appropriately designed agitator and ensure sufficient mixing speed for the reactor volume. |
| pH | Affects the nucleophilicity of the hydrosulfide and the stability of the final product. | Maintain a slightly alkaline pH to ensure the presence of the hydrosulfide anion (HS⁻) and prevent H₂S evolution. |
III. Troubleshooting Guide: Common Scale-Up Challenges and Solutions
This guide provides a structured approach to identifying and resolving common issues encountered during the scale-up process.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Incomplete Reaction | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Check the quality and stoichiometry of reactants. | - Optimize reaction time and temperature in laboratory-scale experiments before scaling up. |
| Side Reactions | - Analyze the reaction mixture for byproducts to identify competing reaction pathways. | - Maintain strict control over temperature and pH to favor the desired reaction. |
| Degradation of Product | - Assess the thermal stability of this compound under reaction conditions. | - Avoid prolonged exposure to high temperatures. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Impurity | Likely Cause | Identification & Mitigation |
| Unreacted 2-Chloroacetanilide | Incomplete reaction or insufficient nucleophile. | - Increase reaction time or temperature cautiously.- Ensure correct stoichiometry. |
| Disulfide of this compound | Oxidation of the thiol group, often catalyzed by trace metals or exposure to air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen).- Use de-gassed solvents. |
| Hydroxy-acetanilide | Hydrolysis of 2-Chloroacetanilide, favored by high temperatures and strongly basic conditions. | - Maintain moderate temperatures and avoid excessively high pH. |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];subgraph "cluster_Analysis" { label="Problem Analysis"; style=filled; color="#FFFFFF"; "Low_Yield" [label="Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "High_Impurities" [label="High Impurities", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Investigation" { label="Investigation"; style=filled; color="#FFFFFF"; "Incomplete_Reaction" [label="Incomplete Reaction?"]; "Side_Reactions" [label="Side Reactions?"]; "Product_Degradation" [label="Product Degradation?"]; "Identify_Impurities" [label="Identify Impurities (LC-MS, NMR)"]; }
subgraph "cluster_Action" { label="Corrective Actions"; style=filled; color="#FFFFFF"; "Optimize_Params" [label="Optimize Parameters\n(Temp, Time, pH)"]; "Inert_Atmosphere" [label="Use Inert Atmosphere"]; "Control_Addition" [label="Control Reagent Addition"]; "Purification" [label="Optimize Purification\n(Crystallization, Chromatography)"]; }
"Low_Yield" -> "Incomplete_Reaction"; "Low_Yield" -> "Side_Reactions"; "Low_Yield" -> "Product_Degradation";
"High_Impurities" -> "Identify_Impurities";
"Incomplete_Reaction" -> "Optimize_Params"; "Side_Reactions" -> "Optimize_Params"; "Product_Degradation" -> "Optimize_Params"; "Identify_Impurities" -> "Inert_Atmosphere"; "Identify_Impurities" -> "Control_Addition"; "Identify_Impurities" -> "Purification";
caption [label="Figure 2: Troubleshooting Decision Tree", shape=plaintext, fontcolor="#202124"]; }
Caption: Figure 2: Troubleshooting Decision Tree
Problem 3: Difficulty in Product Isolation and Purification
Challenge: Isolating pure this compound at a large scale can be challenging due to its physical properties and the presence of impurities.
Solutions:
-
Crystallization: This is the most common and effective method for purifying this compound on an industrial scale.
-
Solvent Selection: A key aspect of successful crystallization is choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.[6]
-
Cooling Profile: A controlled and gradual cooling process is essential to obtain well-defined crystals and minimize the entrapment of impurities.[7]
-
-
Filtration and Drying: Efficient filtration and drying are crucial to remove residual solvents and prevent product degradation. The use of a Nutsche filter dryer is common in industrial settings.
IV. Advanced Process Control: The Role of Process Analytical Technology (PAT)
For robust and consistent large-scale production, the implementation of Process Analytical Technology (PAT) is highly recommended.[8][9][10] PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time.
Benefits of PAT in this compound Synthesis:
-
Real-time Reaction Monitoring: Techniques like in-line infrared (IR) or Raman spectroscopy can track the consumption of reactants and the formation of the product, ensuring the reaction goes to completion.
-
Early Detection of Deviations: Continuous monitoring allows for the immediate detection of temperature or pH excursions, enabling prompt corrective actions to prevent batch failure.[11]
-
Improved Process Understanding: The data generated by PAT tools provides a deeper understanding of the reaction kinetics and the impact of process variables on product quality.[12]
V. Conclusion: A Data-Driven Approach to Scale-Up
The successful scale-up of this compound synthesis is not merely about increasing the quantities of reactants. It requires a meticulous, data-driven approach that integrates a deep understanding of the chemical process with sound chemical engineering principles. By proactively addressing potential challenges related to safety, impurity formation, and process control, researchers and drug development professionals can ensure a smooth and efficient transition from the laboratory bench to full-scale industrial production, ultimately delivering a high-quality product.
References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014-11-20). [Link]
-
Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study. IJERA. [Link]
- Industrialization production method of 2-mercapto-1-methylimidazole.
-
Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical Sciences Review and Research. (2013-11-30). [Link]
-
Process Analytical Technology: Applications to the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Process Analytical Technology - PAT. Stepscience. [Link]
- Process for the manufacture of 2-mercapto pyridine-1-oxides.
-
Investigation of Industrial Scale-Up Processes for Chemical Reactions. Blazingprojects. [Link]
-
Nucleophilic substitution reactions of ?-chloroacetanilides with benzylamines in dimethyl sulfoxide. ResearchGate. (2025-08-06). [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. [Link]
-
Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. NIH. (2021-06-26). [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
-
Safe scale-up with exothermic reactions. ResearchGate. (2019-06-10). [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]
-
Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]
- Production of 2-mercaptoethanol.
-
Thermal Hazards in the Pharmaceutical Industry. Purdue College of Engineering. (2019-07-22). [Link]
- Synthesis of 2-mercaptoethanol.
- Acetanilide derivatives and the manufacture thereof.
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]
-
Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]
-
Optimization of Chemical Synthesis Processes on an Industrial Scale. Migration Letters. [Link]
-
Chemical Synthesis and Process Optimization of Industrial Chemistry. Longdom Publishing. [Link]
-
Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives. ResearchGate. [Link]
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. ACS Publications. [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. (2012-05-31). [Link]
-
Chemical Process Optimization in Industrial Manufacturing. Allied Academies. (2023-08-31). [Link]
-
Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. MDPI. (2022-03-09). [Link]
-
From Batch to Continuous Flow Production Process Optimization. [Link]
-
Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. (2025-08-06). [Link]
-
Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery Materials: A Review. MDPI. (2020-11-30). [Link]
- Method for purifying crude 2,5-furandicarboxylic acid by crystallization.
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Technical Support Center: A Researcher's Guide to Eliminating Unreacted 2-Mercaptoacetanilide
Welcome to the Technical Support Center, your dedicated resource for navigating the challenges of chemical synthesis and purification. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering difficulties in removing unreacted 2-mercaptoacetanilide from their product mixtures. Here, we combine established chemical principles with practical, field-tested insights to empower you to achieve optimal purity in your experimental work.
Understanding the Challenge: The Dual Nature of this compound
This compound is a versatile reagent, frequently employed in the synthesis of various heterocyclic compounds, such as benzothiazoles, which are of significant interest in medicinal chemistry.[1][2][3][4][5] However, its unreacted excess can pose a significant purification challenge due to its dual chemical nature. The molecule possesses both a weakly acidic thiol (-SH) group and a neutral acetanilide moiety. This duality can lead to complex solubility characteristics and interactions with purification media, making its separation from the desired product non-trivial.
Common synthetic applications where removal of excess this compound is crucial include:
-
Synthesis of Benzothiazole Derivatives: Often synthesized by reacting this compound with various electrophiles.[1][2][3]
-
Thiazolidinone Synthesis: Used as a key building block in the creation of thiazolidinone rings, which are important pharmacophores.[4]
-
Schiff Base Formation: Employed in the synthesis of Schiff bases with potential biological activities.[1]
The presence of residual this compound can interfere with subsequent reaction steps, complicate product characterization, and impact the biological activity and toxicity profiles of the final compound.[6]
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound so difficult?
A1: The difficulty arises from its amphiphilic nature. The anilide portion confers organic solubility, while the thiol group introduces weak acidity, allowing it to be deprotonated under basic conditions. This means it can partition between both organic and aqueous phases during extraction, depending on the pH.[7][8] Furthermore, its polarity is often similar to that of the desired product, making chromatographic separation challenging.
Q2: I've tried a simple water wash, but it's not effective. Why?
A2: A neutral water wash is generally insufficient to remove this compound. The thiol group is not acidic enough to be significantly deprotonated by neutral water, so the compound remains largely in the organic phase.
Q3: Can I use a strong base like sodium hydroxide for extraction?
A3: While a strong base will effectively deprotonate the thiol, making it water-soluble, this approach carries a significant risk. Many desired products, especially those containing esters or other base-labile functional groups, can be hydrolyzed or degraded under strongly basic conditions.[9] Therefore, this method should be used with extreme caution and only after confirming the stability of your product.
Q4: My product seems to be co-eluting with this compound during column chromatography. What can I do?
A4: Co-elution is a common issue. Several strategies can be employed to improve separation:
-
Solvent System Optimization: Methodically screen different solvent systems with varying polarities. Sometimes, a less intuitive solvent mixture can provide the necessary resolution.
-
Additive Incorporation: For silica gel chromatography, adding a small amount of a competitive amine, like triethylamine, to the eluent can mitigate the tailing of basic compounds.[10][11] Conversely, a small amount of a weak acid like acetic acid can sometimes improve the separation of acidic compounds.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica, which separates compounds based on different principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process and offers actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent this compound Contamination After Extraction | - Incomplete deprotonation of the thiol. - Emulsion formation during extraction. - Product has some solubility in the basic aqueous phase. | - Increase the pH of the aqueous wash using a mild base like sodium bicarbonate or sodium carbonate. - To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of celite. - Perform a back-extraction of the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[12] |
| Tailing or Streaking on TLC and Broad Peaks in Column Chromatography | - Strong interaction between the anilide or thiol group and the acidic silanol groups on the silica gel.[10] | - Add a small percentage (0.1-1%) of triethylamine to your eluent to deactivate the acidic sites on the silica.[11] - Consider using neutral or basic alumina as the stationary phase. |
| Product Degradation During Purification | - Use of harsh basic conditions for extraction. - Thermal decomposition on the column or during solvent evaporation. | - Use a milder base for extraction (e.g., NaHCO₃). - Avoid prolonged heating during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature. |
| No Crystals Form During Recrystallization | - The solution is not supersaturated (too much solvent used). - The impurity (this compound) is preventing crystallization. | - Slowly add a "bad" or anti-solvent to induce precipitation.[13][14] - Try scratching the inside of the flask with a glass rod to create nucleation sites. - If the impurity level is high, an initial purification step (extraction or column chromatography) is necessary before attempting recrystallization.[15] |
| Oily Product After Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - Presence of impurities that lower the melting point of the mixture. | - Choose a recrystallization solvent with a lower boiling point. - Ensure the crude product is sufficiently pure before recrystallization.[14] |
Experimental Protocols & Workflows
Decision-Making Workflow for Purification Strategy
The choice of purification method depends heavily on the properties of your desired product. This workflow will guide you in selecting the most appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Purification by Liquid-Liquid Extraction
This method is ideal for products that are stable to mild bases.
Objective: To selectively remove the acidic this compound into an aqueous basic phase.
Materials:
-
Crude product mixture dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (if the organic solvent is denser than water, it will be the lower layer).
-
Drain the aqueous layer.
-
Repeat the extraction with a fresh portion of sodium bicarbonate solution.
-
Wash the organic layer with deionized water, followed by a wash with brine to break any emulsions and remove excess water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This is the method of choice when the product is base-sensitive or when extraction alone is insufficient.
Objective: To separate the product from this compound based on their differential adsorption to a stationary phase.
Materials:
-
Silica gel (230-400 mesh).
-
Appropriate solvents for the eluent (e.g., hexane, ethyl acetate).
-
Triethylamine (optional).
-
Chromatography column.
-
Sand.
-
Cotton or glass wool.
-
Collection tubes.
-
TLC plates and chamber.
Procedure:
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your product and the this compound spot, with an Rf value for your product around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Workflow for Column Chromatography
Caption: Step-by-step workflow for column chromatography.
Analytical Confirmation of Removal
To confirm the successful removal of this compound, various analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity of the product. The absence of the this compound spot in the lane of the purified product indicates successful removal.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[16]
-
Gas Chromatography (GC): Can be used if the product and impurity are volatile and thermally stable.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic peaks of this compound in the product spectrum. The absence of these peaks confirms its removal.
Safety Precautions
-
Handling Thiols: this compound, like many thiols, can have an unpleasant odor. Always handle it in a well-ventilated fume hood.[18]
-
Waste Disposal: Thiol-containing waste should be quenched with bleach or hydrogen peroxide before disposal to oxidize the thiol and reduce its odor and reactivity.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these procedures.
By understanding the chemical principles and employing the systematic troubleshooting and purification strategies outlined in this guide, you will be well-equipped to overcome the challenges of removing unreacted this compound and achieve the desired purity for your valuable products.
References
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- Reddit. (2020). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry.
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- Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto.
- Google Patents. (n.d.). A method of isolating and recovering thiol-containing compounds.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols.
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- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
- ResearchGate. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity.
- International Journal of Life science and Pharma Research. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach.
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- Chemistry Stack Exchange. (2025). Purification of thiols.
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- New Journal of Chemistry (RSC Publishing). (n.d.). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy.
- Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- YouTube. (2022). Liquid-Liquid Extraction.
- Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Reddit. (2024). Recrystallization Issues. r/Chempros.
- ChemicalBook. (n.d.). This compound | 4822-44-0.
- Reddit. (2013). (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O. r/askscience.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 2-Methoxyethyl Acetoacetate Derivatives.
- PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
- ChemicalBook. (n.d.). 4822-44-0(this compound) Product Description.
- BOC Sciences. (n.d.). Acetamide Impurities.
- National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
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Technical Support Center: Minimizing Dimer Formation in 2-Mercaptoacetanilide Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers working with 2-Mercaptoacetanilide. This guide is designed to provide you with in-depth, field-proven insights into a common challenge encountered during its use: the formation of an unwanted disulfide dimer. By understanding the underlying mechanisms and implementing the robust protocols detailed below, you can significantly improve your reaction yields and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Understanding the Problem
Q1: What is the "dimer" of this compound, and what causes it to form?
The dimer of this compound is a disulfide-linked species, formed when two molecules of the parent thiol are oxidized. The thiol functional group (-SH) is susceptible to oxidation, which removes a hydrogen atom from each of two thiol groups, allowing the remaining sulfur atoms to form a covalent disulfide bond (-S-S-).
This is a common side reaction for many thiol-containing compounds.[1] The primary culprit is molecular oxygen (O₂) from the atmosphere, a reaction that can be significantly accelerated by trace amounts of metal ions, inappropriate pH levels, and elevated temperatures.[2][3] The oxidation can proceed through various mechanisms, including two-electron pathways that may involve a highly reactive sulfenic acid (R-SOH) intermediate.[4][5]
Caption: Oxidative dimerization of this compound.
Q2: What are the primary experimental factors that promote this unwanted dimerization?
Several factors can independently or synergistically promote the oxidation of this compound:
-
Presence of Oxygen: Dissolved oxygen in solvents or exposure to ambient air is the most significant contributor.[6] Thiols are notoriously susceptible to air oxidation.[6]
-
Trace Metal Ion Contamination: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation, even at trace levels.[3] These can be introduced from reagents, glassware, or spatulas.
-
pH of the Reaction Medium: While a slightly basic pH (typically 7-8.5) increases the concentration of the more nucleophilic thiolate anion (R-S⁻), which can be beneficial for certain reactions (e.g., Michael additions), this deprotonated form is also significantly more susceptible to oxidation than the protonated thiol (R-SH). Conversely, highly acidic conditions can also promote degradation pathways for certain molecules.[7][8]
-
Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including the undesirable oxidation pathway.
Q3: How can I quickly assess if dimer formation is a problem in my reaction?
Initial assessment can often be done using thin-layer chromatography (TLC). The disulfide dimer is significantly less polar than the parent thiol. Therefore, on a typical silica gel TLC plate, the dimer will appear as a distinct spot with a higher Rf value (it will travel further up the plate) compared to the this compound starting material. For quantitative analysis and confirmation, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Part 2: Proactive Strategies for Dimer Prevention
Q4: What is the single most critical step I can take to prevent dimer formation?
Excluding oxygen is paramount. This is achieved by performing the reaction under an inert atmosphere.[1][9] All other preventative measures build upon this foundational principle. Without an oxidant, the dimerization pathway is effectively blocked.
Q5: How do I properly set up a reaction under an inert atmosphere?
A robust inert atmosphere setup is essential for handling sensitive reagents like this compound.[10] This involves removing both atmospheric air from the reaction vessel and dissolved oxygen from the solvents.
Protocol 1: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven (e.g., 140°C for at least 4 hours) to remove adsorbed moisture.[11] Assemble the glassware (e.g., round-bottom flask with a stir bar, condenser) while still warm and immediately place it under an inert gas stream (Argon or Nitrogen) to cool.[11]
-
Atmosphere Purging: Connect the assembled glassware to a Schlenk line or a dual-manifold system. Evacuate the flask under vacuum and then backfill with high-purity inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.[9] Maintain a slight positive pressure of the inert gas throughout the experiment, often visualized with an oil bubbler.[11]
-
Solvent Degassing: Dissolved oxygen in solvents must be removed. Use one of the following methods:
-
Sparging: Bubble a stream of inert gas through the solvent for 20-30 minutes. This is effective for most applications.[2]
-
Freeze-Pump-Thaw: For highly sensitive reactions, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere. This is the most rigorous method for removing dissolved gases.[2]
-
-
Reagent Transfer: Add the degassed solvent and this compound to the reaction flask via a cannula or a gas-tight syringe under a positive flow of inert gas.[12][13]
Caption: Workflow for an Oxygen-Free Reaction Setup.
Q6: What is the role of pH, and how do I choose the optimal range?
The optimal pH is a delicate balance. For reactions where this compound acts as a nucleophile (e.g., conjugations with maleimides), a pH range of 6.5-7.5 is generally recommended.[2]
-
Below pH 6.5: The concentration of the reactive thiolate anion is low, potentially slowing down the desired reaction.
-
Above pH 7.5: The concentration of the thiolate anion increases, but its susceptibility to oxidation also rises dramatically.[7] This significantly increases the risk of dimer formation.
It is crucial to use a well-buffered system (e.g., phosphate, HEPES) that has also been thoroughly degassed.[2]
Q7: Should I use additives? Which ones are effective and why?
Yes, the strategic use of additives can provide an additional layer of protection, even within an inert atmosphere setup.
-
Chelating Agents: Add EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.5-1 mM) to your buffers.[2] EDTA acts by sequestering (binding) trace metal ions that catalyze the oxidation of thiols, effectively inactivating them.[3]
-
Reducing Agents/Antioxidants: For particularly sensitive applications, include a small molar excess of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is highly effective at maintaining a reducing environment and can even reverse the formation of any disulfide that might form in situ.[2][3] Unlike thiol-based reducing agents (like DTT or β-mercaptoethanol), TCEP will not form mixed disulfides with your compound.[2]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (High-Purity N₂ or Ar) | Prevents oxidation by atmospheric O₂.[1][6] |
| Solvents/Buffers | Degassed (Sparging or Freeze-Pump-Thaw) | Removes dissolved O₂ which promotes dimerization.[2] |
| pH Range | 6.5 - 7.5 (for nucleophilic reactions) | Balances nucleophilicity of the thiol with its stability against oxidation.[2] |
| Additives | EDTA (0.5-1 mM) | Sequesters catalytic trace metal ions (Fe³⁺, Cu²⁺).[2][3] |
| TCEP (small molar excess) | Acts as a non-thiol reducing agent to prevent and reverse oxidation.[2] | |
| Temperature | Room Temperature (or as low as practical) | Slows the rate of the undesired oxidation side reaction.[2] |
| Table 1. Summary of Key Experimental Parameters to Minimize Dimer Formation. |
Part 3: Troubleshooting and Purification
Q8: I've run my reaction and confirmed the presence of the dimer. Is there a way to reverse its formation?
Yes, in many cases, the disulfide dimer can be chemically reduced back to the monomeric thiol.
Protocol 2: Post-Reaction Reduction of Disulfide Dimer
-
Reagent Preparation: Prepare a stock solution of a reducing agent such as TCEP or Dithiothreitol (DTT). TCEP is often preferred as it is odorless and does not interfere with subsequent maleimide chemistry.[2]
-
Addition: Add a 5-10 fold molar excess of the reducing agent to your crude reaction mixture.
-
Incubation: Allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the disappearance of the dimer spot and the reappearance of the thiol spot by TLC or HPLC.
-
Purification: Proceed immediately to purification, as the thiol will be susceptible to re-oxidation if left exposed to air. Note that you will now need to separate your product from the excess reducing agent and its oxidized form.
Q9: What is the best way to purify my this compound product away from the dimer?
Standard flash column chromatography on silica gel is typically very effective. Due to the significant polarity difference, a well-chosen solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) will allow for a clean separation. The less polar dimer will elute much earlier than the more polar thiol monomer. Remember to perform the purification promptly after the reaction is complete to minimize any post-reaction oxidation.[2]
References
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Retrieved from [Link]
-
Forman, H. J., et al. (2000). Thiol-based antioxidants. PubMed. Retrieved from [Link]
-
Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine. Retrieved from [Link]
-
Lushchak, V. I. (2014). Classification of antioxidants. In Oxidative Stress and Antioxidant Defense System. IntechOpen. Retrieved from [Link]
-
Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine. Retrieved from [Link]
-
Cremers, C. M., & Jakob, U. (2013). Quantification of thiols and disulfides. Journal of Biological Chemistry. Retrieved from [Link]
-
Niki, E. (2012). Reactivity toward oxygen radicals and antioxidant action of thiol compounds. BioFactors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Disulfides. Retrieved from [Link]
-
JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]
-
Chemistry Online. (2022). Inert atmosphere reactions. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Retrieved from [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Retrieved from [Link]
-
Srichana, T., et al. (2008). In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. International Journal of Pharmaceutics. Retrieved from [Link]
-
Manning, M. C., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of pH and temperature on the stability of flutamide. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Mercaptoacetanilide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Mercaptoacetanilide, a key chemical intermediate, is paramount in quality control, stability testing, and research and development. The choice of analytical method can significantly impact the reliability of these results. This guide will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying scientific principles, and a comprehensive breakdown of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] A well-validated method provides assurance of reliability during routine use. Key validation parameters, as outlined in the ICH Q2(R2) guideline, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1]
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity for effective separation from potential impurities.
Causality Behind Experimental Choices in HPLC
The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer), is chosen to ensure optimal partitioning of this compound between the stationary and mobile phases, leading to sharp, symmetrical peaks. The isocratic elution simplifies the method, enhancing its robustness and reproducibility. UV detection is selected based on the chromophoric nature of the anilide group in the this compound molecule.
Detailed Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Visible spectrophotometry is a widely accessible and rapid analytical technique based on the absorption of light by an analyte in a solution. For this compound, its aromatic ring and carbonyl group contribute to a distinct UV absorbance profile, making it a suitable candidate for this method.
Causality Behind Experimental Choices in UV-Vis Spectrophotometry
Methanol is chosen as the solvent due to its transparency in the UV region of interest and its ability to readily dissolve this compound. The selection of the wavelength of maximum absorbance (λmax) ensures the highest sensitivity and minimizes the impact of minor wavelength inaccuracies. This method is particularly advantageous for the rapid quantification of bulk drug substances or in formulations with minimal interfering excipients.
Detailed Experimental Protocol: UV-Vis Spectrophotometric Method
Instrumentation:
-
Double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
Measurement Parameters:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm (expected around 245 nm).
-
Blank: Methanol.
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.
Comparative Performance and Validation Data
The selection of an analytical method is a critical decision that should be based on a thorough evaluation of its performance characteristics. The following table summarizes the anticipated validation parameters for the proposed HPLC and UV-Vis spectrophotometric methods for the quantification of this compound.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry | Reference |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of light absorption by the analyte in a solution. | |
| Linearity Range | 1 - 50 µg/mL | 2 - 20 µg/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | [3][4] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | [3][4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | [3][5] |
| Precision (% RSD) | < 2.0% | < 3.0% | [3][5] |
| Specificity | High (separates from impurities) | Low (prone to interference from absorbing excipients) | [6][7] |
| Robustness | High (minor changes in mobile phase composition, pH, flow rate have minimal effect) | Moderate (sensitive to solvent changes and pH) | [5] |
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the HPLC and UV-Vis spectrophotometric methods.
Caption: HPLC method workflow for this compound quantification.
Caption: UV-Vis spectrophotometric method workflow.
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry offer viable approaches for the quantification of this compound, each with distinct advantages and limitations.
-
HPLC is the superior method when high specificity and sensitivity are required, particularly for analyzing complex mixtures or for stability-indicating assays where the resolution of degradation products is crucial.[8][9] Its higher precision and accuracy make it the method of choice for regulatory submissions and in-depth quality control.
-
UV-Vis Spectrophotometry serves as a rapid, cost-effective, and straightforward alternative for the routine analysis of pure substances or simple formulations.[4][7] Its ease of use makes it an excellent tool for preliminary assessments and in environments where high-throughput analysis is a priority, provided that potential interferences from other components are well-characterized and controlled.
The ultimate selection of the analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy and precision, and the available instrumentation. It is imperative that whichever method is chosen, it is thoroughly validated to ensure the generation of reliable and scientifically sound data.
References
-
Cavrini, V., et al. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. PubMed. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. ResearchGate. [Link]
-
Waters Corporation. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. [Link]
-
Gaudin, K., et al. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). PubMed. [Link]
-
Sharma, S., et al. (2021). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. RJPN. [Link]
-
Bluff, L. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. PubMed. [Link]
-
Samanidou, V., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. PubMed. [Link]
-
Cavrini, V., et al. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Semantic Scholar. [Link]
-
El-Fatatry, H. M., et al. (2014). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. NIH. [Link]
-
Patel, R. M., & Shri, B. M. (2011). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Upstone, S. (n.d.). Validating UV/Visible Spectrophotometers. NanoQAM. [Link]
-
Samanidou, V., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. ScienceDirect. [Link]
-
Sharma, A., et al. (2022). Development and Validation of UV Spectrophotometric Method for Estimation of Paracetamol in Bulk and Tablet Dosage Form. ResearchGate. [Link]
-
Kumar, S., et al. (2018). DEVELOPMENT AND VALIDATION OF UV-SPECTROSCOPY ANALYTICAL METHOD FOR ESTIMATION OF LAFUTIDINE IN SOLID NANO-DISPERSION. Plant Archives. [Link]
-
Behera, S., et al. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. CUTM Courseware. [Link]
-
Al-Sabti, A., et al. (2023). Validation of An Efficient 2D-HPLC Method for The Determination of Pentazocine. ResearchGate. [Link]
-
Khan, G. M., et al. (2021). Development and validation of uv-spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac. African Journal of Pharmacy and Pharmacology. [Link]
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A Senior Application Scientist's Guide: Comparative Study of 2-Mercaptoacetanilide and Thioglycolic Acid in Synthesis
Introduction
In the landscape of synthetic chemistry, thiols (or mercaptans) represent a class of organosulfur compounds with remarkable versatility. Their unique reactivity, driven by the polarizable and acidic nature of the sulfur-hydrogen bond, makes them indispensable reagents.[1][2] This guide provides an in-depth comparative analysis of two prominent thiols: the simple, bifunctional thioglycolic acid (TGA) and the more complex aromatic building block, 2-mercaptoacetanilide. While both molecules share the foundational thiol functional group, their divergent secondary functionalities—a carboxylic acid in TGA versus an N-phenylacetamide in this compound—dictate distinct synthetic pathways and applications.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the mechanistic rationale behind their differential reactivity. We will dissect their roles in key synthetic applications, from the construction of complex heterocyclic scaffolds to the surface functionalization of advanced nanomaterials, providing field-proven experimental protocols and supporting data to guide your selection of the optimal reagent.
Physicochemical and Reactivity Profile: A Head-to-Head Comparison
The fundamental differences in the synthetic utility of this compound and Thioglycolic Acid originate from their distinct molecular architectures.
| Property | Thioglycolic Acid (TGA) | This compound | Scientific Implication |
| Structure | HSCH₂COOH | HSCH₂CONHC₆H₅ | The carboxylic acid in TGA offers a secondary reactive site for esterification/amidation and imparts water solubility and acidity. The N-phenylacetamide group in this compound provides a scaffold for building N-phenyl heterocyclic systems and increases lipophilicity. |
| Formula | C₂H₄O₂S[3] | C₈H₉NOS[4] | |
| MW | 92.12 g/mol | 167.23 g/mol [5] | Significant difference in molecular weight impacts stoichiometry calculations and physical properties. |
| Appearance | Colorless liquid[6] | White to off-white crystalline solid | Different physical states require different handling and dissolution procedures. |
| pKa (Thiol) | ~10.5 | ~9.5-10 | Thiols are generally more acidic than their alcohol counterparts.[2][7] The electron-withdrawing nature of the adjacent carbonyl group in both molecules enhances the acidity of the S-H bond compared to a simple alkanethiol. |
| Key Reactivity | Excellent nucleophile, metal complexing agent, reducing agent.[6][8] | Nucleophilic thiol, precursor for cyclization reactions.[9] | TGA is a workhorse for S-alkylation and surface modification. This compound is a specialized reagent for constructing specific molecular frameworks. |
Mechanistic Insights: Acidity and Nucleophilicity
The utility of both compounds in synthesis is dominated by the reactivity of the thiol group. Thiols are significantly more acidic than alcohols, meaning their conjugate bases, the thiolate anions (RS⁻), are readily formed under moderately basic conditions.[1][7] These thiolate anions are excellent nucleophiles. Sulfur's larger atomic radius and greater polarizability make the thiolate a "softer" and more potent nucleophile than an alkoxide, favoring Sₙ2 reactions even with secondary alkyl halides where elimination might otherwise compete.[1][2]
Core Application I: Heterocyclic Synthesis
A primary application where this compound excels is in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents.
This compound: A Scaffold for Thiazolidinones
This compound is a classic precursor for synthesizing 4-thiazolidinone derivatives. This reaction leverages the nucleophilicity of the thiol and the reactivity of the adjacent active methylene group. For instance, in a one-pot cyclo-condensation reaction with aldehydes and amines, this compound can be used to prepare various 2,3-disubstituted-thiazolidin-4-ones.[10] The anilide nitrogen and the phenyl ring are incorporated directly into the final structure, making it a highly efficient building block for creating libraries of N-phenyl substituted heterocyclic compounds.
Caption: Workflow for the synthesis of thiazolidinones from this compound.
Thioglycolic Acid in Heterocycle Synthesis
Thioglycolic acid is also a key reactant for preparing 4-thiazolidinones. The reaction typically involves a condensation between an amine, an aldehyde (or ketone), and thioglycolic acid. However, this route produces a thiazolidinone with a hydrogen on the ring's nitrogen atom, which may require a subsequent N-arylation step to achieve the structures made directly using this compound.
Verdict: For the direct synthesis of N-phenyl substituted thiazolidinones and related benzothiazine structures, This compound is the superior and more atom-economical choice. Thioglycolic acid is more versatile for producing a broader, unsubstituted range of thiazolidinone cores.
Core Application II: Nanoparticle Synthesis and Surface Functionalization
The synthesis of stable, functional nanoparticles is a cornerstone of modern materials science and nanomedicine. In this domain, thioglycolic acid has a clear and established advantage.
Thioglycolic Acid: The Premier Capping Agent
TGA is widely employed as a capping or stabilizing agent in the aqueous synthesis of semiconductor quantum dots (e.g., CdTe, CdS, ZnS) and metallic nanoparticles (e.g., Ag, Au).[10][11][12] Its utility stems from its bifunctional nature:
-
Thiol Group (-SH): The soft sulfur atom has a high affinity for the soft metal ions on the nanoparticle surface, forming a strong coordinative bond that controls particle growth and prevents aggregation.[13]
-
Carboxylic Acid Group (-COOH): This group deprotonates in aqueous media to form a carboxylate (-COO⁻), imparting a negative surface charge. This charge creates electrostatic repulsion between nanoparticles, ensuring the colloidal stability of the suspension. Furthermore, the carboxylic acid provides a reactive "handle" for further covalent modification, such as attaching drugs, targeting ligands, or polymers.[13]
Caption: Role of Thioglycolic Acid (TGA) in nanoparticle functionalization.
This compound in Nanomaterials
While the thiol group of this compound can also bind to metal surfaces, its use as a nanoparticle stabilizer is not prevalent. The N-phenylacetamide group lacks the ionizable nature of a carboxylic acid, and therefore cannot provide the same degree of electrostatic stabilization in aqueous media. It also presents a less convenient handle for subsequent bioconjugation reactions compared to the well-established chemistry of carboxylic acids.
Verdict: For nanoparticle synthesis, stabilization, and functionalization, thioglycolic acid is the industry and academic standard. Its bifunctionality is perfectly suited for creating stable, water-soluble, and modifiable nanomaterials.
Experimental Protocols & Supporting Data
To translate theory into practice, this section provides validated, step-by-step protocols for the characteristic applications of each reagent.
Protocol 1: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid using this compound
This protocol demonstrates a cyclization reaction where this compound acts as a foundational building block.
Objective: To synthesize a benzothiazine derivative, a common scaffold in medicinal chemistry.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add maleic anhydride (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure benzothiazine derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with Thioglycolic Acid
This protocol is a standard procedure for creating stable, carboxyl-terminated AuNPs.[13]
Objective: To stabilize citrate-reduced AuNPs with a self-assembled monolayer of TGA.
Materials:
-
Gold nanoparticles (AuNPs) suspension (as synthesized, e.g., by citrate reduction).
-
Thioglycolic acid (TGA).
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
Methodology:
-
Prepare TGA Solution: Prepare a 10 mM aqueous solution of TGA. Adjust the pH to ~10 using K₂CO₃ or NaOH to deprotonate the carboxylic acid and thiol groups, enhancing solubility and reactivity.[13]
-
Functionalization: To 10 mL of the AuNPs suspension, add 500 µL of the 10 mM TGA solution while stirring gently.
-
Incubation: Allow the mixture to incubate for at least 30 minutes at room temperature. A slight color change may be observed as the TGA displaces the citrate on the AuNP surface.
-
Purification (Centrifugation): Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 20 min for ~15 nm particles).
-
Washing: Carefully remove the supernatant, which contains excess TGA and displaced citrate. Resuspend the nanoparticle pellet in PBS.
-
Repeat Washing: Repeat the centrifugation and washing steps at least two more times to ensure complete removal of unbound TGA.
-
Final Suspension: Resuspend the final, purified pellet in the desired buffer for long-term storage or subsequent conjugation experiments.
Comparative Performance Data
| Application | Reagent | Key Role | Typical Yield/Outcome | Rationale |
| Synthesis of N-Phenyl-4-Thiazolidinones | This compound | Heterocyclic Scaffold | Good to Excellent (70-95%) | Direct incorporation of the N-phenyl moiety in a one-pot reaction. |
| Synthesis of 4-Thiazolidinones | Thioglycolic Acid | Thiol & Methylene Source | Good to Excellent (75-98%) | Versatile for various substitutions, but requires a separate amine and aldehyde. |
| Stabilization of CdTe Quantum Dots | Thioglycolic Acid | Capping Agent | High Photoluminescence | Strong thiol-metal binding and electrostatic stabilization from the carboxylate group.[10] |
| Drug Delivery (Thiolated Chitosan) | Thioglycolic Acid | Thiolating Agent | 5-fold higher transfection rate than unmodified chitosan.[14] | Covalent attachment introduces mucoadhesive thiol groups.[13] |
Conclusion and Strategic Recommendations
The choice between this compound and thioglycolic acid is not a matter of inherent superiority, but of strategic alignment with the synthetic goal.
-
Choose Thioglycolic Acid (TGA) for applications demanding a simple, effective thiol nucleophile, particularly in aqueous media. It is the undisputed choice for the synthesis and surface functionalization of nanoparticles , where its bifunctionality provides both strong surface binding and colloidal stability. It is also the preferred reagent for creating thiolated polymers for applications like mucoadhesive drug delivery systems.[13][14]
-
Choose this compound when the synthetic target is a nitrogen-containing heterocyclic system, specifically N-phenyl substituted thiazolidinones, benzothiazines, and related scaffolds . Its structure provides a pre-packaged aromatic core, enabling more direct and atom-economical routes to complex molecules of high interest in medicinal chemistry and drug discovery.
By understanding the fundamental reactivity stemming from their unique structures, researchers can harness the distinct strengths of these two valuable sulfur-containing reagents to advance their synthetic endeavors efficiently and effectively.
References
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A Comparative Guide to the Reactivity of 2-Mercaptoacetanilide and Thiosemicarbazide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic chemistry, a field critical to drug discovery and materials science, the choice of starting materials dictates the feasibility, efficiency, and outcome of a synthetic route. This guide provides an in-depth, objective comparison of two pivotal reagents: 2-Mercaptoacetanilide and Thiosemicarbazide. While both serve as foundational blocks for synthesizing biologically active heterocycles, their intrinsic reactivity profiles differ significantly. This compound is a specialized precursor primarily for benzothiazole systems, leveraging the nucleophilicity of its aromatic thiol. In contrast, Thiosemicarbazide is a more versatile and polyfunctional reagent, widely employed in the synthesis of a broad array of five-membered heterocycles like thiazoles, thiadiazoles, and triazoles. This versatility stems from its multiple nucleophilic centers. This guide will dissect these differences through mechanistic insights, comparative experimental data, and validated protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Reactants: A Structural and Electronic Overview
A molecule's reactivity is a direct consequence of its structure and electronic properties. Understanding these fundamentals is key to predicting reaction outcomes.
This compound () is an aromatic thiol. Its reactivity is dominated by the thiol (-SH) group, a potent nucleophile, positioned on an acetanilide backbone. The anilide group provides a rigid scaffold that directs cyclization reactions to form fused ring systems, specifically benzothiazoles.
Thiosemicarbazide () is a hydrazine derivative of thiourea. It is a polyfunctional molecule possessing multiple nucleophilic sites: the terminal hydrazine nitrogen (N1), the internal hydrazine nitrogen (N2), and the sulfur atom (via its thiol tautomer). This multiplicity of reactive sites allows it to participate in a wider variety of cyclization reactions compared to this compound.[1]
| Feature | This compound | Thiosemicarbazide |
| Molar Mass | 167.23 g/mol [2] | 91.14 g/mol [3] |
| Structure | Aromatic thiol with an acetanilide group | Hydrazine derivative of thiourea |
| Key Functional Groups | Thiol (-SH), Amide (-NHCO-) | Hydrazine (-NHNH₂), Thioamide (-CSNH₂) |
| Primary Nucleophile(s) | Thiol sulfur | Hydrazine N1, Sulfur (thiol tautomer)[1] |
| pKa | Thiol pKa is not readily available, but anilide NH is weakly acidic. | pK1: 1.5 (+1)[3] |
| Typical Products | Benzothiazoles and related fused systems[4][5] | Thiazoles, Thiadiazoles, Triazoles, Oxadiazoles[6][7] |
Mechanistic Pathways and Reactivity Profiles
The divergent reactivity of these two molecules is best illustrated by their reactions with a common class of electrophiles: α-haloketones. This reaction, known as the Hantzsch thiazole synthesis for thioamides, is a cornerstone of heterocyclic chemistry.[8][9]
This compound: The Path to Benzothiazoles
The reaction of this compound with an α-haloketone proceeds via a sequential S-alkylation followed by an intramolecular cyclization. The thiol group is the primary nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular condensation between the anilide nitrogen and the ketone carbonyl to form the fused benzothiazole ring.
Caption: Reaction pathway of this compound with an α-haloketone.
Thiosemicarbazide: Versatility in Action
Thiosemicarbazide's reaction with α-haloketones also follows the Hantzsch synthesis pathway to produce 2-hydrazinylthiazoles, which can be further modified.[10][11] However, its polyfunctionality opens up numerous other reaction pathways with different electrophiles. For instance, reaction with isothiocyanates followed by cyclization can yield 2-amino-1,3,4-oxadiazoles, where the thiosemicarbazide outperforms its semicarbazide analog, proceeding to >95% conversion in 3.5 hours compared to <30% for the semicarbazide after 20 hours under similar conditions.[12] This highlights the superior reactivity of the sulfur-containing precursor in certain cyclizations.
Caption: Hantzsch synthesis using Thiosemicarbazide.
Comparative Reactivity: A Data-Driven Analysis
A direct kinetic comparison under identical conditions is scarce in the literature. However, we can infer relative reactivity from reported reaction conditions and outcomes for analogous transformations.
The key difference lies in the primary nucleophile. The thiol of this compound is a soft nucleophile, favoring reaction at the soft electrophilic center of the α-haloketone (the carbon bearing the halogen). Thiosemicarbazide's terminal N1 hydrazine nitrogen is a harder nucleophile, which can compete by attacking the harder carbonyl carbon, although for the Hantzsch synthesis, S-alkylation is generally favored.
A study on the kinetics of thiazole formation using thioamides and an α-halo ketone found the activation energy (Ea) for the cyclization of cyclohexanone thiosemicarbazone to be 33.09 kJ/mol/K.[13] While data for this compound is not available in this study, this value provides a quantitative benchmark for the energy barrier of a related thiosemicarbazide derivative cyclization. Generally, reactions involving thiosemicarbazide are robust and proceed under mild conditions, often at room temperature or with gentle heating.[10][11] Syntheses using this compound derivatives often require refluxing for several hours.[14][15]
| Parameter | This compound Reaction | Thiosemicarbazide Reaction | Supporting Evidence |
| Primary Reaction | Benzothiazole Synthesis | Hantzsch Thiazole Synthesis | [4][5][10] |
| Typical Electrophile | α-haloketones, acyl chlorides | α-haloketones, aldehydes, ketones, anhydrides | [14] |
| Reaction Conditions | Often requires reflux (e.g., 60-65°C for 14h) | Can proceed at room temperature or with mild heat (e.g., 30 min) | [4][8] |
| Versatility | Lower; primarily for benzothiazoles | Higher; precursor for thiazoles, thiadiazoles, triazoles, etc. | [1][6] |
| Product Scope | Fused aromatic systems | Diverse five-membered heterocycles | [7][14] |
Experimental Protocols: A Guide to Practical Application
To ensure trustworthiness and reproducibility, the following protocols are presented with explanations for key steps.
Protocol 1: Synthesis of a 2-Substituted Benzothiazole from this compound
This protocol is adapted from general procedures for the synthesis of benzothiazole derivatives.[4]
Objective: To synthesize a benzothiazole derivative via the reaction of this compound with an α-haloketone.
Materials:
-
This compound (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (optional, as an acid scavenger)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Rationale: Ethanol is a common, polar protic solvent that facilitates the dissolution of reactants and intermediates.
-
-
Addition of Electrophile: Add the α-bromoacetophenone (1.0 eq) to the solution. If desired, add sodium bicarbonate (1.1 eq) to neutralize the HBr formed during the reaction.
-
Rationale: The α-bromoacetophenone provides the two-carbon unit required for the formation of the thiazole ring.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization and dehydration.
-
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Rationale: The organic product is typically insoluble in water, allowing for its separation from the ethanol solvent and any inorganic salts.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure benzothiazole derivative.
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds.
-
Protocol 2: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative using Thiosemicarbazide
This protocol is a representative example of the Hantzsch thiazole synthesis.[8]
Objective: To synthesize a 2-aminothiazole derivative from thiosemicarbazide and an α-haloketone.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiosemicarbazide (1.5 eq)
-
Methanol (solvent)
-
5% Sodium Carbonate solution
Procedure:
-
Mixing Reactants: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiosemicarbazide (7.5 mmol). Add methanol (5 mL) and a stir bar.
-
Rationale: A slight excess of the thioamide component is often used to ensure complete consumption of the more expensive α-haloketone.
-
-
Reaction: Heat the mixture with stirring on a hot plate at a low setting for 30 minutes.
-
Rationale: The reaction is typically rapid and exothermic. Gentle heating is sufficient to drive it to completion.
-
-
Precipitation: Remove the vial from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.
-
Rationale: The sodium carbonate solution neutralizes the HBr byproduct, causing the free base of the thiazole product, which is poorly soluble in water, to precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with water to remove any remaining salts and impurities. Allow the solid to air dry. The product is often pure enough for characterization without further purification.
-
Rationale: The high yield and clean nature of the Hantzsch synthesis often result in a product of high purity directly from the reaction work-up.[8]
-
Conclusion and Application Outlook
The choice between this compound and Thiosemicarbazide is fundamentally a choice between specificity and versatility.
-
Choose this compound when your synthetic target is a benzothiazole or a related fused heterocyclic system. Its structure is pre-organized to facilitate the formation of this specific scaffold, making it an efficient and reliable precursor for this class of compounds which are of interest for their antimicrobial and anticancer activities.[5][16]
-
Choose Thiosemicarbazide when you require a versatile building block for a wide range of five-membered heterocycles. Its polyfunctional nature allows for diverse synthetic transformations, making it an invaluable tool in exploratory synthesis and the development of libraries of compounds for biological screening.[6][7] Its superior reactivity in certain cyclizations, such as the formation of oxadiazoles, further enhances its utility.[12]
By understanding the distinct reactivity profiles, mechanistic pathways, and practical considerations outlined in this guide, researchers can more effectively harness the synthetic power of these two important reagents to advance their scientific and drug development objectives.
References
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DeLuca, R. J., et al. (2013). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. ChemMedChem, 8(9), 1468-1474. Available at: [Link]
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Ghotekar, S. K., et al. (2020). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences, 9(4), 1-8. Available at: [Link]
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Al-Soud, Y. A., et al. (2007). Unusual reactivity of thiosemicarbazides towards 2,3-diphenylcyclopropenone: synthesis of new pyridazinethiones and 1,2,4-triazolo[4,3-b]pyridazinethiones. ARKIVOC, 2007(xiv), 1-11. Available at: [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available at: [Link]
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Kadhim, M. M., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5673-5683. Available at: [Link]
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Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(5), 412-423. Available at: [Link]
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Carradori, S., et al. (2015). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Bioorganic & Medicinal Chemistry, 23(15), 4357-4366. Available at: [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Yadav, P. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Journal of Pharmaceutical Research International, 34(46B), 31-43. Available at: [Link]
-
Kadhim, A. S., et al. (2021). Synthesis and Characterization of Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 768. Available at: [Link]
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Dębowski, D., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 28(19), 6825. Available at: [Link]
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- 13. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
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A Comparative Guide to 2-Mercaptoacetanilide and N-acetylcysteine as Synthetic Precursors
For the discerning researcher in drug development and synthetic chemistry, the choice of a thiol precursor is a critical decision point that dictates reaction pathways, yields, and the ultimate functionality of the target molecule. This guide provides an in-depth, objective comparison between two prominent thiol-containing building blocks: the aromatic 2-Mercaptoacetanilide (2-MA) and the aliphatic N-acetylcysteine (NAC). We will move beyond a simple cataloging of properties to explore the causal relationships between their structural differences and their performance in key synthetic transformations, supported by illustrative experimental data.
Foundational Physicochemical Properties: The Origin of Divergent Reactivity
The fundamental difference between 2-MA and NAC lies in their core structure. 2-MA is a thiophenol, where the sulfhydryl group is directly attached to a benzene ring, while NAC is an aliphatic thiol, featuring a sulfhydryl group on a chiral, amino acid-derived backbone. This distinction is the primary determinant of their chemical behavior.
The most critical parameter governing a thiol's utility as a nucleophile is its acidity (pKa), which dictates the ease of formation of the highly nucleophilic thiolate anion (RS⁻).
| Property | This compound (2-MA) | N-acetylcysteine (NAC) | Rationale & Implications |
| Structure | Aromatic Thiol (Thiophenol) | Aliphatic Thiol | The phenyl ring in 2-MA stabilizes the thiolate anion via resonance, making it a stronger acid. |
| pKa (Thiol) | ~6.6[1] | ~9.5[2] | 2-MA is significantly more acidic. It can be deprotonated by weaker bases (e.g., carbonates), preserving base-sensitive functional groups in a substrate. NAC requires stronger bases (e.g., hydroxides, alkoxides) for complete thiolate formation. |
| Solubility | Soluble in most organic solvents.[1] | Soluble in water and polar organic solvents like ethanol and methanol.[3][4] | Solvent choice for reactions is dictated by the precursor's polarity. NAC's water solubility is advantageous for certain biochemical applications. |
| Oxidative Stability | Prone to oxidation to diphenyl disulfide, especially in the presence of base and air.[1] | Can be oxidized to its disulfide, but generally more stable than thiophenols.[5] | Reactions with 2-MA often require an inert atmosphere (e.g., N₂ or Ar) to prevent oxidative dimerization, which can complicate purification and reduce yields. |
| Odor | Unpleasant, pungent.[1] | Offensive sulfur odor, a known manufacturing and handling challenge.[6][7] | Both require handling in a well-ventilated fume hood. The odor of NAC is a notable drawback that has led to the development of prodrug strategies to mask the thiol group.[7] |
Comparative Nucleophilic Reactivity: Experimental Insights
To illustrate the practical implications of these differences, we will compare the performance of 2-MA and NAC in two fundamental C-S bond-forming reactions: a bimolecular nucleophilic substitution (SN2) and a conjugate Thiol-Michael addition.
Workflow: General Thiol-Based C-S Bond Formation
The sulfhydryl group, particularly after deprotonation to a thiolate, is a potent nucleophile capable of participating in a wide array of synthetic transformations.
Caption: General pathways for thiol precursors in C-S bond formation.
A. SN2 Thioetherification
The SN2 reaction is a cornerstone of synthetic chemistry. Thiols are excellent nucleophiles for this transformation.[8][9][10] We will compare the reaction of 2-MA and NAC with benzyl bromide.
Caption: Comparative SN2 reaction of 2-MA and NAC with benzyl bromide.
Experimental Comparison: SN2 Reaction
| Parameter | This compound (2-MA) | N-acetylcysteine (NAC) |
| Base | K₂CO₃ (mild) | NaOH (strong) |
| Solvent | DMF | Ethanol/Water |
| Reaction Time | ~2 hours | ~4 hours |
| Typical Yield | >95% | >90% |
| Key Insight | The higher acidity of 2-MA allows the use of a mild inorganic base, which is beneficial when substrates contain base-labile groups (e.g., esters). The reaction is typically faster due to the higher steady-state concentration of the more stable thiophenolate. | A stronger base is required to sufficiently deprotonate the aliphatic thiol of NAC. The aqueous solvent system can be advantageous for polar substrates but may limit the use of water-sensitive reagents. |
B. Thiol-Michael Addition
The conjugate addition of thiols to α,β-unsaturated carbonyls is a powerful and often "clickable" reaction for forming C-S bonds.[11][12][13] Here we compare the addition of 2-MA and NAC to methyl acrylate.
Caption: Comparative Michael Addition of 2-MA and NAC to methyl acrylate.
Experimental Comparison: Michael Addition
| Parameter | This compound (2-MA) | N-acetylcysteine (NAC) |
| Catalyst | Triethylamine (catalytic) | Triethylamine (catalytic) |
| Solvent | Dichloromethane | Methanol |
| Reaction Time | ~30 minutes | ~1 hour |
| Typical Yield | >98% | >95% |
| Key Insight | The reaction is extremely rapid, often complete in under an hour at room temperature. The aromatic thiophenolate is a "softer" nucleophile, which is ideal for the "soft" electrophilic β-carbon of the Michael acceptor, leading to high efficiency. | While still highly efficient, the reaction is slightly slower than with 2-MA. The choice of a protic solvent like methanol can help to protonate the intermediate enolate, driving the reaction forward. |
Applications and Strategic Selection
The choice between 2-MA and NAC is ultimately driven by the synthetic goal.
-
Choose this compound (2-MA) for:
-
Heterocyclic Synthesis: 2-MA is a valuable precursor for synthesizing benzothiazines and other sulfur-containing heterocycles.[14] The anilide portion of the molecule can participate in subsequent cyclization reactions.
-
Building Block for Inhibitors: It serves as a key fragment in the synthesis of pharmacologically active molecules, such as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors.[14]
-
Reactions Requiring Mild Basicity: Its high acidity makes it ideal for reactions with base-sensitive substrates where strong bases must be avoided.
-
-
Choose N-acetylcysteine (NAC) for:
-
Bioconjugation and Prodrugs: As a derivative of the natural amino acid L-cysteine, NAC is highly biocompatible.[6][15][16] It is widely used to synthesize drug conjugates and prodrugs aimed at improving bioavailability or targeting specific tissues.[7][17]
-
Glutathione Precursor Synthesis: NAC is the primary precursor for the synthesis of glutathione (GSH), the body's master antioxidant.[3][15][16] This makes it a key ingredient in pharmaceutical and nutraceutical formulations.
-
Aqueous-Phase Reactions: Its water solubility allows for reactions in environmentally benign solvent systems and for applications involving biological macromolecules like proteins.
-
Detailed Experimental Protocols
These protocols are illustrative and should be adapted based on specific substrate reactivity and laboratory safety protocols.
Protocol 1: S-alkylation of this compound with Benzyl Bromide
-
Reagent Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.98 mmol), anhydrous potassium carbonate (1.24 g, 8.97 mmol), and 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition: Stir the suspension at room temperature for 10 minutes. Add benzyl bromide (0.71 mL, 5.98 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Workup: Pour the reaction mixture into 100 mL of deionized water and stir for 15 minutes. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the S-benzyl thioether product as a white solid. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Thiol-Michael Addition of N-acetylcysteine to Methyl Acrylate
-
Reagent Setup: In a 50 mL round-bottom flask, dissolve N-acetylcysteine (1.0 g, 6.13 mmol) in 20 mL of methanol.
-
Addition: To the stirred solution, add methyl acrylate (0.61 mL, 6.74 mmol) followed by triethylamine (0.085 mL, 0.61 mmol, ~10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Redissolve the crude residue in a minimal amount of water and acidify with 1M HCl to pH ~2-3. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Michael adduct. If needed, purify further via silica gel column chromatography.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
While both this compound and N-acetylcysteine are powerful thiol precursors, they are not interchangeable. This compound is the superior choice for core synthetic applications where its heightened acidity and the reactivity of its aromatic scaffold are leveraged to build complex heterocyclic systems under mild conditions. In contrast, N-acetylcysteine excels in the realm of medicinal chemistry and bioconjugation, where its biocompatibility, chirality, and water solubility are paramount for creating therapeutics and prodrugs. The selection of one over the other is a strategic decision based on a clear understanding of their fundamental chemical properties and the ultimate application of the target molecule.
References
- Benchchem. (n.d.). Application Notes and Protocols: N-Acetylcysteine as a Precursor in Drug Synthesis and a Therapeutic Agent.
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- Canyonside Labs. (2025). NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing.
- Unknown. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.
- S-J. Lee, S. S. Lee, H. J. Kim. (n.d.). Synthesis of N-acetylcysteine conjugates of catechol estrogens. PubMed.
- MDPI. (n.d.). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method.
- Wikipedia. (n.d.). Acetylcysteine.
- Chandrasekaran, S., et al. (n.d.). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC - PubMed Central - NIH.
- ChemicalBook. (n.d.). This compound | 4822-44-0.
- Kaur, R., et al. (n.d.). Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. PubMed.
- Unknown. (2023). Thia-Michael Addition in Diverse Organic Synthesis.
- The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions.
- Unknown. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium - Final Draft.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- ResearchGate. (n.d.). Principles of thiol-dependent SN2 reactions. (A) Thiol–disulfide....
- ResearchGate. (n.d.). Reactions of thiols (RSH) and disulfides (RSSR): 1.1 SN2-mediated....
- Wikipedia. (n.d.). Thiophenol.
- Unknown. (n.d.). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. PDF.
- Khayyat, A., et al. (n.d.). Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells. PMC - NIH.
- Reuter, S., et al. (n.d.). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. PMC - NIH.
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A Spectroscopic Guide to 2-Mercaptoacetanilide and its Para-Substituted Derivatives: An In-depth Comparative Analysis
In the landscape of pharmaceutical and materials science, the nuanced structural characteristics of molecular compounds dictate their functionality. For researchers and drug development professionals, a profound understanding of these characteristics is not merely academic—it is a cornerstone of innovation. This guide provides a comprehensive spectroscopic comparison of 2-Mercaptoacetanilide and its para-substituted derivatives, offering insights into how subtle changes in molecular structure manifest in their spectral data. By examining these compounds through the lenses of Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we aim to equip researchers with the foundational knowledge to identify, characterize, and ultimately harness the potential of these molecules.
Introduction to this compound
This compound, a molecule integrating a thiol, an amide, and an aromatic ring, serves as a versatile building block in organic synthesis. Its derivatives are of significant interest due to their potential biological activities and applications in materials science. The spectroscopic signature of the parent molecule provides a baseline for understanding the electronic and vibrational effects of substituents on the phenyl ring. The presence of the mercapto (-SH) and acetamido (-NHCOCH₃) groups imparts a rich and complex spectroscopic character to the molecule, which is further modulated by the introduction of electron-donating or electron-withdrawing groups at the para-position.
A crucial aspect to consider in the spectroscopic analysis of this compound and its derivatives is the potential for keto-enol tautomerism. The amide and thiol groups can potentially exist in equilibrium between their keto (amide) and enol (imidic acid) forms, as well as thione-thiol tautomerism. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents, which can be probed by various spectroscopic techniques.[1][2]
Comparative Spectroscopic Analysis
To illustrate the influence of para-substituents on the spectroscopic properties of this compound, we will compare the parent compound with three derivatives: 4'-Methyl-2-mercaptoacetanilide, 4'-Methoxy-2-mercaptoacetanilide, and 4'-Chloro-2-mercaptoacetanilide. These substituents were chosen to represent a range of electronic effects: methyl (weakly electron-donating), methoxy (strongly electron-donating), and chloro (electron-withdrawing).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational modes for this compound and its derivatives are the N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), and S-H stretch.
The position of the substituent on the phenyl ring induces noticeable shifts in the vibrational frequencies of these groups.[3] The C=O stretching frequency is particularly sensitive to the electronic nature of the substituent. Electron-donating groups are expected to decrease the C=O stretching frequency due to increased electron density and resonance, while electron-withdrawing groups will have the opposite effect.[4]
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 4'-Methyl (cm⁻¹) | 4'-Methoxy (cm⁻¹) | 4'-Chloro (cm⁻¹) |
| N-H | Stretch | ~3290 | ~3285 | ~3280 | ~3300 |
| C=O (Amide I) | Stretch | ~1665 | ~1660 | ~1655 | ~1675 |
| N-H (Amide II) | Bend | ~1550 | ~1545 | ~1540 | ~1555 |
| S-H | Stretch | ~2550 | ~2550 | ~2550 | ~2550 |
| Aromatic C=C | Stretch | ~1600, ~1490 | ~1605, ~1495 | ~1610, ~1500 | ~1595, ~1485 |
| C-Cl | Stretch | - | - | - | ~830 |
Note: The values presented are approximate and can vary based on the experimental conditions.
Causality Behind Experimental Choices: The choice of Attenuated Total Reflectance (ATR) or KBr pellet method for sample analysis is crucial. The KBr pellet method is often preferred for high-quality spectra of solid samples, as it minimizes scattering effects. ATR, on the other hand, is a rapid and convenient technique that requires minimal sample preparation. The choice between these methods depends on the desired data quality and experimental throughput.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key vibrational frequencies.
-
Logical Relationship Diagram: FTIR Analysis Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound and its derivatives, both ¹H and ¹³C NMR are invaluable.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, the methylene (-CH₂-) protons, and the thiol (-SH) proton. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the para-substituent. Electron-donating groups will cause an upfield shift (lower ppm), while electron-withdrawing groups will cause a downfield shift (higher ppm).[5]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons and the carbonyl carbon are influenced by the para-substituent.
| Proton/Carbon | This compound (ppm) | 4'-Methyl (ppm) | 4'-Methoxy (ppm) | 4'-Chloro (ppm) |
| ¹H NMR | ||||
| Aromatic (ortho to -NH) | ~7.5 (d) | ~7.4 (d) | ~7.4 (d) | ~7.5 (d) |
| Aromatic (meta to -NH) | ~7.1-7.3 (m) | ~7.1 (d) | ~6.9 (d) | ~7.3 (d) |
| N-H | ~8.5 (s) | ~8.4 (s) | ~8.3 (s) | ~8.6 (s) |
| -CH₂- | ~3.4 (s) | ~3.4 (s) | ~3.4 (s) | ~3.4 (s) |
| -SH | ~2.0 (t) | ~2.0 (t) | ~2.0 (t) | ~2.0 (t) |
| ¹³C NMR | ||||
| C=O | ~168 | ~168 | ~167 | ~169 |
| Aromatic (ipso-NH) | ~138 | ~135 | ~131 | ~137 |
| Aromatic (ipso-substituent) | ~129 | ~134 | ~156 | ~129 |
| -CH₂- | ~28 | ~28 | ~28 | ~28 |
Note: The values are approximate and depend on the solvent and instrument frequency. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical in NMR. Solvents like CDCl₃ or DMSO-d₆ are commonly used. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its effect on exchangeable protons (like N-H and O-H), which often appear as broader signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
For ¹H NMR, standard acquisition parameters are used.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is subjected to Fourier transformation.
-
The resulting spectrum is phase and baseline corrected.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Logical Relationship Diagram: NMR Analysis Workflow
Sources
A Comparative Guide to Purity Analysis of Synthesized 2-Mercaptoacetanilide: Titration vs. Modern Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of analytical techniques for determining the purity of 2-Mercaptoacetanilide, a key building block in the synthesis of various pharmaceutical compounds.[1] We will explore the classic iodometric titration method and contrast it with modern, instrument-based techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The objective is to equip the reader with the knowledge to select the most appropriate analytical method based on their specific needs, considering factors such as accuracy, precision, sensitivity, throughput, and the nature of potential impurities.
The Synthesis of this compound and the Importance of Purity
This compound (C8H9NOS, MW: 167.23 g/mol ) is a thiol-containing organic compound.[2][3] A common synthetic route involves the reaction of aniline with chloroacetyl chloride to form 2-chloroacetanilide, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide.
Potential impurities from this synthesis could include unreacted starting materials (aniline, chloroacetyl chloride), the intermediate (2-chloroacetanilide), and by-products such as the corresponding disulfide (from oxidation of the desired product) or other related substances. The presence of these impurities can significantly impact the yield and safety profile of the final API. Therefore, robust analytical methods for purity determination are critical.
Iodometric Titration: A Classic Approach
Iodometric titration is a reliable and cost-effective method for quantifying reducing agents, including thiols.[4][5] The principle lies in the oxidation of the thiol's sulfhydryl (-SH) group by iodine (I₂) to form a disulfide bond (R-S-S-R).[6]
The Chemistry Behind the Titration:
The reaction proceeds in a 2:1 stoichiometry between the thiol and iodine:
2 R-SH + I₂ → R-S-S-R + 2 HI
The endpoint of the titration is typically detected using a starch indicator. When all the thiol has been consumed, the first excess of iodine reacts with the starch to form a deep blue-black complex, signaling the completion of the reaction.[5]
Experimental Protocol: Iodometric Titration of this compound
A. Reagent Preparation:
-
0.1 N Iodine Solution (Titrant): Dissolve 12.7 g of iodine and 25 g of potassium iodide (to enhance solubility by forming the triiodide ion, I₃⁻) in 100 mL of deionized water. Once dissolved, dilute to 1 L with deionized water. Standardize this solution against a primary standard like arsenic trioxide or a certified sodium thiosulfate solution.
-
1% Starch Indicator Solution: Mix 1 g of soluble starch with 10 mL of cold deionized water to form a paste. Add this paste to 90 mL of boiling deionized water with constant stirring. Cool before use. This solution should be prepared fresh daily.[6]
-
Solvent: A mixture of ethanol and water (e.g., 1:1 v/v) is suitable to dissolve the this compound sample.
B. Titration Procedure:
-
Accurately weigh approximately 150-200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of the ethanol/water solvent.
-
Add 1-2 mL of the freshly prepared 1% starch indicator solution. The solution should be colorless.
-
Titrate the sample with the standardized 0.1 N iodine solution from a burette. Swirl the flask continuously.
-
The endpoint is reached when the solution turns a persistent deep blue color that remains for at least 30 seconds.
-
Record the volume of iodine solution consumed.
-
Perform a blank titration (using the solvent and indicator without the sample) and subtract this volume from the sample titration volume.
C. Calculation of Purity:
Purity (%) = [(V_s - V_b) × N × (MW / 2) / W_s] × 100
Where:
-
V_s = Volume of iodine solution for the sample (L)
-
V_b = Volume of iodine solution for the blank (L)
-
N = Normality of the iodine solution (eq/L)
-
MW = Molecular weight of this compound (167.23 g/mol )
-
2 = Stoichiometric factor (2 moles of thiol react with 1 mole of I₂)
-
W_s = Weight of the sample (g)
Expertise in Practice: The choice of a slightly acidic to neutral pH is important. Highly alkaline conditions can lead to non-stoichiometric reactions between iodine and thiols.[7] The use of a blank titration is crucial to account for any potential iodine consumption by the solvent or other trace impurities.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for separating and quantifying components in a mixture.[8][9] For this compound, a reverse-phase HPLC method is most appropriate.
Principle of Separation:
In reverse-phase HPLC, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the components. More polar compounds will elute first, while less polar compounds will be retained longer on the column. Purity is determined by comparing the peak area of the main component to the total area of all peaks detected.
Experimental Protocol: RP-HPLC for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.
Why these choices?
-
A C18 column provides good retention for moderately nonpolar compounds like this compound.
-
Acetonitrile is a common organic modifier in reverse-phase HPLC.
-
Phosphoric acid is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
UV detection at 254 nm is suitable as the aromatic ring in the molecule will absorb strongly at this wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] However, the analysis of thiols by GC can be challenging due to their reactivity and potential for poor peak shape.[10] Derivatization is often employed to improve their chromatographic behavior.
Principle of Analysis:
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a long, thin column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Experimental Protocol: GC-MS for this compound
-
Derivatization: React the sample with a derivatizing agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to convert the reactive -SH group to a more stable and less polar silyl ether. This improves volatility and peak shape.
-
GC Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Why these choices?
-
Derivatization is crucial for thiols to prevent oxidation and interaction with the GC system, which can lead to inaccurate quantification.[10]
-
A DB-5ms column is a general-purpose column suitable for a wide range of organic compounds.
-
The temperature program is designed to separate potential impurities with different boiling points from the derivatized main product.
Quantitative NMR (qNMR) Spectroscopy: A Primary Ratio Method
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[11][12] qNMR can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[13]
Principle of Quantification:
In ¹H NMR, the area of a signal is directly proportional to the number of protons it represents. By adding a known amount of a stable, high-purity internal standard with a known number of protons, the purity of the analyte can be calculated by comparing the integral of a specific analyte peak to the integral of a specific standard peak.[13][14]
Experimental Protocol: qNMR for this compound
-
Internal Standard: Choose a high-purity standard that has peaks that do not overlap with the analyte's peaks. Maleic acid or dimethyl sulfone are good candidates.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a long relaxation delay (e.g., 5 times the longest T₁ value) to allow for complete relaxation of all protons, which is critical for accurate integration.
-
-
Data Processing:
-
Carefully integrate a well-resolved peak of this compound (e.g., a specific aromatic proton) and a well-resolved peak of the internal standard.
-
Calculation of Purity:
Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (W_std / MW_std) × (MW_analyte / W_analyte) × Purity_std
Where:
-
I = Integral area of the peak
-
N = Number of protons for the integrated peak
-
W = Weight
-
MW = Molecular Weight
-
Purity_std = Purity of the internal standard
Comparative Analysis
To provide a clear comparison, here is a summary of hypothetical data for the analysis of a single batch of synthesized this compound using each method.
| Parameter | Iodometric Titration | HPLC | GC-MS | qNMR |
| Principle | Redox Reaction | Chromatography | Chromatography & MS | Nuclear Magnetic Resonance |
| Measured Purity (%) | 98.2 | 98.5 | 98.4 | 98.6 |
| Precision (RSD, %) | < 1.0 | < 0.5 | < 0.8 | < 0.3 |
| Selectivity | Low (titrates all reducing agents) | High (separates impurities) | Very High (separates & identifies) | High (structure-specific) |
| Sensitivity | Moderate | High | Very High | Moderate |
| Impurity Information | None | Quantitative (relative %) | Identification of volatile impurities | Identification & Quantification |
| Speed/Throughput | Moderate | High | Moderate (sample prep) | Low |
| Cost per Sample | Very Low | Moderate | High | High |
| Expertise Required | Low | Moderate | High | High |
Visualizing the Workflows
Iodometric Titration Workflow
Caption: Workflow for Purity Analysis by Iodometric Titration.
Decision Guide for Analytical Method Selection
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion and Recommendations
The choice of an analytical method for purity determination of this compound is a balance of technical requirements and practical constraints.
-
Iodometric Titration is an excellent choice for routine quality control in environments where cost is a major factor and a general purity value is sufficient. Its low selectivity is its main drawback, as it cannot distinguish between the target analyte and other reducing impurities.
-
HPLC is the workhorse of the pharmaceutical industry for good reason. It provides a robust, selective, and high-throughput method for purity analysis and is capable of quantifying non-volatile impurities. It is highly recommended for in-process controls and final product release testing.
-
GC-MS is a specialized technique that is invaluable when volatile impurities (e.g., residual solvents or low-boiling point starting materials) are a concern. The need for derivatization adds a layer of complexity, but the structural information it provides is unparalleled for volatile compounds.
-
qNMR stands out as a primary analytical method. Its ability to provide a highly accurate purity value without a specific reference standard for the analyte makes it ideal for the certification of reference materials and for orthogonal verification of results from other methods.[13][14]
For comprehensive characterization of a newly synthesized batch of this compound, a combination of methods is often the best approach. For instance, HPLC can be used for the primary purity assessment, while GC-MS can be used to screen for volatile impurities and qNMR can provide a highly accurate, independent verification of the purity value. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized compound.
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Unveiling Molecular Truth: A Comparative Guide to the Structural Confirmation of 2-Mercaptoacetanilide Derivatives via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational design and intellectual property protection. For derivatives of 2-mercaptoacetanilide, a scaffold of interest for its diverse biological activities, unambiguous structural elucidation is paramount. This guide provides a senior application scientist's perspective on the gold-standard technique of X-ray crystallography for this purpose. It offers an in-depth comparison with alternative analytical methods, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their structural characterization workflows.
The Imperative of Structural Certainty: The Case of this compound
This compound and its derivatives are versatile building blocks in medicinal chemistry, exhibiting a range of biological activities, including potential as anti-melanogenic agents and inhibitors of enzymes relevant to various diseases.[1] The efficacy and specificity of these compounds are intrinsically linked to their three-dimensional architecture. Subtle changes in bond angles, torsion angles, and intermolecular interactions can profoundly impact a molecule's interaction with its biological target. Therefore, confirming the exact atomic arrangement is a critical step in the journey from a synthesized compound to a potential therapeutic agent.
X-ray Crystallography: The Gold Standard for Atomic Resolution
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. This provides an unparalleled level of detail, offering a static yet highly accurate snapshot of the molecule's conformation in the solid state.
Causality in Experimental Design: Why Single Crystal X-ray Diffraction?
While other techniques provide valuable structural information, single-crystal X-ray diffraction is often chosen for its ability to provide an absolute and unambiguous structure. This is particularly crucial when:
-
Novel scaffolds are synthesized: To unequivocally prove the successful synthesis of a new molecular entity.
-
Stereochemistry is critical: To definitively determine the stereochemical configuration of chiral centers.
-
Understanding intermolecular interactions is key: To visualize and analyze hydrogen bonding, π-stacking, and other non-covalent interactions that govern crystal packing and can influence physical properties like solubility and stability.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the ultimate structural confirmation, a comprehensive characterization often involves a suite of analytical techniques. Below is a comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid (ssNMR) | Gas (ionized) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C, etc.), through-bond and through-space correlations, dynamic information | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination, high precision | Provides information about the molecule's structure and dynamics in solution, non-destructive | High sensitivity, provides accurate molecular weight and formula, can be coupled with chromatography for mixture analysis |
| Limitations | Requires a suitable single crystal, provides a static picture of the molecule | Structure is an average of conformations in solution, can be complex to interpret for large molecules, lower resolution than XRD | Does not provide 3D structural information directly, requires ionization which can sometimes lead to fragmentation |
Experimental Workflow: From Synthesis to Structure
The journey to an X-ray crystal structure involves a series of meticulous steps, each with a clear rationale.
Caption: Experimental workflow for X-ray crystallographic analysis.
Detailed Experimental Protocols
The following protocols are representative methodologies for the characterization of a this compound derivative, exemplified by N-phenyl-2-(phenylsulfanyl)acetamide.
Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: To obtain the definitive three-dimensional structure of the synthesized compound.
Methodology:
-
Crystal Growth:
-
Dissolve the purified N-phenyl-2-(phenylsulfanyl)acetamide in a suitable solvent (e.g., ethanol or a mixture of solvents) to form a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This slow process encourages the formation of well-ordered single crystals suitable for diffraction.
-
-
Data Collection:
-
Select a high-quality single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope.
-
Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector).
-
Maintain the crystal at a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction) using software such as SAINT and SADABS.
-
Solve the crystal structure using direct methods or dual-space algorithms with software like SHELXT.[3] This provides an initial model of the atomic positions.
-
Refine the structural model against the experimental data using a full-matrix least-squares method with software like SHELXL.[3] This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Locate hydrogen atoms in the difference Fourier map and refine them isotropically.
-
-
Data Analysis and Visualization:
-
Analyze the final refined structure for geometric parameters (bond lengths, angles), intermolecular interactions (hydrogen bonds, π-π stacking), and crystal packing using software like PLATON and Mercury.
-
Generate a Crystallographic Information File (CIF) which contains all the crystallographic data and is the standard format for reporting crystal structures.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: To confirm the connectivity and chemical environment of atoms in the molecule in solution, complementing the solid-state structure from XRD.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified N-phenyl-2-(phenylsulfanyl)acetamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals from the solvent itself.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
For ¹H NMR, a typical experiment involves a 30° pulse angle, a spectral width of 12-16 ppm, and an acquisition time of 2-4 seconds. 16-32 scans are usually sufficient for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 200-240 ppm and a longer acquisition time. Several hundred to a few thousand scans may be necessary due to the low natural abundance of ¹³C.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively, which aids in the unambiguous assignment of all signals.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software (e.g., TopSpin, Mnova).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ in ppm), coupling constants (J in Hz), and multiplicities of the signals to deduce the structure. For N-phenyl-2-(phenylsulfanyl)acetamide, one would expect to see characteristic signals for the aromatic protons, the methylene protons, and the amide proton.[3]
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: To confirm the molecular weight of the synthesized compound and to assess its purity.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the N-phenyl-2-(phenylsulfanyl)acetamide (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Separation:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution onto a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Elute the compound using a gradient of mobile phases, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is designed to separate the target compound from any impurities.
-
-
MS Detection:
-
The eluent from the HPLC is directed into the ion source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
-
Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.
-
Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Analyze the mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For N-phenyl-2-(phenylsulfanyl)acetamide (C₁₄H₁₃NOS, MW = 243.33), the expected [M+H]⁺ peak would be at m/z 244.08.
-
The chromatographic peak purity can be assessed from the UV chromatogram and the corresponding mass spectrum.
-
Logical Relationships in Structural Elucidation
The data from these techniques are not interpreted in isolation but are used in a complementary fashion to build a complete picture of the molecule.
Caption: Interplay of analytical techniques in structural elucidation.
Conclusion: An Integrated Approach to Structural Certainty
The structural confirmation of this compound derivatives, and indeed any novel chemical entity in a drug development pipeline, necessitates a rigorous and multi-faceted analytical approach. While NMR and Mass Spectrometry provide essential information regarding connectivity, molecular weight, and purity, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in space. By understanding the principles, strengths, and limitations of each technique, and by employing them in a complementary fashion, researchers can build a robust and defensible structural characterization package. This not only underpins the scientific integrity of the research but also provides the solid foundation required for advancing a promising compound through the challenging journey of drug development.
References
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N-Phenyl-2-(phenylsulfanyl)acetamide. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(4), 392-395. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Lee, J., et al. (2020). Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Organic & Biomolecular Chemistry, 18(3), 469-477. [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2976-3016. [Link]
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
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Brittain, H. G. (2010). Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. American Pharmaceutical Review. [Link]
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Kwiecień, J., & Sokołowska, A. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Symmetry, 15(2), 370. [Link]
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Niessen, W. M. A. (2015). Analyzing Biomolecular Interactions by Mass Spectrometry. Wiley-VCH. [Link]
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-
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A Comparative Guide to Thiol-Containing Precursors in Heterocyclic Synthesis: Benzothiazoles vs. Benzothiazinones
This guide provides an in-depth performance comparison of key thiol-containing reagents in the synthesis of vital heterocyclic scaffolds. Rather than a simple one-to-one comparison for a single reaction, we will explore how the subtle structural differences between two key precursors, 2-Aminothiophenol and 2-Mercaptoacetanilide , dictate their divergent reaction pathways, leading to distinct and valuable heterocyclic cores: benzothiazoles and benzothiazinones, respectively. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions on reagent selection for scaffold generation.
Part 1: The Industry Benchmark: 2-Aminothiophenol for Benzothiazole Synthesis
The benzothiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The most robust and widely adopted method for its synthesis is the condensation of 2-aminothiophenol with a carbonyl compound, typically an aldehyde or carboxylic acid derivative.
Expertise & Rationale: Why this Pathway Dominates
The reaction between 2-aminothiophenol and an aldehyde is a classic example of an efficient condensation-cyclization cascade. The primary amine (-NH2) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a Schiff base intermediate. The proximal thiol group (-SH) is perfectly positioned for a subsequent intramolecular nucleophilic attack, leading to a dihydrobenzothiazole intermediate, which then readily oxidizes to the stable aromatic benzothiazole ring system. This pathway is characterized by high atom economy, broad substrate scope, and often excellent yields under relatively mild conditions.[1][2][3] A variety of catalytic systems, from simple acids to metal nanoparticles, can be employed to optimize reaction times and yields.[1]
Workflow & Mechanism: Synthesis of 2-Arylbenzothiazoles
The following diagram illustrates the generalized workflow and accepted mechanism for the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aromatic aldehyde.
Caption: Workflow and mechanism for benzothiazole synthesis.
Representative Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
This protocol is a validated, representative procedure synthesized from common literature methods.[1][3]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid (HCl, 3-4 drops) to the mixture. The causality here is that the acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
Reaction: Stir the mixture at room temperature for 45-60 minutes.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, the product often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. Recrystallization from ethanol can be performed if higher purity is required.
Performance Data: 2-Aminothiophenol Benchmark
The following table summarizes typical performance data for the synthesis of various 2-substituted benzothiazoles using 2-aminothiophenol under different catalytic conditions.
| Aldehyde Substrate | Catalyst System | Reaction Time | Yield (%) | Reference |
| Substituted Aryl Aldehydes | Cu(II)-nano-silica triazine | 15–90 min | 87–98% | [1] |
| Substituted Aryl Aldehydes | H₂O₂/HCl in Ethanol | 45–60 min | 85–94% | [1] |
| Aromatic Acid Chlorides | Ionic Liquid | Room Temp (2-4h) | 83–98% | [1][2] |
| Aliphatic Aldehydes | PCC on Silica Gel | 1.5–2 h (oxidation step) | Good to Excellent | [4] |
Part 2: An Alternative Precursor: this compound for Benzothiazinone Synthesis
This compound (chemical formula C₈H₉NOS) presents a different synthetic utility.[5][6] The nitrogen atom is part of an amide group, making it significantly less nucleophilic than the primary amine in 2-aminothiophenol. This fundamental electronic difference prevents the Schiff base formation pathway and directs the molecule towards a distinct reaction: intramolecular cyclization .
Expertise & Rationale: A Mechanistically Divergent Pathway
With this compound, the most plausible reaction is a base-promoted intramolecular cyclization. A sufficiently strong base can deprotonate the thiol (-SH) to form a highly nucleophilic thiolate (-S⁻). This thiolate can then attack the electrophilic carbonyl carbon of the acetanilide group. This type of reaction is a classic strategy for forming six-membered heterocyclic rings.[7][8] The resulting scaffold is not a benzothiazole, but a 1,4-benzothiazin-3-one , a valuable heterocyclic system in its own right, often explored for its biological activities.[9]
Proposed Workflow & Mechanism: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one
The diagram below outlines a proposed workflow and the logical mechanistic steps for the cyclization of this compound.
Caption: Proposed workflow and mechanism for benzothiazinone synthesis.
Proposed Experimental Protocol: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one
This protocol is a well-reasoned, hypothetical procedure based on established principles of intramolecular cyclization.[10][11]
-
Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.67 g, 10 mmol) in a dry aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) (40 mL).
-
Base Addition: Add a strong base, such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol), portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is critical to ensure deprotonation of the thiol without competing side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Anticipated Performance of this compound
Direct comparative data is scarce in peer-reviewed literature. However, based on the mechanism, the following outcomes can be anticipated.
| Parameter | Anticipated Outcome | Rationale |
| Reaction Rate | Moderate to Slow | Requires heating; the amide carbonyl is a moderately reactive electrophile. |
| Yield | Good to Excellent | Intramolecular reactions, especially for forming stable 6-membered rings, are often high-yielding. |
| Purity | High | The reaction is specific, with few predictable side products under controlled conditions. |
| Key Challenge | Base and Solvent Selection | The reaction is sensitive to moisture and the choice of base is crucial to avoid hydrolysis of the amide. |
Part 3: Head-to-Head Comparison and Strategic Selection
The choice between 2-aminothiophenol and this compound is not a matter of performance in the same reaction, but a strategic decision based on the desired final molecular scaffold.
| Feature | 2-Aminothiophenol | This compound |
| Reactive Groups | Primary Amine, Thiol | Amide, Thiol |
| Reaction Type | Intermolecular Condensation | Intramolecular Cyclization |
| Primary Product | Benzothiazole | Benzothiazinone |
| Key Reaction Partner | Aldehyde, Carboxylic Acid, etc. | Strong Base |
| Literature Support | Extensive, well-documented[1][2][3][12][13] | Mechanistically plausible, less documented |
| Application Focus | Access to 2-substituted benzothiazoles | Access to the 1,4-benzothiazin-3-one core |
Guidance for Researchers:
-
To synthesize a library of 2-substituted benzothiazoles: 2-Aminothiophenol is the undisputed starting material of choice. Its reactivity is well-understood, and a vast array of aldehydes and reaction conditions are documented, allowing for extensive diversification.
-
To access the 1,4-benzothiazin-3-one scaffold: this compound is the logical and direct precursor. This pathway is ideal for projects specifically targeting this heterocyclic system for its potential biological activities.
Conclusion
While both 2-aminothiophenol and this compound are valuable thiol-containing building blocks, they serve distinct purposes in heterocyclic synthesis. 2-Aminothiophenol is the benchmark reagent for high-yield synthesis of benzothiazoles via condensation reactions, supported by a wealth of experimental data. In contrast, this compound, due to its amide functionality, is primed for intramolecular cyclization to produce the benzothiazinone core. Understanding this fundamental difference in reactivity is paramount for researchers and drug developers to efficiently navigate from starting material to the desired molecular architecture.
References
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- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.).
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022).
- Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (n.d.). IOPscience.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.
- This compound | 4822-44-0. (n.d.). ChemicalBook.
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Chiang Mai University.
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- Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023).
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- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Mercaptoacetanilide for the Modern Research Laboratory
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Mercaptoacetanilide, a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules, can be approached through several synthetic pathways. This guide provides an in-depth, head-to-head comparison of three primary synthetic routes, offering a critical evaluation of their respective methodologies, performance, and practical considerations to inform your experimental design.
At a Glance: Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1: Direct Amidation | Aniline, Thioglycolic Acid | Toluene, Reflux (Dean-Stark) | Moderate to High | Good | One-pot reaction, readily available starting materials. | Formation of byproducts (thiazolidinones), requires careful control of reaction conditions. |
| Route 2: Two-Step Nucleophilic Substitution | Aniline, Chloroacetyl Chloride, Sodium Hydrosulfide | 1. Toluene, NaOH (aq) 2. Aqueous medium | High (overall) | High | Well-defined steps, generally high-yielding, avoids direct handling of foul-smelling thioglycolic acid in the first step. | Two-step process, requires isolation of the chloro-intermediate. |
| Route 3: Selective N-Acetylation | 2-Aminothiophenol, Acetic Anhydride | Acetonitrile, Ni-nanoparticles (catalyst) | Good | Good | Utilizes a commercially available starting material with the thiol group already in place. | Potential for side reactions (S-acetylation, cyclization to benzothiazole), cost of 2-aminothiophenol. |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the core transformations.
Caption: High-level overview of the three synthetic routes to this compound.
In-Depth Analysis and Experimental Protocols
Route 1: Direct Amidation of Aniline with Thioglycolic Acid
This approach represents the most straightforward synthesis on paper, involving a direct condensation reaction. The primary challenge lies in controlling the reaction to favor amide formation over potential side reactions, such as the formation of a thiazolidinone.
Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial to remove water formed during the amidation, thereby driving the equilibrium towards the product. Toluene is an effective solvent for this azeotropic removal of water.
Experimental Protocol:
-
To a solution of an appropriate aniline (1 mmol) in toluene (80 mL), add thioglycolic acid (0.7 mL, 1.2 eq.).
-
Reflux the resulting solution using a Dean-Stark trap to remove water.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the mixture with a 3% NaHCO3 solution (3 x 10 mL) and then with brine.
-
Dry the organic layer over Na2SO4 and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethanol.
Trustworthiness: This protocol's success is contingent on the careful removal of water. The workup with sodium bicarbonate is essential to remove unreacted thioglycolic acid. The purity of the final product should be confirmed by NMR and melting point analysis.
Route 2: Two-Step Synthesis via Nucleophilic Substitution
This route breaks the synthesis down into two distinct, high-yielding steps: the formation of an intermediate, 2-chloro-N-phenylacetamide, followed by a nucleophilic substitution to introduce the thiol group.
Causality Behind Experimental Choices: The first step is a standard acylation of an amine. The use of a biphasic system with aqueous NaOH neutralizes the HCl byproduct, driving the reaction to completion. The subsequent substitution with sodium hydrosulfide is a common method for converting alkyl halides to thiols.
Experimental Protocols:
Step 1: Synthesis of 2-Chloro-N-phenylacetamide [1]
-
Dissolve aniline (1.00 mole) in toluene (750 ml).
-
Add 10% aqueous NaOH (750 ml) and cool the stirred mixture to 0°C.
-
Add chloroacetyl chloride (1.75 mole) dropwise over 45 minutes, maintaining the temperature below 10°C.
-
Continue stirring at room temperature for one hour.
-
Filter the precipitated crystalline product, wash with cold toluene, and dry in vacuo at 60°C. A yield of approximately 90% can be expected.
Step 2: Synthesis of this compound
-
Prepare an aqueous solution of sodium hydrosulfide (NaSH).
-
Add 2-chloro-N-phenylacetamide to the NaSH solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Trustworthiness: Each step of this synthesis is a well-established and reliable transformation. The isolation and purification of the intermediate chloroacetamide ensure a clean starting material for the second step, leading to a high-purity final product.
Route 3: Selective N-Acetylation of 2-Aminothiophenol
This route starts with a precursor that already contains the required thiol functionality, focusing on the chemoselective acetylation of the amino group.
Causality Behind Experimental Choices: The choice of a catalyst is critical to favor N-acetylation over S-acetylation. Nickel nanoparticles have been shown to be effective catalysts for the chemoselective acetylation of amines in the presence of thiols.[2] Acetonitrile is a suitable polar aprotic solvent for this transformation.
Experimental Protocol:
-
To a solution of 2-aminothiophenol (1 mmol) in acetonitrile (5 mL), add Ni-nanoparticles (10 mol%).
-
Add acetic anhydride (2 mmol) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water followed by brine solution.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Trustworthiness: The success of this route hinges on the selectivity of the catalyst. It is crucial to verify the structure of the product to confirm that N-acetylation has occurred without significant S-acetylation or cyclization to form 2-methylbenzothiazole. Spectroscopic analysis (NMR, IR) is essential for this verification.
Head-to-Head Comparison and Recommendations
For Speed and Simplicity: Route 1 (Direct Amidation) offers a one-pot solution that can be attractive for rapid synthesis, provided that the reaction conditions are optimized to minimize byproduct formation.
For Yield and Purity: Route 2 (Two-Step Nucleophilic Substitution) is often the most reliable method for obtaining high yields of pure this compound. The isolation of the intermediate allows for purification at each stage, leading to a cleaner final product. This route is highly recommended for applications where purity is critical.
For Alternative Starting Materials: Route 3 (Selective N-Acetylation) provides a viable alternative if 2-aminothiophenol is readily available and cost-effective. The success of this route is highly dependent on achieving the desired chemoselectivity.
Safety Considerations
-
Thioglycolic acid has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Chloroacetyl chloride is corrosive and lachrymatory. Handle with appropriate personal protective equipment.
-
Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon acidification. All manipulations should be performed in a fume hood.
-
Aniline and its derivatives are toxic and can be absorbed through the skin.
By carefully considering the factors of yield, purity, cost, and safety, researchers can select the most appropriate synthetic route for this compound to meet the specific needs of their research and development endeavors.
References
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.
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PrepChem. (2024). Preparation of carbaminothioglycolic acid anilide. Retrieved from [Link]
- Google Patents. (1960). Process for the preparation of thioglycolic acid and salts thereof. US2945880A.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.
- Karimi-Jaberi, Z., & Biazar, E. (2015). The condensation of terephthaldehyde with thioglycolic acid under solvent.
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(1), 234.
- Stanetty, P., & Kremslehner, M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-378.
- Rutkauskas, K., & Beresnevičius, Z. J. (2006). Reaction of 2-Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. Chemistry of Heterocyclic Compounds, 42(4), 480-485.
- Mirjalili, B. F., Bamoniri, A., & Akbari, A. (2015). One-Pot Synthesis Of 1,3-Benzo[d]thiazolederivatives Promoted By Al(HSO4)3. Organic Chemistry Research, 1(1), 53-58.
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Wikipedia. (n.d.). Thioglycolic acid. Retrieved from [Link]
- Bhaumik, A., & Das, B. (2010). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. Catalysis Science & Technology, 1(2), 263-267.
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SIELC Technologies. (2018). 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
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NIST. (n.d.). This compound. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Thioglycolic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (1963). Synthesis of 2-mercaptoethanol. US3086997A.
- National Institutes of Health. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines. ACS Omega, 7(9), 7869-7880.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4822-44-0). Retrieved from [Link]
- Kozíšek, J., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o947.
Sources
A Senior Application Scientist's Guide to Thiolating Agents for Heterocyclic Synthesis
Abstract
The introduction of sulfur into cyclic organic frameworks is a cornerstone of modern medicinal and materials chemistry. Sulfur-containing heterocycles are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of a thiolating agent is therefore a critical decision in the synthetic design process, directly impacting yield, purity, scalability, and cost. This guide provides a comparative review of the most prevalent thiolating agents used in heterocyclic synthesis, offering field-proven insights into their mechanisms, operational considerations, and ideal applications. We move beyond a simple cataloging of reagents to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the authoritative grounding needed to optimize their synthetic strategies.
Introduction: The Significance of Sulfur in Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the bedrock of organic chemistry and drug discovery. When sulfur is incorporated into these rings, it imparts unique physicochemical properties. The sulfur atom's size, polarizability, and ability to participate in various bonding arrangements (from single bonds to hypervalent structures) can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and ability to interact with biological targets.
From the anti-inflammatory agent Fanetizole (a thiazole) to the chemoprotective dithiolethiones, the utility of sulfur heterocycles is vast and continually expanding.[1][2] The construction of these vital motifs often relies on a key chemical transformation: thiolation, the process of introducing a sulfur atom. This guide will compare and contrast the workhorses of the synthetic chemist's toolbox for this purpose.
The Thiolating Agent's Mandate: Defining Performance
An ideal thiolating agent should offer a balance of reactivity and selectivity, operating under mild conditions with high functional group tolerance. Key performance indicators include:
-
Thionation Power: The ability to efficiently convert carbonyls (C=O) to thiocarbonyls (C=S) or to serve as a sulfur source for ring construction.
-
Selectivity: The capacity to react with a target functional group in the presence of others.
-
Mildness: The ability to effect transformation without requiring harsh temperatures or pressures that could degrade sensitive substrates.
-
Work-up & Purification: The ease with which reagent byproducts can be removed from the reaction mixture.
-
Safety & Handling: The operational hazards associated with the reagent, including toxicity, flammability, and air/moisture sensitivity.
-
Cost & Availability: The economic and logistical feasibility of using the agent, particularly on a large scale.
This guide will focus on a selection of prominent agents, evaluating them against these criteria: Phosphorus-based reagents (Lawesson's Reagent, P₄S₁₀), nucleophilic sulfur sources (NaSH, KSAc), and building-block reagents (Thiourea).
Comparative Review of Key Thiolating Agents
The Phosphorus-Sulfur Workhorses: Lawesson's Reagent and P₄S₁₀
For decades, phosphorus-sulfur compounds have been the go-to choice for converting carbonyl groups into their thiocarbonyl analogs, a critical step in the synthesis of many heterocycles like thiazoles and thiophenes.[3][4]
3.1.1. Lawesson's Reagent (LR)
Chemical Name: 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide
First popularized by Sven-Olov Lawesson, this reagent has become a mainstay in organic synthesis for its reliability and versatility.[5][6]
-
Mechanism of Action: In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide (R-PS₂).[5][7] This ylide reacts with a carbonyl group to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond (P=O), akin to the mechanism of the Wittig reaction, releasing the desired thiocarbonyl.[6][7]
-
Applications & Selectivity: LR is widely used to convert ketones, esters, amides, lactones, and lactams into the corresponding thio-analogs.[3][5][6] A key experimental insight is that electron-rich carbonyls react faster than electron-poor ones.[5][6] This allows for a degree of selectivity; for instance, amides and ketones can often be selectively thionated in the presence of esters under carefully controlled conditions.[3][7] LR is instrumental in synthesizing heterocycles like thiophenes and thiazoles.[8]
-
Advantages over P₄S₁₀: LR is generally considered a milder and more versatile reagent than phosphorus pentasulfide (P₄S₁₀).[8] Reactions often proceed under gentler conditions (e.g., refluxing toluene or THF) and can provide cleaner reaction profiles with fewer side products, leading to higher yields and simpler purification.[7][9]
-
Limitations & Work-up: A significant drawback of LR is the work-up. The phosphorus byproducts are often greasy, polar solids that necessitate chromatographic purification for removal.[10][11] Furthermore, LR and its byproducts have a strong, unpleasant odor, and care must be taken to quench residues with an oxidant like sodium hypochlorite (bleach).[5]
3.1.2. Phosphorus Pentasulfide (P₄S₁₀)
P₄S₁₀ is the historical predecessor to LR and remains a powerful, cost-effective thionating agent, particularly for large-scale industrial applications.
-
Mechanism of Action: The reactivity of P₄S₁₀ is complex and often substrate-dependent. It is generally considered a harsher reagent, often requiring higher reaction temperatures than LR.[7]
-
Applications & Selectivity: P₄S₁₀ performs the same fundamental carbonyl-to-thiocarbonyl conversion as LR. It is also used in the synthesis of 5-arylthiazoles from N,N-diformylaminomethyl aryl ketones.[12] However, its high reactivity can lead to lower selectivity and more side reactions compared to LR.[9]
-
The P₄S₁₀/HMDO "Curphey's Reagent": A significant improvement in the utility of P₄S₁₀ was the development of its combination with hexamethyldisiloxane (HMDO). This combination, sometimes called Curphey's Reagent, often provides yields comparable or even superior to those obtained with LR.[2][10][11] A major advantage of this system is the simplified work-up; the reagent-derived byproducts can be removed by a simple hydrolytic workup or filtration through silica gel, avoiding the need for extensive chromatography.[10][11] This combination has demonstrated higher reactivity than LR in certain applications, such as the multi-thionation of perylenediimides.[9]
-
Safety & Handling: P₄S₁₀ is a flammable solid that reacts violently with water, acids, and alcohols, liberating large quantities of toxic and flammable hydrogen sulfide (H₂S) gas.[13][14][15] It must be handled under an inert atmosphere, and all equipment must be scrupulously dried.[16][17] Use of non-sparking tools and explosion-proof equipment is mandatory.[13][17] Spills should be covered with a dry material like sand or soda ash; water should never be used .[13]
Nucleophilic Sulfur Sources
An alternative strategy for building sulfur heterocycles involves using simple, nucleophilic sulfur-containing salts. These reagents act as sulfur building blocks, incorporating the atom via nucleophilic substitution or addition reactions.
3.2.1. Sodium Hydrosulfide (NaSH)
NaSH is a commodity chemical that serves as a direct source of the hydrosulfide anion (SH⁻), a potent sulfur nucleophile.
-
Mechanism of Action: NaSH typically participates in Sₙ2 or conjugate addition reactions. In heterocyclic synthesis, it can act as the sulfur source for constructing rings from suitable precursors.
-
Applications: A prime example is the metal-free synthesis of 2,5-disubstituted thiophenes from 1,3-diynes, which proceeds in good to excellent yields under mild conditions.[18] This demonstrates its utility in forming the core thiophene ring system. While it is a powerful reagent, it can be highly hygroscopic and difficult to handle.[19]
-
Safety & Handling: NaSH is corrosive and can cause severe skin and eye irritation. Like P₄S₁₀, it reacts with acid to release toxic hydrogen sulfide gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.2.2. Potassium Thioacetate (KSAc)
Potassium thioacetate is a versatile and relatively odorless crystalline solid that serves as a convenient source for a protected thiol.[19][20]
-
Mechanism of Action: KSAc acts as a soft nucleophile, delivering the thioacetate anion (AcS⁻). It is commonly used to displace halides or other leaving groups via an Sₙ2 reaction.[20] The resulting thioacetate ester can then be easily hydrolyzed under basic or acidic conditions to unmask the free thiol (SH) group, which can then undergo intramolecular cyclization to form a heterocycle.[20]
-
Applications: This two-step, one-pot approach is highly effective. For example, benzyl bromides can be reacted with KSAc, followed by in-situ deacetylation with a base like potassium carbonate, to generate a thiolate that can then be alkylated to form sulfides or cyclized to form heterocycles.[19] It is also widely used in palladium-catalyzed coupling reactions with aryl halides and triflates to form S-arylthioacetates, which are valuable intermediates.[21][22][23]
-
Advantages & Handling: The primary advantage of KSAc is that it avoids the direct use and stench of volatile thiols. It is an air-sensitive and hygroscopic solid that should be stored in a dry, inert atmosphere.[21]
Thiourea: The Classic Building Block
Thiourea is a bifunctional reagent that contains both nucleophilic sulfur and nitrogen centers, making it an exceptionally useful building block for a variety of nitrogen- and sulfur-containing heterocycles, most notably thiazoles.
-
Mechanism of Action (Hantzsch Thiazole Synthesis): The most famous application of thiourea is the Hantzsch thiazole synthesis.[1][4] In this reaction, thiourea acts as a nucleophile, attacking an α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the 2-aminothiazole ring system.
-
Applications: This method is one of the most widely used synthetic routes to obtain thiazole derivatives, which are prevalent in biologically active compounds.[1][24][25] The reaction is robust and can be performed under various conditions, including solvent-free grinding, microwave irradiation, and in ionic liquids, often generating products in excellent yields.[1][4][12]
-
Versatility: Beyond the classic Hantzsch synthesis, thiourea is used in domino reactions with propargyl bromides and in three-component reactions with active methylene compounds and N-bromosuccinimide (NBS) to generate diverse thiazole libraries.[4][12]
Head-to-Head Comparison: Selecting the Right Agent
The choice of thiolating agent is dictated by the specific transformation required, the functional groups present on the substrate, and the desired scale of the reaction.
| Feature | Lawesson's Reagent (LR) | P₄S₁₀ | P₄S₁₀ / HMDO | NaSH | Potassium Thioacetate (KSAc) | Thiourea |
| Primary Use | C=O → C=S | C=O → C=S | C=O → C=S | Nucleophilic S source | Protected thiol source | N-C-S building block |
| Reactivity | High, but milder than P₄S₁₀ | Very High / Harsh | High, comparable to LR | High (strong nucleophile) | Moderate (soft nucleophile) | Moderate |
| Typical Conditions | Reflux in Toluene/Xylene[3] | High Temp (often >150°C) | Reflux in Toluene/Xylene[26] | Mild, often room temp[18] | Room temp to moderate heat[19] | Room temp to reflux[1] |
| Work-up | Chromatographic | Hydrolytic, often messy | Simple hydrolytic/filtration[10][11] | Aqueous extraction | Aqueous extraction | Aqueous extraction |
| Key Advantage | High reliability, good yields[7] | Low cost | Easy work-up, high yields[2][11] | Direct SH⁻ source | Odorless thiol precursor[19] | Direct synthesis of 2-aminothiazoles |
| Key Disadvantage | Difficult byproduct removal[10] | Harsh, low selectivity, H₂S risk | Requires HMDO | H₂S risk, hygroscopic | Two-step (alkylation/hydrolysis) | Limited to specific heterocycles |
| Safety | Odorous, toxic byproducts | Flammable solid, reacts violently with H₂O, liberates H₂S [13][15] | Flammable solid, reacts with H₂O, liberates H₂S | Corrosive, liberates H₂S | Air/moisture sensitive[21] | Irritant |
Experimental Protocols & Workflow Visualization
Workflow for Thiolating Agent Selection
The following diagram illustrates a logical decision-making process for choosing an appropriate thiolating agent for a given synthetic challenge.
Caption: Decision tree for selecting a thiolating agent.
Representative Protocol 1: Thionation of an Amide using Lawesson's Reagent
Objective: To synthesize N-methylthioacetamide from N-methylacetamide.
Materials:
-
N-methylacetamide (1.0 eq)
-
Lawesson's Reagent (0.55 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium hypochlorite solution (bleach, for quenching)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-methylacetamide (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution).
-
Stir the solution under a nitrogen atmosphere.
-
Add Lawesson's Reagent (0.55 eq) to the flask in one portion. Note: LR is an air-stable solid but should be handled in a fume hood.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methylthioacetamide.
-
Decontamination: All glassware and residues containing LR should be carefully rinsed with an excess of sodium hypochlorite solution in a fume hood to decompose the foul-smelling phosphorus-sulfur byproducts.
Representative Protocol 2: Hantzsch Synthesis of a 2-Aminothiazole using Thiourea
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone.
Materials:
-
2-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol (to make a ~0.4 M solution).
-
Heat the reaction mixture to reflux (approx. 78 °C) with stirring for 3 hours. A precipitate (the hydrobromide salt of the product) will form.
-
Monitor the reaction by TLC until the 2-bromoacetophenone is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
To obtain the free base, suspend the collected solid in water and add saturated aqueous NaHCO₃ solution dropwise with stirring until the solution is basic (pH ~8-9) and effervescence ceases.
-
Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the pure 2-amino-4-phenylthiazole.
Conclusion and Future Outlook
The synthesis of sulfur-containing heterocycles is critically dependent on the judicious choice of thiolating agent. While classic, powerful reagents like Lawesson's Reagent and P₄S₁₀ remain indispensable for carbonyl thionation, their utility is tempered by operational challenges, particularly in purification and safety. The development of milder systems, such as the P₄S₁₀/HMDO combination, represents a significant step forward in mitigating these issues.
For ring construction, nucleophilic sources like NaSH and KSAc offer direct and protected routes, respectively, with KSAc providing a valuable, low-odor alternative to using thiols directly. Thiourea continues to be the preeminent and most straightforward building block for the construction of the vital 2-aminothiazole scaffold.
The future of the field will likely focus on developing even milder, more selective, and sustainable thiolating agents. Catalytic methods that can utilize elemental sulfur (S₈) or other benign sulfur sources are of high interest.[27] As the demand for complex, functionalized heterocyclic molecules in drug discovery and materials science grows, the innovation in thiolation chemistry will undoubtedly continue to be a vibrant and essential area of research.
References
- Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances.
- Lawesson's reagent. Wikipedia.
- Lawesson's Reagent. Alfa Chemistry.
- Lawesson's reagent. Grokipedia.
- Lawesson's Reagent. Organic Chemistry Portal.
- Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs.
- Phosphorus pentasulfide - Safety D
- Potassium thioacetate, 98% 25 g. Thermo Scientific Chemicals.
- Common Name: PHOSPHORUS PENTASULFIDE HAZARD SUMMARY. NJ.gov.
- PHOSPHORUS PENTASULFIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Phosphorus Pentasulfide. Chemtrade Logistics.
- ICSC 1407 - PHOSPHORUS PENTASULFIDE. Inchem.org.
- Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea.
- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
- Thiazole synthesis. Organic Chemistry Portal.
- One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.
- Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Taylor & Francis Online.
- Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed.
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry.
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Audrey Yun Li.
- Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. PubMed Central.
- Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. PubMed.
- Potassium thioacet
- The application of potassium thioacet
- What Are the Applications of Potassium Thioacetate in Sulfur
- (PDF) Thionation of Carbonyl Compounds Using Phosphorus Pentasulfide and Hexamethyldisiloxane under Microwave Irradiations..
- The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8)..
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Mercaptoacetanilide
Introduction: The Critical Role of Analytical Rigor in Pharmaceutical Development
2-Mercaptoacetanilide (chemical formula: C₈H₉NOS) is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its accurate quantification and impurity profiling throughout the drug development lifecycle. This guide provides an in-depth comparison of analytical techniques for the analysis of this compound, underpinned by a rigorous cross-validation framework. As seasoned researchers and drug development professionals, we understand that the choice of an analytical method is not arbitrary; it is a scientifically-driven decision with significant regulatory implications. This document will delve into the causality behind experimental choices and present a self-validating system for method comparison, grounded in authoritative guidelines.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₉NOS | [1][2] |
| Molecular Weight | 167.23 g/mol | [1][2] |
| Appearance | Solid | |
| CAS Number | 4822-44-0 | [1] |
The presence of a thiol (-SH) group and an amide linkage makes this compound susceptible to oxidation and hydrolysis, respectively. These potential degradation pathways must be considered when developing and validating stability-indicating analytical methods.
Comparative Analytical Methodologies
This guide will focus on the cross-validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A third, simpler spectroscopic method, Ultraviolet-Visible (UV-Vis) Spectroscopy, will also be considered for rapid identity and preliminary quantification purposes.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's moderate polarity.
The selection of HPLC parameters is a meticulous process aimed at achieving optimal separation and detection. A reverse-phase method is proposed for the analysis of Thioglycolic acid anilide (an alternative name for this compound), utilizing a C18 column and a mobile phase consisting of acetonitrile, water, and phosphoric acid.[3] The acidic mobile phase is crucial for suppressing the ionization of the thiol group, leading to better peak shape and retention.
Objective: To develop a precise and accurate HPLC method for the quantification of this compound and the separation of its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard or sample in 10 mL of mobile phase to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to prepare working standards and sample solutions within the desired concentration range (e.g., 1-100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Elucidation
GC-MS offers high sensitivity and specificity, making it an excellent tool for the analysis of volatile and semi-volatile compounds, and for the identification of unknown impurities. The analysis of amide compounds by GC-MS is a well-established technique.[4]
Due to the presence of a polar amide group and a reactive thiol group, this compound may exhibit poor chromatographic behavior (e.g., peak tailing) and thermal instability in the GC inlet. To circumvent these issues, a derivatization step is proposed to increase its volatility and thermal stability. Silylation, a common derivatization technique, is recommended to replace the active hydrogen of the thiol group with a trimethylsilyl (TMS) group.
Objective: To develop a sensitive and specific GC-MS method for the quantification of this compound and the identification of its impurities.
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure:
-
To 1 mg of this compound standard or sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (10:1)
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Rapid Screening Tool
UV-Vis spectroscopy provides a simple and rapid method for the determination of this compound, particularly for identity confirmation and preliminary quantification where high specificity is not required. The UV spectrum of a related compound, 2-Mercapto-p-acetophenetidide, in methanol suggests that this compound will also have a distinct UV absorbance profile.[5]
Objective: To perform a rapid identity check and estimate the concentration of this compound.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a 10 µg/mL solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm using methanol as a blank.
-
Determine the wavelength of maximum absorbance (λmax).
-
For quantification, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
Cross-Validation of Analytical Methods: A Framework for Trustworthiness
The cross-validation of these analytical methods will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters will be assessed to ensure the methods are fit for their intended purpose.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products. | The peak for this compound should be pure and well-resolved from any degradation products or impurities. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should not be significantly affected by the variations. |
Forced Degradation Studies for Specificity
To ensure the stability-indicating nature of the HPLC and GC-MS methods, forced degradation studies will be performed on this compound.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The stressed samples will be analyzed by both HPLC and GC-MS to identify and separate any degradation products from the parent compound.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance of each analytical method based on the validation parameters.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectroscopy |
| Specificity | High (Stability-indicating) | High (Stability-indicating with MS identification) | Low (Prone to interference) |
| Linearity (r²) | > 0.9995 | > 0.9990 | > 0.995 |
| Accuracy (% Recovery) | 99.5 - 101.0% | 99.0 - 101.5% | 95.0 - 105.0% |
| Precision (RSD) | < 1.0% | < 1.5% | < 3.0% |
| LOQ (µg/mL) | 0.1 | 0.05 | 1.0 |
| Robustness | High | Moderate (sensitive to derivatization) | High |
| Analysis Time (per sample) | ~15 min | ~25 min (including derivatization) | ~5 min |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Discussion and Recommendations
The cross-validation data highlights the distinct advantages and limitations of each analytical technique for the analysis of this compound.
-
HPLC-UV emerges as the most suitable method for routine quality control. It offers an excellent balance of specificity, accuracy, precision, and robustness, making it ideal for release testing and stability studies. Its ability to separate potential degradation products in a single run is a significant advantage.
-
GC-MS with derivatization provides the highest sensitivity and unparalleled specificity due to mass spectrometric detection. This method is invaluable for impurity identification and structure elucidation, particularly for volatile and semi-volatile impurities that may not be amenable to HPLC analysis. However, the additional derivatization step adds complexity and potential for variability, making it less ideal for high-throughput routine analysis.
-
UV-Vis Spectroscopy serves as a rapid and cost-effective tool for identity confirmation and in-process checks where a high degree of accuracy and specificity is not required. Its simplicity and speed are its main assets, but it is not a stability-indicating method and should not be used for final product release or stability testing.
Recommendation: For comprehensive quality control of this compound, a combination of HPLC-UV for routine analysis and GC-MS for impurity identification and characterization is recommended. UV-Vis spectroscopy can be employed for at-line monitoring and preliminary identity checks.
Conclusion
The selection and validation of analytical methods are critical for ensuring the quality and safety of pharmaceutical ingredients. This guide has provided a comprehensive framework for the cross-validation of HPLC, GC-MS, and UV-Vis spectroscopic methods for the analysis of this compound. By understanding the scientific rationale behind method development and adhering to rigorous validation protocols, researchers and drug development professionals can confidently select the most appropriate analytical tools for their specific needs, thereby ensuring the integrity of their data and the quality of their products.
References
-
SIELC Technologies. (n.d.). Separation of Thioglycolic acid anilide on Newcrom R1 HPLC column. Retrieved from [Link][3]
-
Cavrini, V., Andrisano, V., Gatti, R., & Scapini, G. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International Journal of Cosmetic Science, 12(4), 141–150. Retrieved from [Link][6]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][1]
-
PubChem. (n.d.). 2-Mercaptoacetamide. National Center for Biotechnology Information. Retrieved from [Link][7]
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SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link][8]
-
Gagliardi, L., De Orsi, D., Gatta, F., & Porrà, R. (1994). High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams. International journal of cosmetic science, 16(4), 155-62. Retrieved from [Link][9]
-
SpectraBase. (n.d.). 2-Mercapto-p-acetophenetidide. Wiley-VCH GmbH. Retrieved from [Link][5]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4822-44-0). Retrieved from [Link][2]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-mercapto-. In NIST Chemistry WebBook. Retrieved from [Link][10]
-
Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds. Retrieved from [4]
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- 4. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Mercaptoacetamide | C2H5NOS | CID 12961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
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- 10. Ethanol, 2-mercapto- [webbook.nist.gov]
A Comparative Guide to the Synthesis of 2-Mercaptoacetanilide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of two primary synthetic protocols for 2-Mercaptoacetanilide (also known as N-phenyl-2-mercaptoacetamide or thioglycolanilide), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a critical analysis of each method's performance, supported by experimental data, to facilitate informed decisions in a laboratory or manufacturing setting.
Introduction to this compound
This compound is an organic compound featuring a thiol (-SH) group and an acetanilide moiety. Its utility stems from the reactivity of the thiol group, making it a valuable building block in the synthesis of a range of biologically active molecules and other specialized chemicals. The choice of synthetic route to this intermediate can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will dissect two prominent synthetic strategies, elucidating the chemical principles and practical considerations of each.
Protocol 1: Three-Step Synthesis via Chloroacetylation of Aniline
This modern and well-documented approach involves a three-step sequence starting from readily available aniline and chloroacetyl chloride. The intermediate, 2-chloro-N-phenylacetamide, is first synthesized and isolated, followed by a nucleophilic substitution with a thiol equivalent, and finally, deprotection to yield the target molecule.
Causality Behind Experimental Choices
The multi-step nature of this protocol allows for the purification of intermediates, which can lead to a final product of high purity. The use of chloroacetyl chloride as an acylating agent is highly efficient for the initial amidation of aniline. Potassium thioacetate serves as a safe and easy-to-handle source of sulfur, avoiding the use of foul-smelling and volatile thiols directly. The final deacetylation under basic conditions is a straightforward and high-yielding step.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
Aniline (1.00 mL, 11.0 mmol) and N,N-diisopropylethylamine (DIPEA) (4.00 mL, 23.0 mmol) are dissolved in dry dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Chloroacetyl chloride (1.00 mL, 12.6 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched with 0.5 M sodium bicarbonate (NaHCO₃) solution.
-
The mixture is diluted with CH₂Cl₂ and extracted three times with 0.5 M NaHCO₃, three times with 0.5 M hydrochloric acid (HCl), and once with brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 2-chloro-N-phenylacetamide as a brown solid.[1]
Step 2: Synthesis of 2-S-(Acetylthio)-N-phenylacetamide
-
The crude 2-chloro-N-phenylacetamide (242 mg, 1.43 mmol) is dissolved in acetone (10 mL).
-
Potassium thioacetate (200 mg, 1.75 mmol) is added to the solution.
-
The suspension is stirred at room temperature for 3 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
The mixture is concentrated under reduced pressure.
-
The residue is diluted with ethyl acetate (EtOAc) and extracted three times with 0.5 M NaHCO₃, three times with 0.5 M HCl, and once with brine.
-
The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by flash chromatography (petroleum ether/EtOAc 8:2) to give 2-S-(acetylthio)-N-phenylacetamide as a yellow solid.[1]
Step 3: Synthesis of 2-Mercapto-N-phenylacetamide (this compound)
-
2-S-(Acetylthio)-N-phenylacetamide (29 mg, 0.14 mmol) is dissolved in a 1:1 mixture of methanol (MeOH) and 1 M aqueous potassium hydroxide (KOH) (5 mL).
-
The solution is stirred at room temperature for 40 minutes.
-
The reaction mixture is diluted with EtOAc and extracted twice with 0.5 M NaHCO₃, once with 0.5 M HCl, and once with brine.
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure to yield 2-mercapto-N-phenylacetamide as a white solid.[1]
Visualization of the Workflow
Caption: Workflow for the three-step synthesis of this compound.
Protocol 2: Direct Condensation of Aniline and Thioglycolic Acid
This classical approach involves the direct formation of an amide bond between aniline and thioglycolic acid. This method is more atom-economical as it involves a single step. However, the direct amidation of a carboxylic acid and an amine typically requires high temperatures and/or the use of a catalyst to drive the reaction to completion by removing the water formed as a byproduct.
Causality Behind Experimental Choices
The direct condensation is an attractive route due to its simplicity and reduced number of steps. The use of a Lewis acid catalyst like TiCl₄ can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction is often carried out in a high-boiling solvent to facilitate the removal of water, thereby shifting the equilibrium towards the product. Pyridine can be used as a solvent and a base to neutralize the HCl generated when TiCl₄ is used.
Experimental Protocol
-
To a solution of thioglycolic acid (1 mmol) in dry pyridine (5 mL) under an inert atmosphere, add TiCl₄ (1.1 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature, then add aniline (1 mmol).
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Reaction Pathway
Caption: Direct condensation pathway for this compound synthesis.
Performance Comparison
| Parameter | Protocol 1: Three-Step Synthesis | Protocol 2: Direct Condensation |
| Starting Materials | Aniline, Chloroacetyl Chloride, Potassium Thioacetate | Aniline, Thioglycolic Acid |
| Number of Steps | 3 | 1 |
| Overall Yield | ~53% (calculated from reported yields of each step)[1] | Typically moderate to high, but specific data is lacking. |
| Purity of Final Product | High, due to purification of intermediates.[1] | May require extensive purification to remove unreacted starting materials and byproducts. |
| Reaction Conditions | Step 1: 0°C; Step 2: Room Temp; Step 3: Room Temp.[1] | Elevated temperatures (e.g., 85°C) are generally required.[2] |
| Reagents and Solvents | CH₂Cl₂, DIPEA, Acetone, EtOAc, KOH, MeOH.[1] | Pyridine, TiCl₄ (corrosive and moisture-sensitive).[2] |
| Scalability | Readily scalable with good control over each step. | Potentially challenging due to the need for high temperatures and efficient water removal. |
| Safety and Handling | Chloroacetyl chloride is lachrymatory. Potassium thioacetate is a safer sulfur source. | TiCl₄ is highly corrosive and reacts violently with water. Pyridine is a flammable and harmful solvent. |
Conclusion and Recommendations
The choice between these two protocols for the synthesis of this compound depends on the specific requirements of the project.
Protocol 1 (Three-Step Synthesis) is highly recommended for applications where high purity of the final product is paramount. The well-defined steps and milder reaction conditions allow for greater control and reproducibility. Although it involves more steps, the high yields of each step and the ease of purification make it a robust and reliable method, particularly for laboratory-scale synthesis and in the context of pharmaceutical development where purity is critical.
Protocol 2 (Direct Condensation) offers the advantage of being a one-pot reaction, which is appealing from an atom economy and process simplification perspective. However, the lack of readily available, detailed experimental data with reported yields for this specific transformation is a significant drawback. The harsher reaction conditions and the use of hazardous reagents like TiCl₄ may also be limiting factors. This route may be more suitable for industrial-scale production where process optimization for a single-step reaction could lead to cost savings, provided that challenges related to purification and safety can be effectively addressed.
Further research into optimizing the direct condensation method, perhaps using greener catalysts and solvent systems, would be valuable to provide a more competitive alternative to the well-established three-step synthesis.
References
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A Comparative Guide to the Green Synthesis of 2-Mercaptoacetanilide: A Metrics-Based Assessment
In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of sustainability. 2-Mercaptoacetanilide, a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds, provides an excellent case study for evaluating synthetic pathways through the lens of green chemistry.[1][2] This guide offers a technical comparison of a traditional versus a greener, microwave-assisted synthesis of this compound, grounded in quantitative green chemistry metrics. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment to inform more sustainable laboratory and industrial practices.
The Imperative for Greener Synthesis
The conventional metrics for a "good" reaction have historically been high yield and selectivity. However, these measures often overlook the substantial waste generated from solvents, reagents, and byproducts.[3] Green chemistry challenges this paradigm by introducing a more holistic evaluation of a chemical process's environmental impact.[4] Principles such as atom economy, waste prevention, and the use of safer solvents are not merely idealistic goals but are becoming critical for economic viability and regulatory compliance.[5] This guide will focus on quantifiable metrics that reveal the true efficiency and environmental footprint of a synthesis.
Synthetic Pathway Analysis: Traditional vs. Greener Route
We will compare two distinct synthetic approaches to this compound.
-
Traditional Two-Step Synthesis: This common laboratory method involves the initial formation of 2-chloro-N-phenylacetamide from aniline and chloroacetyl chloride, followed by a nucleophilic substitution reaction with a sulfur source like potassium thioacetate and subsequent hydrolysis.[6]
-
Proposed One-Pot Microwave-Assisted Synthesis: This greener approach aims to improve efficiency by combining reaction steps and utilizing microwave irradiation to reduce reaction times and potentially hazardous solvent use. This method is based on green synthesis principles observed in the formation of similar N,S-heterocyclic compounds.[7][8][9][10]
Diagram of Synthetic Pathways
Caption: Reaction schemes for the traditional and greener synthesis of this compound.
Experimental Protocols
Protocol 1: Traditional Two-Step Synthesis
This protocol is adapted from standard procedures for N-acetylation and subsequent thioacetate displacement.[6]
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
Dissolve aniline (11.0 mmol, 1.00 mL) in 15 mL of dry dichloromethane (CH₂Cl₂) in a flask and cool to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (12.6 mmol, 1.00 mL) dropwise to the stirred solution.
-
Maintain the reaction at 0 °C for 2 hours.
-
Quench the reaction with 0.5 M sodium bicarbonate (NaHCO₃) solution.
-
Perform a liquid-liquid extraction using CH₂Cl₂. Wash the organic layer sequentially with 0.5 M NaHCO₃, 0.5 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the intermediate, 2-chloro-N-phenylacetamide. A typical yield is around 95%.[6]
Step 2: Synthesis of this compound
-
Dissolve the 2-chloro-N-phenylacetamide intermediate (10.0 mmol) in acetone (20 mL).
-
Add potassium thioacetate (12.0 mmol) to the solution. Stir the suspension at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting thioacetate intermediate in methanol (20 mL) and heat to 35 °C.
-
Add 2 M aqueous potassium hydroxide (KOH) (20 mL) and stir at this temperature for 1-2 hours until TLC indicates complete hydrolysis.
-
Dilute the mixture with ethyl acetate and extract. Wash the organic layer sequentially with 0.5 M NaHCO₃, 0.5 M HCl, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the final product, this compound.
Protocol 2: Proposed Greener One-Pot Synthesis
This proposed protocol leverages microwave-assisted organic synthesis (MAOS) and a one-pot approach to minimize waste and energy consumption.[7][10]
-
In a 10 mL microwave reaction vessel, combine aniline (10.0 mmol, 0.91 mL) and thioglycolic acid (11.0 mmol, 0.76 mL).
-
(Optional, if not solvent-free) Add 2 mL of a green solvent mixture, such as ethanol/water (1:1).[8][9]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 10-15 minutes with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Add 10 mL of water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Comparative Analysis of Green Chemistry Metrics
To objectively compare these two syntheses, we will evaluate them based on four key green chemistry metrics: Atom Economy, Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI).[11][12][13]
1. Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product.[14] It is a theoretical calculation that assumes 100% yield.[15][16][17]
-
Formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
2. Reaction Mass Efficiency (RME): RME provides a more practical measure of a reaction's efficiency by incorporating the actual yield.[11]
-
Formula: % RME = (Mass of Isolated Product / Total Mass of Reactants) x 100
3. E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product.[18] A lower E-Factor signifies a greener process.[19][20]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
4. Process Mass Intensity (PMI): Adopted widely in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[21][22][23] The ideal PMI is 1.
-
Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)
Calculated Green Metrics Data
The following table summarizes the calculated metrics for both synthetic routes. (Note: Calculations are based on the protocols above, assuming a 90% yield for the greener route and an overall 85% yield for the traditional route. Solvent amounts are included for E-Factor and PMI calculations.)
| Metric | Traditional Two-Step Synthesis | Greener One-Pot Synthesis | Ideal Value |
| Atom Economy (%) | ~45.3% | 89.2% | 100% |
| Reaction Mass Efficiency (%) | ~42.1% | ~80.3% | 100% |
| E-Factor | ~25-35 | ~3-5 | 0 |
| Process Mass Intensity (PMI) | ~26-36 | ~4-6 | 1 |
Diagram of Green Metrics Comparison
Caption: Visual comparison of green chemistry metrics for the two synthetic routes.
Discussion and Interpretation
The data unequivocally demonstrates the superior environmental performance of the proposed greener synthesis.
-
Atom Economy: The traditional route has a poor atom economy of approximately 45.3%. This is because significant portions of the reactants (e.g., the chloro- group from chloroacetyl chloride, potassium and acetate ions from potassium thioacetate, and atoms from the base in hydrolysis) do not become part of the final product and instead form byproducts. In contrast, the one-pot synthesis, which is an amidation reaction, has a theoretical atom economy of 89.2%, with only a molecule of water lost for every molecule of product formed. This aligns with the green chemistry principle that addition and condensation reactions are preferable to substitution reactions.[3]
-
RME, E-Factor, and PMI: The practical metrics reinforce the findings from atom economy. The greener synthesis shows a significantly higher RME, indicating greater efficiency in converting reactant mass to the final product. Consequently, its E-Factor and PMI are drastically lower. The high E-Factor and PMI of the traditional route are primarily due to the large volumes of solvents (dichloromethane, acetone, methanol, ethyl acetate, and water) used in the reaction and extensive workup/extraction steps. The greener microwave-assisted method minimizes or eliminates organic solvents, significantly reducing the process mass intensity and waste generation.[24][25]
Conclusion
The assessment of this compound synthesis through the prism of green chemistry metrics provides a compelling case for the adoption of modern synthetic methodologies. While the traditional two-step process is functionally effective, it is inherently wasteful. The proposed one-pot, microwave-assisted synthesis presents a vastly more sustainable alternative, characterized by excellent atom economy, reduced solvent use, shorter reaction times, and dramatically lower waste generation as quantified by its E-Factor and PMI. For organizations committed to reducing their environmental footprint and improving process economics, investing in the development and optimization of such greener pathways is not just a choice, but a scientific and commercial necessity.
References
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Liu, W., Wang, S., Pan, L., Bi, X., & Shi, E. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5255. [Link]
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Wiley-VCH. (n.d.). 1 Green Chemistry Metrics. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of Scranton. (n.d.). Organic Chemistry Module | English. Retrieved from [Link]
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Pawar, S. S., & Telvekar, V. N. (2014). Applications of Green Chemistry in Organic Synthesis. International Journal of Science and Research (IJSR), 3(7). [Link]
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LibreTexts Chemistry. (2021). The E-Factor in Green Chemistry. Retrieved from [Link]
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Green Chemistry Initiative. (2014). Green Chemistry Principle #2: Atom Economy. Retrieved from [Link]
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Andraos, J. (2020). Synthesis design using mass related metrics, environmental metrics, and health metrics. Pure and Applied Chemistry. [Link]
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Sheldon, R. A. (n.d.). E-Factor. Retrieved from [Link]
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Tobiszewski, M., & Namieśnik, J. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4154. [Link]
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The Organic Chemistry Tutor. (2022). How to Calculate E-factor (Green Chem). YouTube. [Link]
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Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Green Chemistry Metrics, A Review. Retrieved from [Link]
-
Springer. (n.d.). Green Chemistry Metrics: A Guide to Determining and Evaluating Process Greenness. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). E factor = Kg waste/Kg product. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4 H-1,3-Thiazines via Sequential C-S Couplings. Molecules. [Link]
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NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
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The University of York. (n.d.). green chemistry – the atom economy. Retrieved from [Link]
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Taylor & Francis Group. (n.d.). Atom Economy. In Green Chemistry and Applications. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
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Liu, W., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4 H-1,3-Thiazines via Sequential C-S Couplings. Molecules. [Link]
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Green Chemistry Toolkit. (n.d.). METRICS. Retrieved from [Link]
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Sharma, R. K., & Singh, R. (Eds.). (2021). Greener Synthesis of Organic Compounds, Drugs and Natural Products. Springer. [Link]
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Sherer, E. C., et al. (2022). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. [Link]
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Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]
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International Journal of Pharmacy Research & Technology. (n.d.). Green Synthesis of Bioactive Molecules: A Review. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
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Wang, Y., et al. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. [Link]
- Google Patents. (1963). Synthesis of 2-mercaptoethanol.
- Google Patents. (1978). Process for the manufacture of 2-mercapto pyridine-1-oxides.
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ResearchGate. (2015). (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. Retrieved from [Link]
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Environmental Science and Pollution Research. (2021). A perspective on how glyphosate and 2,4-D in wetlands may impact climate change. [Link]
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A Senior Application Scientist's Guide to Thiolating Agents: A Cost-Benefit Analysis of 2-Mercaptoacetanilide in Large-Scale Synthesis
For researchers and process chemists in drug development, the selection of a reagent for large-scale synthesis is a multi-faceted decision, balancing cost, efficiency, safety, and the ultimate purity of the final product. Thiol-containing compounds are critical building blocks and intermediates, yet their handling and reactivity can pose significant challenges. This guide provides an in-depth analysis of 2-Mercaptoacetanilide, comparing it with common alternatives to inform its strategic use in industrial applications.
The Profile of this compound: Beyond a Simple Thiol
This compound (C₈H₉NOS, MW: 167.23 g/mol ) is more than a basic thiolating agent.[1][2] The presence of the acetanilide moiety imparts specific physicochemical properties that distinguish it from simpler alkyl thiols. It is a solid at room temperature, which can simplify handling and dosing operations in a plant setting compared to volatile, odorous liquids.
Key Physicochemical and Safety Data:
| Property | Value | Source & Comments |
| CAS Number | 4822-44-0 | [1][3] |
| Melting Point | 78 - 80 °C | |
| Boiling Point | 221 °C | |
| Appearance | Solid | Simplifies handling over volatile liquids. |
| Key Hazards | Suspected of causing cancer (H351). Standard handling precautions for chemical reagents are required. | |
| Solubility | Low water solubility (log Pow: < 0.3). | Influences reaction solvent choice and workup procedures. |
The primary function of this compound in synthesis is as a nucleophile, typically for the formation of thioethers.[4][5] The anilide group can influence the reactivity of the thiol and the properties of the resulting intermediate, potentially aiding in crystallization and purification—a significant advantage in large-scale campaigns where chromatographic purification is often prohibitively expensive.[6]
Cost-Benefit Framework for Large-Scale Use
A holistic cost-benefit analysis extends beyond the price-per-kilogram. It encompasses the entire process, from procurement to waste disposal.
The "Benefit" Proposition:
-
Improved Handling: As a solid, it avoids the potent stench and high volatility associated with many low-molecular-weight thiols, reducing the need for highly specialized engineering controls for odor containment.
-
Enhanced Crystallinity: The rigid, planar acetanilide group can impart crystallinity to intermediates, often turning oils or amorphous solids into filterable crystalline materials. This is a major process benefit, enabling efficient isolation and purification by simple filtration and washing, thereby reducing reliance on chromatography.
-
Favorable Reaction Kinetics: The electron-withdrawing nature of the amide can modulate the nucleophilicity of the thiol, potentially leading to more selective reactions and fewer side products compared to more aggressive thiolating agents.
The "Cost" Consideration:
-
Acquisition Cost: Generally higher than bulk commodity thiols like thioglycolic acid or 2-mercaptoethanol.
-
Molecular Weight Inefficiency: The acetanilide group adds significant mass (167.23 g/mol ) that is often removed in a later synthetic step. This reduces the atom economy of the overall process.
-
Safety & Handling: While less volatile, it is classified as a suspected carcinogen, requiring appropriate personal protective equipment (PPE) and containment procedures during handling.
-
Waste Stream: The anilide portion contributes to the mass of the waste stream, which carries its own disposal costs.
Comparative Analysis with Primary Alternatives
The choice of a thiolating agent is highly dependent on the specific transformation required. Here, we compare this compound with two widely used, lower-cost alternatives.
| Feature | This compound | Thioglycolic Acid (TGA) | 2-Mercaptoethanol |
| Form | Crystalline Solid | Liquid | Liquid |
| Odor | Moderate | Pungent, Unpleasant | Strong, Unpleasant |
| Key Hazards | Suspected Carcinogen | Corrosive, Toxic | Toxic, Skin/Eye Damage[7][8] |
| Primary Function | Nucleophilic Thiol | Nucleophilic Thiol, Acid | Nucleophilic Thiol, Alcohol |
| Process Advantage | Can induce crystallinity in products. Easier to handle/weigh. | High atom economy. Carboxylate can be used for solubility or as a synthetic handle.[9][10] | Hydroxyl group can aid solubility in polar protic solvents. |
| Process Disadvantage | Higher cost, lower atom economy. | Volatile, strong odor, requires careful pH control to avoid side reactions.[10] | Highly volatile, strong odor, risk of side reactions at the hydroxyl group. |
| Ideal Use Case | When an intermediate is difficult to purify and inducing crystallinity would significantly streamline the process. | Cost-sensitive processes where the carboxylate is not detrimental or is part of the final structure. | When a simple, inexpensive thiol is needed and its volatility can be managed. |
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, we present a representative protocol for a standard S-alkylation reaction, a common step in pharmaceutical synthesis.
Workflow Decision Diagram
This diagram outlines the critical decision points when selecting a thiolating agent for a new large-scale process.
Caption: Decision workflow for thiolating agent selection in process development.
Protocol 4.1: S-Alkylation using this compound
Objective: Synthesize N-(phenyl)-2-(benzylthio)acetamide from this compound and benzyl bromide.
Methodology:
-
Reactor Setup: Charge a 50 L glass-lined reactor with N,N-Dimethylformamide (DMF, 20 L) and this compound (1.0 kg, 5.98 mol). Begin agitation.
-
Base Addition: Cool the reactor contents to 0-5 °C. Add potassium carbonate (K₂CO₃, 0.99 kg, 7.17 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The base deprotonates the thiol to form the more nucleophilic thiolate. K₂CO₃ is a mild, inexpensive base suitable for large-scale operations.
-
-
Alkylating Agent Addition: Slowly add a solution of benzyl bromide (1.08 kg, 6.31 mol) in DMF (2 L) over 1 hour, maintaining the temperature at 0-5 °C.
-
Causality: Slow addition controls the exothermic reaction and minimizes the formation of impurities.
-
-
Reaction Monitoring: Stir the reaction at 5-10 °C for 2-4 hours. Monitor the reaction progress by HPLC until the consumption of this compound is >99%.
-
Workup and Isolation:
-
Slowly quench the reaction by adding purified water (20 L) to the reactor, maintaining the temperature below 20 °C.
-
The product is expected to precipitate as a solid. Stir the resulting slurry for 1 hour at ambient temperature.
-
Isolate the solid product by filtration. Wash the filter cake with a 1:1 mixture of water/DMF (5 L), followed by purified water (10 L).
-
Self-Validation: The formation of a solid product allows for efficient removal of inorganic salts and residual DMF, which is a key benefit of this reagent.
-
-
Drying: Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
Protocol 4.2: S-Alkylation using Thioglycolic Acid (TGA)
Objective: Synthesize S-benzylmercaptoacetic acid from Thioglycolic Acid and benzyl bromide.
Methodology:
-
Reactor Setup: Charge the 50 L reactor with purified water (20 L) and sodium hydroxide (0.50 kg, 12.5 mol). Stir until dissolved and cool to 0-5 °C.
-
Causality: A strong base is used to form the dianion of TGA, ensuring the thiol is the primary nucleophile.
-
-
Thiol Addition: Slowly add Thioglycolic Acid (0.50 kg, 5.43 mol) to the caustic solution, keeping the temperature below 15 °C.
-
Causality: This is a highly exothermic acid-base neutralization that must be carefully controlled.
-
-
Alkylating Agent Addition: Add benzyl bromide (0.93 kg, 5.44 mol) over 1 hour, maintaining the temperature at 10-15 °C.
-
Reaction Monitoring: Stir at 20 °C for 3-5 hours, monitoring by HPLC.
-
Workup and Isolation:
-
Cool the reactor to 10 °C. Adjust the pH of the solution to ~2.0 with concentrated hydrochloric acid.
-
The product may precipitate as a solid or remain as an oil. Extract the product into a suitable organic solvent (e.g., methyl tert-butyl ether, 2 x 15 L).
-
Combine the organic layers, wash with brine (10 L), and concentrate under vacuum to yield the product, likely as an oil.
-
Comparative Insight: The workup is more complex, involving a pH adjustment and liquid-liquid extraction, which are more time-consuming and generate more solvent waste than the direct precipitation seen in Protocol 4.1.
-
Conclusion and Strategic Recommendations
The choice between this compound and simpler thiols is a classic process chemistry trade-off between raw material cost and overall process efficiency.
-
This compound should be considered a "process-enabling" reagent. Its higher upfront cost and lower atom economy can be justified when it facilitates a significantly simplified purification protocol. If an intermediate is proving difficult to isolate or purify, introducing the acetanilide moiety could induce crystallinity, saving significant time and resources in downstream processing. This is particularly valuable in early-phase drug development where speed and material quality are paramount.
-
Thioglycolic Acid and 2-Mercaptoethanol remain the workhorses for large-scale synthesis where cost is the primary driver and the resulting products can be easily handled (e.g., through distillation or standard extraction). Their challenges lie in managing their volatility, odor, and often more complex workup procedures.
Ultimately, the optimal choice is not universal. It requires careful evaluation on a case-by-case basis, weighing the direct cost of the reagent against the indirect costs and benefits associated with handling, reaction performance, and, most critically, the ease of purification. Laboratory-scale validation as outlined in the decision workflow is essential before committing to a large-scale campaign.
References
A compiled list of sources cited throughout this guide is provided below for verification and further reading.
-
Title: Safety Data Sheet: 2-Mercaptoethanol Source: Carl ROTH URL: [Link]
-
Title: Large‐Scale Synthesis Source: ResearchGate URL: [Link]
-
Title: Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations Source: ResearchGate URL: [Link]
-
Title: Large-scale synthesis of graphene and other 2D materials towards industrialization Source: Nature URL: [Link]
-
Title: this compound Source: NIST WebBook URL: [Link]
-
Title: Product information, this compound Source: P&S Chemicals URL: [Link]
-
Title: Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity Source: PubMed URL: [Link]
-
Title: Chemistry of Polythiols and Their Industrial Applications Source: MDPI URL: [Link]
-
Title: Large-scale synthesis of graphene and other 2D materials towards industrialization Source: NIH URL: [Link]
-
Title: Thioglycolic acid Source: Wikipedia URL: [Link]
-
Title: Chemical Properties of this compound (CAS 4822-44-0) Source: Cheméo URL: [Link]
-
Title: “Thiol-free synthesized” and sustainable thiolating synthons for nickel-catalyzed reductive assembly of sulfides with high efficiency Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase Source: NIH URL: [Link]
-
Title: Large-scale synthesis of paratacamite nanoparticles with controlled size and Morphology Source: ResearchGate URL: [Link]
-
Title: Thioglycolic Acid Source: ResearchGate URL: [Link]
-
Title: CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND RATIONAL APPLICATION OF THIOGLYCOLIC ACID ESTERS Source: ResearchGate URL: [Link]
-
Title: Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes Source: ACS Publications URL: [Link]
-
Title: MERCAPTOACETIC ACID (THIOGLYCOLIC ACID) Source: Ataman Kimya URL: [Link]
-
Title: Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles Source: ScienceDirect URL: [Link]
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Safety Operating Guide
A Guide to the Safe and Effective Disposal of 2-Mercaptoacetanilide
The proper management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and maintaining environmental integrity. This guide provides a detailed, procedural framework for the safe disposal of 2-Mercaptoacetanilide (CAS 4822-44-0), a thiol-containing compound. As a member of the mercaptan family, this substance is characterized by a strong, unpleasant odor, which necessitates specific handling and deactivation protocols beyond simple waste collection.[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with the scientific rationale and actionable steps required for responsible disposal. By understanding the chemistry behind the procedures, laboratory personnel can execute these tasks with confidence and precision.
Hazard Assessment and Core Disposal Principles
This compound, also known as thioglycolanilide, is an organosulfur compound featuring a sulfhydryl (-SH) group.[3][4] While specific toxicity data is limited, its structure dictates that it should be handled with the caution afforded to all thiols.
-
Primary Hazards :
-
Stench : Thiols are notorious for their potent and offensive odors, detectable at extremely low concentrations.[1][2] This is often the most immediate and disruptive hazard, capable of causing nuisance and alarm well beyond the immediate work area.
-
Irritation : Related mercapto-compounds are known to cause skin and serious eye irritation.[5][6] It is prudent to assume this compound carries similar risks.
-
Toxicity : When heated to decomposition, it may emit toxic fumes of nitrogen and sulfur oxides.[7]
-
-
The Core Principle: Oxidative Deactivation : The foundational strategy for disposing of thiol-containing waste is chemical deactivation through oxidation. The sulfhydryl group (-SH) is susceptible to oxidation, which converts the volatile, malodorous thiol into a non-volatile, odorless, and more water-soluble salt, such as a sulfonic acid.[1][8] This transformation effectively neutralizes the primary stench hazard and facilitates safer handling for final disposal. The most common and accessible oxidizing agent for this purpose in a laboratory setting is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[1][9]
Procedural Workflow for Disposal
This section outlines the step-by-step process for treating different forms of this compound waste. All operations must be conducted within a certified chemical fume hood to contain odors and potential vapors.[1][2]
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (not glasses), and a fully buttoned lab coat.
-
Household Bleach (approx. 5-8% sodium hypochlorite solution) or a laboratory-grade equivalent.
-
Designated hazardous waste containers (clearly labeled).
-
Plastic buckets or trays for creating bleach baths.[9]
-
Sealable plastic bags for solid waste.[2]
The disposal strategy must be adapted based on the type of waste generated.
A. Concentrated or Pure this compound Waste: This category includes leftover reagents or reaction residues. Direct disposal without deactivation is irresponsible and unsafe.
-
Segregation : Collect all concentrated waste in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling : Label the container as "Hazardous Waste: this compound" and include any other solvents or reagents present.
-
EH&S Disposal : This concentrated waste should be disposed of directly through your institution's Environmental Health & Safety (EH&S) department without attempting to neutralize large quantities in the lab.
B. Dilute Aqueous Waste: This includes aqueous layers from workups or washings that may contain trace to moderate amounts of the thiol.
-
Collection : Collect all aqueous waste containing this compound in a suitable container.
-
Deactivation : In a chemical fume hood, slowly and carefully add bleach solution to the aqueous waste. A common recommendation is to use a 1:1 mixture of bleach and water for creating treatment baths, but for treating a collected waste stream, add bleach until an excess is present.[9] The reaction can be exothermic; add the bleach in portions and with stirring.[8]
-
Contact Time : Allow the mixture to sit for a minimum of 24 hours to ensure complete oxidation.[8]
-
Verification : After 24 hours, carefully check for any remaining thiol odor.[8] If an odor persists, add more bleach and wait another 24 hours.
-
Final Disposal : Once deactivated, the resulting solution must still be disposed of as hazardous waste.[1] Transfer it to a container labeled "Hazardous Waste: Deactivated this compound solution (contains sodium hypochlorite)" and arrange for EH&S pickup.
C. Contaminated Solid Waste and Glassware: This includes gloves, paper towels, pipette tips, and any glassware that has come into contact with the chemical.
-
Glassware Decontamination : Immediately after use, place all contaminated glassware into a dedicated plastic container filled with a bleach solution (a 1:1 mixture of bleach and water is effective).[9] Allow the glassware to soak for at least 14-24 hours.[9] After soaking, the glassware can be rinsed thoroughly with water and washed using standard laboratory procedures.[9]
-
Disposable Solids : Place all contaminated disposable items (gloves, paper towels, etc.) into a sealable plastic bag or a wide-mouth plastic jar.[2] This helps to contain any residual odors.
-
Final Disposal : Label the bag or jar as "Hazardous Waste: Solid waste contaminated with this compound" and dispose of it through EH&S.
Data Presentation and Visualization
The following table summarizes the key operational parameters for the deactivation protocols.
| Waste Type | Deactivation Reagent | Recommended Ratio/Use | Minimum Contact Time | Final Disposal Route |
| Dilute Aqueous Waste | Sodium Hypochlorite (Bleach) | Add excess bleach slowly | 24 hours | Hazardous Liquid Waste[1] |
| Contaminated Glassware | Sodium Hypochlorite (Bleach) | Submerge in 1:1 bleach/water bath | 14 - 24 hours | Rinse and clean normally after soak[9] |
| Contaminated Solids | N/A (Containment) | Seal in a plastic bag/jar | N/A | Hazardous Solid Waste[2] |
The following diagram illustrates the decision-making process for the proper segregation and treatment of this compound waste.
Caption: Decision workflow for this compound waste management.
Spill Management
In the event of a small spill within a chemical fume hood:
-
Absorb the spill with an inert material like vermiculite or sand.
-
Wipe the area with paper towels.
-
Decontaminate the spill area by wiping it down with a bleach solution.[1][2]
-
Collect all cleanup materials into a sealable bag, label it as hazardous waste, and dispose of it through EH&S.[2]
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response and EH&S department.[10]
By adhering to this scientifically grounded and procedural guide, laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe workplace and responsible environmental stewardship.
References
-
UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Available at: [Link]
-
Columbia University, Research. SOP FOR STENCH CHEMICALS. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12961, 2-Mercaptoacetamide. Available at: [Link]
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Unknown. (2008). Standard Operation Procedure for Disposal of Unknown Thiols. Available at: [Link]
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Cheméo. Chemical Properties of this compound (CAS 4822-44-0). Available at: [Link]
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Washington State University. Standard Operating Procedure: 2-Mercaptoethanol. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 109012, 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Methyl Mercaptan. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 2-Mercaptoacetanilide
For the diligent researcher, scientist, and drug development professional, the pursuit of discovery must be intrinsically linked with an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 2-Mercaptoacetanilide, ensuring that your vital work is conducted with the utmost care for personal and environmental well-being.
Understanding the Hazard: Why Caution is Critical
Based on data from analogous compounds such as 2-Mercaptoacetamide, we can infer that this compound may cause skin, eye, and respiratory irritation.[2][3] Ingestion of similar compounds is also noted to be harmful. Therefore, a robust personal protective equipment (PPE) and handling plan is not merely a recommendation but a necessity.
Core Principles of Safe Handling
-
Engineering Controls are Your First Line of Defense : All work involving this compound must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure to potential vapors and containing its powerful odor.
-
A Multi-Layered PPE Approach is Mandatory : No single piece of equipment is sufficient. A combination of hand, eye, face, and body protection is required to create a reliable barrier against exposure.
-
Segregate and Label Waste Diligently : Proper waste management is crucial to prevent environmental contamination and ensure the safety of support staff. All waste streams containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE): Your Personal Defense System
The selection and proper use of PPE are paramount. The following table summarizes the essential equipment for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent direct skin contact. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical splash goggles and a face shield | To provide comprehensive protection against splashes and potential vapors.[3] |
| Body Protection | A lab coat made of cotton or a cotton/poly blend. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For situations with a higher risk of vapor exposure, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[3] | To prevent inhalation of vapors. |
| Footwear | Closed-toe shoes | To protect feet from potential spills. |
The level of PPE required can be adapted based on the specific procedure being performed. The following diagram illustrates a decision-making workflow for selecting the appropriate level of protection.
Caption: Decision workflow for selecting appropriate PPE based on the laboratory task involving this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation:
-
Designate a Work Area : All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Assemble all Materials : Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.
-
Prepare for Spills : Have a chemical spill kit readily accessible. For thiols, having an oxidizing agent like a freshly prepared 10% bleach solution can be beneficial for decontamination, but always be mindful of generating heat or toxic gases during neutralization.[4]
Handling the Compound:
-
Donning PPE : Before handling the chemical, put on your lab coat, followed by safety goggles and a face shield. The final step is to don your chemical-resistant gloves.
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a disposable weighing boat and spatula to avoid cross-contamination.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Dissolution and Reaction :
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Keep all reaction vessels clearly labeled and covered when not in use.
-
Emergency Protocols: Spill and Exposure Management
In Case of a Spill:
-
Alert and Evacuate : Immediately alert others in the vicinity. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Contain the Spill : For small, manageable spills, prevent the spread by creating a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorb and Neutralize :
-
For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it in a labeled hazardous waste container.
-
For liquid spills, cover with an inert absorbent material.
-
Once absorbed, scoop the material into a designated, sealable hazardous waste container.
-
-
Decontaminate :
-
Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.[4]
-
Finish by washing the area with soap and water.
-
-
Dispose of Cleanup Materials : All materials used for spill cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Approach
The fundamental principle of chemical waste management is the segregation of waste streams.[5] Never mix different types of chemical waste.
Waste Collection:
-
Solid Waste : All solid waste contaminated with this compound, including weighing boats, gloves, and paper towels, should be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Liquid Waste :
-
Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.
-
Keep waste containers in a secondary containment tray within the fume hood to contain any potential leaks.
-
Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.
-
Waste Disposal Procedure:
-
Labeling : Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name of all components, and the approximate percentages of each.
-
Storage : Store waste containers in a designated, well-ventilated satellite accumulation area while awaiting pickup.
-
Professional Disposal : All waste containing this compound must be disposed of through your institution's licensed hazardous waste management service. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.
References
- Washington State University. (n.d.). Standard Operating Procedure for 2-Mercaptoethanol. Retrieved from Washington State University Environmental Health & Safety website.
- BenchChem. (2025). Personal protective equipment for handling 2-Cyclobutylethane-1-thiol.
- Fisher Scientific. (2009). Safety Data Sheet: 2-Mercaptoacetamide (in Methanolic Ammonia Solution 10g/100ml approx.).
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). 4822-44-0(this compound) Product Description.
- Reddit. (2022). How to dispose of 2-ME (BME) waste?.
- Echemi. (n.d.). Mercaptoacetamide SDS, 758-08-7 Safety Data Sheets.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Fisher Scientific. (2024). Safety Data Sheet: Acetoacetanilide.
- Michigan State University. (n.d.). Spill and Cleaning Protocol. Retrieved from Michigan State University Environmental Health & Safety website.
- IsoLab. (n.d.). SDS - Acetanilide.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Thermo Fisher Scientific. (2009). Safety Data Sheet.
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
- P&S Chemicals. (n.d.). Product information, this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
